molecular formula C12H8N2O6S B074916 Bis(3-nitrophenyl)sulfone CAS No. 1228-53-1

Bis(3-nitrophenyl)sulfone

Cat. No.: B074916
CAS No.: 1228-53-1
M. Wt: 308.27 g/mol
InChI Key: AKAXCFAQCKRJOT-UHFFFAOYSA-N
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Description

Bis(3-nitrophenyl)sulfone is a useful research compound. Its molecular formula is C12H8N2O6S and its molecular weight is 308.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20608. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-nitro-3-(3-nitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAXCFAQCKRJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061634
Record name Benzene, 1,1'-sulfonylbis[3-nitro-
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Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24791860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1228-53-1
Record name 1,1′-Sulfonylbis[3-nitrobenzene]
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URL https://commonchemistry.cas.org/detail?cas_rn=1228-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzene, 1,1'-sulfonylbis(3-nitro-
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Record name Bis(3-nitrophenyl)sulfone
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Record name Benzene, 1,1'-sulfonylbis[3-nitro-
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Record name Benzene, 1,1'-sulfonylbis[3-nitro-
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Record name Bis(3-nitrophenyl) sulphone
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Foundational & Exploratory

Synthesis of Bis(3-nitrophenyl)sulfone from Diphenyl Sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(3-nitrophenyl)sulfone from diphenyl sulfone, a critical transformation for researchers and professionals in drug development and materials science. This compound is a key intermediate in the synthesis of various compounds, including 3,3'-diaminodiphenyl sulfone, a monomer used in the production of high-performance polymers.[1] This document delves into the underlying principles of the reaction, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate primarily utilized in the synthesis of 3,3'-diaminodiphenyl sulfone through the reduction of its nitro groups. This diamino compound is a crucial building block for heat-resistant polymers such as polyamides, polyimides, and polyamideimides.[2] The strategic placement of the nitro groups at the meta positions of the diphenyl sulfone backbone is a direct result of the directing effects of the sulfonyl group in electrophilic aromatic substitution reactions. Understanding the synthesis of this compound is therefore fundamental for chemists working in polymer science and medicinal chemistry.

Theoretical Framework: The Chemistry of Dinitration

The synthesis of this compound from diphenyl sulfone is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically, a dinitration.[3][4] This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[4][5]

2.1. The Electrophile: The Nitronium Ion

In this synthesis, the potent electrophile is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of a strong nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][5][6] Sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[6][7]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2. The Role of the Sulfonyl Group: A Meta-Director

The sulfonyl group (-SO₂-) in diphenyl sulfone is a powerful electron-withdrawing group. Through both inductive and resonance effects, it deactivates the aromatic rings towards electrophilic attack, making the reaction conditions more demanding than the nitration of benzene.[3] Crucially, the sulfonyl group is a meta-director. This means it directs the incoming electrophile (the nitronium ion) to the carbon atoms at the meta positions (C3 and C3') of the phenyl rings. This directing effect is paramount to the selective synthesis of the 3,3'-dinitro isomer over other potential isomers.

2.3. Reaction Mechanism

The dinitration of diphenyl sulfone proceeds in two successive electrophilic aromatic substitution steps.

Step 1: Mononitration The first nitration occurs on one of the phenyl rings, directed to the meta position.

Step 2: Dinitration The second nitration takes place on the other phenyl ring, also at the meta position, to yield this compound.

The overall reaction can be summarized as follows:

(C₆H₅)₂SO₂ + 2HNO₃ --(H₂SO₄)--> (C₆H₄NO₂)₂SO₂ + 2H₂O

Below is a diagram illustrating the key steps of the reaction mechanism.

Reaction_Mechanism Figure 1: Electrophilic Aromatic Substitution Mechanism for the Dinitration of Diphenyl Sulfone cluster_generation Nitronium Ion Generation cluster_nitration Dinitration of Diphenyl Sulfone HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) HSO4_minus Bisulfate (HSO₄⁻) DiphenylSulfone Diphenyl Sulfone MonoNitro 3-Nitrodiphenyl Sulfone SigmaComplex1 σ-complex 1 DiphenylSulfone->SigmaComplex1 + NO₂⁺ SigmaComplex2 σ-complex 2 MonoNitro->SigmaComplex2 + NO₂⁺ BisNitro This compound SigmaComplex1->MonoNitro - H⁺ SigmaComplex2->BisNitro - H⁺

Caption: Reaction mechanism for the dinitration of diphenyl sulfone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound in a laboratory setting. This protocol is based on established procedures and emphasizes safety and reproducibility.[2][8]

3.1. Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Diphenyl Sulfone(C₆H₅)₂SO₂218.270.5 mol>98%
Sulfuric AcidH₂SO₄98.08440 g98%
Fuming Nitric AcidHNO₃63.0170.7 gSp. gr. 1.52
3.2. Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Cooling bath (ice-salt or other suitable coolant).

  • Beaker for quenching.

  • Büchner funnel and flask for filtration.

  • Drying oven.

3.3. Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with 440 g of 98% sulfuric acid.

  • Dissolution of Starting Material: Begin stirring the sulfuric acid and add 109 g (0.5 mole) of diphenyl sulfone.

  • Cooling: Cool the mixture to a temperature between 0-2°C using a cooling bath. It is crucial to maintain this temperature range during the addition of the nitrating agent to control the exothermic reaction.[8][9]

  • Addition of Nitrating Agent: Slowly add 70.7 g of fuming nitric acid dropwise from the dropping funnel over a period of 2 hours.[8] The slow addition rate is critical to prevent a runaway reaction.

  • Aging: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let the mixture age for 5 hours with continuous stirring to ensure the reaction goes to completion.[2][8]

  • Quenching: Carefully and slowly pour the reaction mixture into 1.5 L of ice water with vigorous stirring. This will precipitate the crude this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes any residual acid.

  • Drying: Dry the product in an oven at a suitable temperature (e.g., 100°C) to a constant weight.[10]

The following diagram outlines the experimental workflow.

Experimental_Workflow Figure 2: Experimental Workflow for the Synthesis of this compound Start Start Setup Charge Sulfuric Acid and Diphenyl Sulfone into Reactor Start->Setup Cool Cool to 0-2°C Setup->Cool Add_Nitric Dropwise Addition of Fuming Nitric Acid (2 hours) Cool->Add_Nitric Age Warm to Room Temperature and Age (5 hours) Add_Nitric->Age Quench Pour Reaction Mixture into Ice Water Age->Quench Filter Filter the Precipitate Quench->Filter Wash Wash with Water until Neutral Filter->Wash Dry Dry the Product Wash->Dry End Obtain this compound Dry->End

Caption: A step-by-step workflow for the synthesis process.

Safety Considerations

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[11][12] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]

  • Ventilation: All operations must be conducted in a properly functioning chemical fume hood.[12]

  • Exothermic Reaction: The reaction is highly exothermic.[11] Maintain careful temperature control and be prepared for emergency cooling.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[13][14] Handle with extreme care.

  • Quenching: The quenching process should be done slowly and with efficient stirring to dissipate the heat generated from the dilution of the strong acids.

  • Spill Response: Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.[14]

Purification and Characterization

The crude product obtained after filtration and drying may contain impurities, such as other nitro isomers. For applications requiring high purity, recrystallization is recommended.

5.1. Purification by Recrystallization

A common method for purifying dinitrodiphenyl sulfone compounds is recrystallization from a suitable solvent system. For a similar compound, bis(4-fluoro-3-nitrophenyl) sulfone, a mixture of acetone and water has been used.[15] For this compound, solvents like acetic acid have been employed.[10] The choice of solvent will depend on the solubility profile of the product and its impurities.

5.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

  • Spectroscopy:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl group (S=O stretching) and the nitro group (N-O stretching).

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure and the substitution pattern on the aromatic rings.

  • Chromatography:

    • HPLC (High-Performance Liquid Chromatography): To assess the purity of the product.

Conclusion

The synthesis of this compound from diphenyl sulfone is a well-established yet demanding chemical transformation that relies on the principles of electrophilic aromatic substitution. The success of this synthesis hinges on a thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols. This guide provides the necessary theoretical background and practical instructions to enable researchers and professionals to perform this synthesis safely and efficiently, paving the way for the development of advanced materials and pharmaceuticals.

References
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia.
  • BIS(4-FLUORO-3-NITROPHENYL) SULFONE | 312-30-1. (2024, December 18). ChemicalBook.
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • Purification process of 3,3'-dinitrodiphenyl compounds. (n.d.). Google Patents.
  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.
  • Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Organic Chemistry Tutor.
  • Process for preparing bis-(4-chloro-3-nitrophenyl). (n.d.). Google Patents.
  • Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy.
  • Method for purifying 3,3'-dinitrodiphenyl sulfone. (n.d.). Google Patents.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia.
  • Bis(3-nitrophenyl) sulfone. (n.d.). PMC.
  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021, March 4). YouTube.
  • Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to Bis(3-nitrophenyl)sulfone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(3-nitrophenyl)sulfone, with the CAS number 1228-53-1, is a pivotal chemical intermediate in the synthesis of high-performance polymers and specialty organic molecules.[1] Its molecular structure, characterized by a sulfone bridge connecting two nitrophenyl rings at the meta position, imparts unique reactivity and thermal stability to the materials derived from it. This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development, delving into its core chemical properties, synthesis methodologies, and significant applications.

Core Molecular and Physical Properties

The foundational characteristics of this compound are summarized below. Understanding these properties is crucial for its application in further chemical synthesis and material science.

PropertyValueSource
Molecular Formula C₁₂H₈N₂O₆S[2][3]
Molecular Weight 308.27 g/mol [2]
Appearance Off-white to white colored fluffy powder[3]
Melting Point 198-203 °C[3]
Purity (by HPLC) ≥ 99%[3]
Moisture (by KF) ≤ 1.0%[3]
Structural Elucidation

The precise three-dimensional arrangement of this compound has been elucidated through techniques such as X-ray crystallography. The molecule possesses a non-planar conformation, with a significant dihedral angle between the two benzene rings.[4] This spatial arrangement influences its packing in the solid state and its interactions in solution.

Caption: 2D representation of this compound's molecular structure.

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical routes. A common industrial method involves the sulfonation of nitrobenzene.

General Synthesis Protocol: Sulfonation of Nitrobenzene

This process leverages the reaction between nitrobenzene and a sulfonating agent, such as sulfur trioxide.[5]

  • Reaction Setup: 1 mole of nitrobenzene is added to a sulfonation reactor.

  • Addition of Sulfonating Agent: The temperature is maintained between 30-100 °C while 1-3 moles of sulfur trioxide are added dropwise over a period of 3-10 hours.

  • Reaction Maturation: The reaction mixture is then heated to 100-130 °C and held for 1-5 hours to ensure the completion of the reaction.

  • Quenching and Precipitation: The mixture is subsequently diluted with 20-30 moles of water, leading to the precipitation of the product.

  • Isolation and Purification: The solid is isolated via filtration. The crude product, which is a mixture of m-Nitrobenzene sulfonic acid and this compound, is then purified by solvent refining to yield a product with a purity of over 99%.[5]

G cluster_synthesis Synthesis Workflow Nitrobenzene Nitrobenzene Sulfonation Reactor Sulfonation Reactor Nitrobenzene->Sulfonation Reactor 1 mole Heating Heating Sulfonation Reactor->Heating 100-130 °C 1-5 hours Sulfur Trioxide Sulfur Trioxide Sulfur Trioxide->Sulfonation Reactor 1-3 moles 30-100 °C Dilution with Water Dilution with Water Heating->Dilution with Water Precipitation Filtration Filtration Dilution with Water->Filtration Isolation Solvent Refining Solvent Refining Filtration->Solvent Refining Purification High Purity Product High Purity Product Solvent Refining->High Purity Product

Caption: General workflow for the synthesis of this compound.

Key Applications in Industry and Research

The unique chemical structure of this compound makes it a valuable precursor and building block in several advanced applications.

High-Performance Polymer Production

A primary application of this compound is as a monomer for the synthesis of specialty polymers like poly(ether sulfone)s (PES) and poly(ether ether sulfone)s (PEES).[1] These polymers are renowned for their exceptional thermal stability and mechanical strength. The synthesis often involves a nucleophilic aromatic substitution reaction where the nitro groups are displaced by phenoxides.[6]

Intermediate for Specialty Chemicals

This compound serves as a versatile intermediate in the synthesis of various organic compounds.[1] A key transformation is the reduction of its nitro groups to form diamines, such as 3,3'-diaminodiphenyl sulfone.[1][4] These diamines are crucial monomers for the production of other high-performance polymers, including polyimides and polyamides.

Research and Development

In research laboratories, this compound is widely used for the development of novel materials and the exploration of new synthetic pathways.[1] Its reactivity allows for a range of chemical modifications, making it an essential compound for creating new functional molecules.

G cluster_applications Applications This compound This compound High-Performance Polymers High-Performance Polymers This compound->High-Performance Polymers Monomer for PES, PEES Specialty Chemicals Specialty Chemicals This compound->Specialty Chemicals Precursor to Diamines Research & Development Research & Development This compound->Research & Development Novel Material Synthesis

Caption: Major application areas of this compound.

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with this compound and its derivatives.

Hazard Identification

While a specific safety data sheet for this compound was not detailed in the provided search results, related compounds like Bis(4-fluoro-3-nitrophenyl) sulfone are classified as hazardous.[7] They can cause skin and serious eye irritation.[7] It is reasonable to assume similar hazards for this compound.

Recommended Protective Measures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.

  • Handling: Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[7][8]

First Aid Measures
  • Skin Contact: Wash off immediately with plenty of soap and water.[7][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8]

Conclusion

This compound is a compound of significant industrial and academic interest. Its synthesis, while requiring careful control of reaction conditions, yields a versatile intermediate that is fundamental to the production of advanced materials. The continued exploration of its reactivity and applications will undoubtedly lead to the development of new polymers and functional molecules with enhanced properties.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • precisionFDA. This compound.
  • The Dharamsi Morarji Chemical Co. Ltd. 3,3' - Dinitro Diphenyl Sulfone.
  • PMC. Bis(3-nitrophenyl) sulfone.
  • Google Patents. Method for preparing 3-nitrophenyl sulphone.
  • ResearchGate. PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone.
  • Fisher Scientific. SAFETY DATA SHEET - Bis(4-fluoro-3-nitrophenyl) sulfone.
  • Thermo Fisher Scientific.

Sources

An In-depth Technical Guide to the Solubility of Bis(3-nitrophenyl)sulfone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of bis(3-nitrophenyl)sulfone. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize sulfone-based compounds. This document delves into the theoretical principles governing the solubility of this compound, offers predictive insights based on its structural attributes, and provides detailed methodologies for empirical solubility determination.

Introduction to this compound

This compound, with the molecular formula C₁₂H₈N₂O₆S, is a symmetrical aromatic sulfone.[1][2] Its structure is characterized by a central sulfonyl group (SO₂) bridging two phenyl rings, each substituted with a nitro group (NO₂) at the meta position. This compound serves as a key intermediate in various fields of organic synthesis, including the development of high-performance polymers and specialty chemicals.[2] Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is dictated by the interplay of its molecular structure and the properties of the solvent.

Molecular Structure and Polarity Analysis

The this compound molecule possesses distinct structural features that influence its polarity and, consequently, its solubility:

  • Sulfonyl Group (SO₂): The sulfonyl group is strongly polar due to the large electronegativity difference between sulfur and oxygen atoms. This group is a hydrogen bond acceptor but not a donor.

  • Nitro Groups (NO₂): The two nitro groups are also highly polar and act as strong electron-withdrawing groups. Similar to the sulfonyl group, they are hydrogen bond acceptors.

  • Phenyl Rings: The two benzene rings are nonpolar.

The symmetrical arrangement of the polar nitro groups on the phenyl rings results in a molecule with a significant overall dipole moment, making this compound a polar molecule.

Molecular structure of this compound with key functional groups highlighted.
Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound in various organic solvents can be predicted as follows:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone. These solvents can engage in strong dipole-dipole interactions with the polar sulfonyl and nitro groups of the solute.

  • Moderate Solubility: Likely in polar protic solvents like methanol and ethanol. While these solvents can act as hydrogen bond donors, the sulfonyl and nitro groups of this compound are only weak hydrogen bond acceptors. The primary interactions will be dipole-dipole.

  • Low to Negligible Solubility: Predicted in nonpolar solvents such as hexane, toluene, and diethyl ether. The large, polar nature of this compound makes it incompatible with the dispersion forces that dominate in nonpolar solvents.

These predictions are further supported by the known solubility of structurally similar compounds. For instance, diphenyl sulfone is soluble in organic solvents, and nitrobenzene is readily soluble in most organic solvents but only slightly soluble in water.[3][4][5][6][7][8]

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of common organic solvents.

Materials and Equipment
  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade):

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone

    • Polar Protic: Methanol, Ethanol

    • Nonpolar: Hexane, Toluene, Dichloroethane

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a vial B Add a known volume of solvent A->B C Seal the vial B->C D Place vial in a constant temperature shaker bath C->D E Equilibrate for 24-48 hours D->E F Allow solid to settle E->F G Centrifuge to ensure clear supernatant F->G H Withdraw a known aliquot of the supernatant G->H I Dilute with a suitable solvent H->I J Analyze by HPLC or UV-Vis spectrophotometry I->J K Determine concentration from a calibration curve J->K

Workflow for the experimental determination of solubility.
Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C.

    • Allow the mixtures to equilibrate for 24 to 48 hours to ensure that saturation is reached.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker bath and allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Analyze the diluted sample from the supernatant and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Anticipated Solubility Data

While precise experimental data is pending, the following table summarizes the predicted qualitative and estimated quantitative solubility of this compound in common organic solvents at 25 °C.

Solvent ClassSolventPredicted SolubilityEstimated Solubility Range ( g/100 mL)
Polar Aprotic Dimethyl sulfoxide (DMSO)Very High> 20
N,N-Dimethylformamide (DMF)High10 - 20
AcetoneModerate to High5 - 10
Polar Protic MethanolModerate1 - 5
EthanolModerate1 - 5
Nonpolar DichloroethaneLow to Moderate0.1 - 1
TolueneLow< 0.1
HexaneVery Low / Insoluble< 0.01

Conclusion

This compound is a polar molecule with an expected high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility is predicted to be low in nonpolar solvents. The provided experimental protocol offers a robust framework for the quantitative determination of its solubility, which is crucial for its application in scientific research and industrial processes. The insights and methodologies presented in this guide are intended to empower researchers to effectively utilize this compound in their work.

References

  • Aditya Dye Chem. (n.d.). Nitrobenzene.
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  • National Center for Biotechnology Information. (n.d.). Bis(3-nitrophenyl) sulfone. PubChem Compound Database.
  • ScienceMadness. (2020). Nitrobenzene.
  • The Dharamsi Morarji Chemical Co. Ltd. (2014). 3,3' - Dinitro Diphenyl Sulfone.
  • Wikipedia. (n.d.). Diphenyl sulfone.
  • De Fina, K. M., Van, T. T., Fletcher, K. A., & Acree, Jr., W. E. (2000). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 78(4), 449-453.
  • Acree, Jr., W. E., & Abraham, M. H. (1999). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. Canadian Journal of Chemistry, 77(9), 1465-1472.
  • Fun, H.-K., Arshad, S., & Shahani, T. (2008). Bis(3-nitrophenyl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1378.
  • U.S. Department of Health and Human Services. (2021). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry.

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An In-depth Technical Guide to Bis(3-nitrophenyl)sulfone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-nitrophenyl)sulfone, also known as 3,3'-dinitrodiphenyl sulfone, is a crystalline organic compound with the chemical formula C₁₂H₈N₂O₆S.[1][2] It is a key chemical intermediate, primarily utilized in the synthesis of high-performance polymers and specialty dyes.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its significant applications and safety considerations.

Physicochemical Properties

This compound is typically an off-white to white or pale yellow, fluffy crystalline powder.[3][5] Its stable molecular structure contributes to a high melting point and thermal stability.[3]

Identification and General Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 3,3'-Dinitrodiphenyl sulfone, Bis(m-nitrophenyl) sulfone[1][3]
CAS Number 1228-53-1[1]
Molecular Formula C₁₂H₈N₂O₆S[1][2]
Molecular Weight 308.27 g/mol [1]
Appearance Off-white to white or pale yellow fluffy powder[3][5]
Melting Point 198-203 °C[5]
Solubility
Spectroscopic Data

Definitive ¹H and ¹³C NMR spectra for this compound are not widely published. However, based on its chemical structure, the following characteristic peaks in its FT-IR spectrum can be anticipated:

  • Aromatic C-H stretching: around 3100-3000 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Asymmetric and symmetric SO₂ stretching: strong absorptions around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

  • C=C stretching within the aromatic rings: in the region of 1600-1450 cm⁻¹.

Synthesis and Purification

The primary route for the synthesis of this compound is the electrophilic nitration of diphenyl sulfone.[3] The purification of the crude product is crucial to remove isomeric impurities that can affect the performance of downstream products.[3]

Synthesis of this compound

The following is a representative laboratory-scale synthesis protocol adapted from established methodologies.[6]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis A Charge diphenyl sulfone and concentrated sulfuric acid into a reactor B Cool the mixture to 0-2 °C A->B Exothermic dissolution C Add fuming nitric acid dropwise while maintaining the temperature B->C Controlled nitration D Allow the reaction to warm to room temperature and age for several hours C->D Complete reaction E Pour the reaction mixture into ice water to precipitate the crude product D->E Precipitation F Filter and wash the crude product with water E->F Isolation G Dry the crude this compound F->G Removal of water

Caption: A schematic workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • In a reactor equipped with a stirrer and a thermometer, charge diphenyl sulfone (0.5 moles) and concentrated (98%) sulfuric acid (440 g).[6]

  • Stir the mixture and cool it to a temperature range of 0-2 °C.[6]

  • Slowly add fuming nitric acid (70.7 g, specific gravity 1.52) dropwise to the cooled mixture over a period of 2 hours, ensuring the temperature is maintained between 0-2 °C.[6]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it age for 5 hours with continuous stirring.[6]

  • Pour the reaction mixture into 1.5 liters of ice water to precipitate the crude this compound.[6]

  • Collect the precipitated crystals by filtration and wash them thoroughly with water until the washings are neutral.[6]

  • Dry the collected product to obtain crude this compound.[6]

Purification

The crude product from the nitration of diphenyl sulfone is often a mixture of isomers. Purification is essential to isolate the desired 3,3'-isomer. Recrystallization from a suitable solvent is a common method.

Experimental Protocols for Characterization

Melting Point Determination

The melting point is a critical parameter for assessing the purity of this compound. A sharp melting range close to the literature value indicates high purity.

Workflow for Melting Point Determination

cluster_mp Melting Point Determination H Prepare a finely powdered, dry sample of this compound I Pack the sample into a capillary tube to a height of 2-3 mm H->I Sample preparation J Place the capillary tube in a melting point apparatus I->J Loading K Heat rapidly to ~180 °C, then reduce the heating rate to 1-2 °C/min J->K Controlled heating L Record the temperature at which melting begins and the temperature at which the sample is completely liquid K->L Observation and recording

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

  • Ensure the this compound sample is completely dry and finely powdered.[7]

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (approximately 180 °C).

  • Reduce the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

  • Observe the sample closely and record the temperature at which the first signs of melting are observed (the onset of the melting range).

  • Continue heating at the slow rate and record the temperature at which the last solid melts (the end of the melting range).

  • A pure sample should exhibit a sharp melting range of 1-2 °C.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and decomposition of this compound.

  • TGA can be used to determine the temperature at which the compound begins to decompose. Given its use in high-temperature polymer synthesis, a high decomposition temperature is expected.

  • DSC can provide a more precise measurement of the melting point and can also detect other thermal transitions, such as polymorphic transformations.

Applications

The primary application of this compound is as a chemical intermediate.[3]

Synthesis of 3,3'-Diaminodiphenyl Sulfone

The nitro groups of this compound can be readily reduced to amino groups, yielding 3,3'-diaminodiphenyl sulfone.[3] This diamine is a crucial monomer in the production of high-performance polymers such as:

  • Polyamides and Polyimides: These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace, automotive, and electronics industries.[3]

  • Epoxy Resins: 3,3'-Diaminodiphenyl sulfone can also be used as a hardener for epoxy resins, enhancing their performance characteristics.

Dye Manufacturing

This compound also serves as an intermediate in the synthesis of various dyes.[5]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification
Recommended Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Avoid Dust Formation: Take care to avoid generating dust during handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash or down the drain.[10]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the production of high-performance materials. Its synthesis and purification require careful control to ensure the desired isomeric purity. A thorough understanding of its physical and chemical properties, as well as proper handling procedures, is essential for its safe and effective use in research and industrial settings.

References

  • Melting point determination. (n.d.).
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  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • 3'3 Dinitro Diphenyl Sulphone. (n.d.). Alliance Chemical Industries.
  • Purification process of 3,3'-dinitrodiphenyl compounds. (1987). EP0212823B1. Google Patents.
  • DETERMINATION OF MELTING POINTS. (n.d.).
  • Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. (2024). MDPI.
  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (2015). PMC.
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  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004983). (n.d.). Human Metabolome Database.
  • Method for purifying 3,3'-dinitrodiphenyl sulfone. (1994). JPH0625103B2. Google Patents.
  • Method for preparing 3,3'-diamino diphenyl sulfone by catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone. (2011). CN101429143B. Google Patents.
  • Method for preparing 3,3-diaminodiphenyl sulphone. (2008). CN101250143A. Google Patents.
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  • 3,3' -Diamino Diphenyl Sulfone (33DDS). (n.d.). Cymer Chemicals.
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  • New Toxicological Profile Published for Nitrophenols. (2023). AIHA.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency protocols for Bis(3-nitrophenyl)sulfone, a key intermediate in the synthesis of high-performance polymers and specialty chemicals.

Introduction: Understanding the Compound

This compound (CAS No. 1228-53-1) is a pivotal intermediate in the realm of organic synthesis.[1][2][3] Its distinct molecular architecture, featuring two nitro groups in the meta position relative to the central sulfone bridge, governs its reactivity and makes it a valuable precursor for advanced polymers such as poly(ether sulfone)s.[1][2] The sulfone group imparts notable thermal and oxidative stability, while the nitro groups are readily reducible to amino groups, a critical transformation for polymerization reactions.[2] This unique combination of properties makes it indispensable in the aerospace, automotive, and electronics industries.[2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed procedures for its safe handling to protect laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While specific toxicity data for the 3,3'-dinitro isomer is not extensively detailed in the provided results, data for related isomers and analogous compounds provide a strong basis for a cautious approach. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

Based on data for analogous compounds like Bis(4-nitrophenyl) sulfone, the following GHS classifications should be considered as a precautionary measure:

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Eye Irritation: Category 2[4]

  • Specific target organ toxicity — (single exposure): Category 3 (May cause respiratory irritation)[4][5]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

It is crucial to note that some related sulfone compounds may have additional health effects, such as the potential for methemoglobinemia, liver effects, and reproductive toxicity.[6] While not explicitly stated for this compound in the provided search results, these are important considerations in a comprehensive risk assessment.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its analogs is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C12H8N2O6S[4]
Appearance Off-white to light yellow solid/crystalline powder[2][4]
Odor Odorless[4]

Note: Specific values for melting point, boiling point, and solubility for the 3,3'-dinitro isomer were not consistently available across the search results. Researchers should consult the specific documentation for the material they are using.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7][8] The use of a certified chemical fume hood is strongly recommended to prevent the inhalation of dust particles.[8]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation where the compound is being handled.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][10] A face shield may be necessary for operations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves.[8] It is important to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough time and permeability.[4]

    • Lab Coat/Protective Clothing: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, chemical-resistant clothing may be necessary to prevent skin exposure.[8][10]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be required.[4] However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling
  • Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.[4][9][11]

  • Avoid Contact: Do not get the substance in the eyes, on the skin, or on clothing.[8][10][11]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[8]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][11]

  • Incompatible Materials: Store away from strong oxidizing agents and acids.[9]

  • Environmental Conditions: Some sources indicate that related compounds are moisture-sensitive.[4] While not explicitly stated for all forms of this compound, it is prudent to store it in a dry environment.

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • In case of Eye Contact: Immediately rinse the eyes with plenty of water, also under the eyelids, for at least 15 minutes.[4][11] Seek immediate medical attention.[4][11]

  • In case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation persists, consult a physician.[4][11]

  • If Inhaled: Remove the person to fresh air.[4][11] If breathing is difficult or if symptoms occur, get medical attention.[4][11] If not breathing, give artificial respiration.[4][11]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards.[4][11] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[9]

Spill Response
  • Personal Precautions: Ensure adequate ventilation.[5][11] Use personal protective equipment as required.[4][11] Evacuate personnel to safe areas.[5]

  • Containment and Cleanup: Sweep up and shovel the spilled material into suitable, closed containers for disposal.[4][9][11] Avoid creating dust.[9]

  • Environmental Precautions: Prevent the product from entering drains.[12] It should not be released into the environment.[4][11]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_planning Phase 1: Planning & Preparation cluster_handling Phase 2: Chemical Handling cluster_post_handling Phase 3: Post-Handling & Storage cluster_emergency Phase 4: Emergency Response A Review Safety Data Sheet (SDS) B Conduct Risk Assessment for Specific Procedure A->B C Verify Functionality of Engineering Controls (Fume Hood, Eyewash) B->C D Select and Inspect Appropriate PPE C->D E Don Appropriate PPE D->E F Handle this compound in Fume Hood E->F G Minimize Dust Generation F->G H Avoid Contact with Skin, Eyes, and Clothing F->H I Securely Close Container J Decontaminate Work Area I->J L Store in a Dry, Well-Ventilated Area I->L K Properly Remove and Store/Dispose of PPE J->K M Wash Hands Thoroughly K->M M->A Begin New Task N Exposure Event (Skin/Eye Contact, Inhalation) P Follow First Aid Procedures N->P O Spill Event Q Follow Spill Cleanup Procedures O->Q R Seek Medical Attention P->R S Report Incident Q->S R->S

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of potential hazards. By understanding these hazards and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely harness its synthetic potential. A proactive approach to safety, grounded in a thorough understanding of the material's properties and a commitment to best laboratory practices, is essential for protecting personnel and ensuring the successful advancement of scientific endeavors.

References

  • Thermo Fisher Scientific. (2025-09-22). SAFETY DATA SHEET: Bis(4-fluoro-3-nitrophenyl) sulfone.
  • TCI Chemicals. (2025-01-20).
  • Smolecule. (n.d.). Buy Bis(4-fluoro-3-nitrophenyl) sulfone | 312-30-1.
  • Sigma-Aldrich. (2024-07-13).
  • Guidechem. (n.d.). BIS(4-NITROPHENYL) SULFONE (cas 1156-50-9) SDS/MSDS download.
  • Thermo Fisher Scientific. (2025-09-19).
  • TCI Chemicals. (n.d.). Bis(4-fluoro-3-nitrophenyl) Sulfone | 312-30-1.
  • Biosynth. (2022-06-16).
  • ChemicalBook. (2024-12-18). BIS(4-FLUORO-3-NITROPHENYL) SULFONE | 312-30-1.
  • Fisher Scientific. (2009-09-17). SAFETY DATA SHEET: Bis(p-nitrophenyl)
  • Fisher Scientific. (2011-12-15).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • TCI Chemicals. (n.d.). Bis(4-fluoro-3-nitrophenyl) Sulfone 312-30-1.
  • PubChem. (n.d.). Bis(4-nitrophenyl) sulphone.
  • 3M. (n.d.).
  • Fisher Scientific. (2010-11-16).
  • U.S. Environmental Protection Agency. (2009-09-29). Provisional Peer-Reviewed Toxicity Values for Diphenyl sulfone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating 3,3'-Dinitrodiphenyl Sulfone: Synthesis, Properties, and Industrial Use.
  • THE DHARAMSI MORARJI CHEMICAL CO. LTD. (n.d.). 3,3' - Dinitro Diphenyl Sulfone.

Sources

The Crystalline Architecture of Bis(3-nitrophenyl)sulfone: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure and Physicochemical Properties of a Key Synthetic Intermediate

Introduction

Bis(3-nitrophenyl)sulfone is a significant chemical intermediate, primarily utilized in the synthesis of high-performance polymers such as poly(ether sulfone)s (PES) and poly(ether ether sulfone)s (PEES).[1] Its rigid structure, conferred by the diphenyl sulfone core, and the reactive nitro groups make it a versatile building block in materials science and a molecule of interest in medicinal chemistry. The precise three-dimensional arrangement of atoms and molecules within its crystalline lattice is paramount, influencing its physical properties like solubility, melting point, and stability, which are critical parameters in both polymer manufacturing and drug development. This guide provides a comprehensive technical overview of the crystal structure of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular and Crystal Structure Analysis

The definitive determination of the three-dimensional structure of this compound has been achieved through single-crystal X-ray diffraction.[2][3] This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Crystallographic Data

The crystal structure of this compound has been elucidated and the key crystallographic parameters are summarized in the table below.[2]

ParameterValue
Chemical FormulaC₁₂H₈N₂O₆S
Molecular Weight308.27 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a20.260 (4) Å
b5.9380 (12) Å
c5.3770 (11) Å
α, β, γ90°
Volume646.9 (2) ų
Z2
Temperature294 (2) K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.032

Data obtained from single-crystal X-ray diffraction analysis.[2]

Molecular Conformation

The asymmetric unit of the crystal structure contains half of the this compound molecule, with a mirror plane passing through the sulfonyl group.[2][3] This indicates that the molecule possesses C₂ᵥ symmetry in the crystalline state. The dihedral angle between the two phenyl rings is a crucial conformational parameter. In the case of this compound, this angle is 40.10 (13)°.[2][3] This non-planar conformation is a result of the steric hindrance between the ortho-hydrogens of the phenyl rings and the sulfonyl oxygen atoms.

An interesting feature of the molecular structure is the presence of an intramolecular C-H···O hydrogen bond.[2][3] This interaction occurs between a hydrogen atom on one of the phenyl rings and an oxygen atom of the sulfonyl group, leading to the formation of a five-membered ring. This intramolecular hydrogen bond contributes to the rigidity and stability of the molecular conformation.

cluster_synthesis Synthesis Workflow start Start: Diphenyl Sulfone step1 Add to a mixture of nitric and sulfuric acids start->step1 step2 Heat the reaction mixture step1->step2 step3 Pour the reaction mixture onto ice step2->step3 step4 Filter the precipitate step3->step4 step5 Wash with water step4->step5 step6 Dry the product step5->step6 end End: this compound step6->end cluster_xray X-ray Diffraction Workflow start Mount Single Crystal step1 Collect Diffraction Data using a Diffractometer start->step1 step2 Process Data (Integration and Scaling) step1->step2 step3 Solve the Crystal Structure (e.g., using SHELXS) step2->step3 step4 Refine the Structure (e.g., using SHELXL) step3->step4 end Final Crystal Structure step4->end

Sources

Spectroscopic Elucidation of Bis(3-nitrophenyl)sulfone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(3-nitrophenyl)sulfone is a key chemical intermediate, pivotal in the synthesis of high-performance polymers such as poly(ether sulfone)s (PES) and specialty diamines for polyimides.[1] The precise molecular structure and purity of this compound are critical for its application in materials science and organic synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous structural confirmation and characterization of this compound. This guide offers an in-depth exploration of the spectroscopic data, underpinned by the theoretical principles and experimental protocols essential for its analysis.

The molecular structure of this compound, confirmed by X-ray crystallography, reveals a diaryl sulfone core with nitro groups positioned at the meta-positions of each phenyl ring.[2][3] This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which will be detailed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Data (Predicted):

Due to the symmetry of the molecule, the two nitrophenyl groups are chemically equivalent, simplifying the ¹H NMR spectrum. The aromatic protons will exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the sulfonyl (-SO₂-) and nitro (-NO₂) groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-2'8.6 - 8.8t~2.0
H-4, H-4'8.4 - 8.6ddd~8.0, 2.0, 1.0
H-5, H-5'7.9 - 8.1t~8.0
H-6, H-6'8.2 - 8.4ddd~8.0, 2.0, 1.0

Note: The numbering of protons corresponds to standard IUPAC nomenclature for substituted benzene rings.

The downfield chemical shifts are a direct consequence of the deshielding effect of the strongly electron-withdrawing nitro and sulfonyl groups. The proton at the 2-position (ortho to both the nitro and sulfonyl groups) is expected to be the most deshielded.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: The same spectrometer is used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Data (Predicted):

The symmetry of the molecule results in six distinct carbon signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are significantly influenced by the attached functional groups.

Carbon Predicted Chemical Shift (δ, ppm)
C-1, C-1'140 - 142
C-2, C-2'128 - 130
C-3, C-3'148 - 150
C-4, C-4'124 - 126
C-5, C-5'135 - 137
C-6, C-6'130 - 132

Note: The numbering of carbons corresponds to standard IUPAC nomenclature.

The carbon atom attached to the nitro group (C-3) is expected to have the most downfield chemical shift due to the strong deshielding effect. The carbon attached to the sulfonyl group (C-1) will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a solid sample prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected. The sample spectrum is then acquired, and the data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands (Predicted):

The IR spectrum of this compound will be dominated by strong absorptions characteristic of the sulfonyl and nitro groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
1530 - 1550Asymmetric stretchingNitro (-NO₂)
1340 - 1360Symmetric stretchingNitro (-NO₂)
1300 - 1350Asymmetric stretchingSulfonyl (-SO₂-)
1140 - 1180Symmetric stretchingSulfonyl (-SO₂-)
3000 - 3100C-H stretchingAromatic
1600 - 1450C=C stretchingAromatic

The presence of strong absorption bands in the specified regions for the sulfonyl and nitro groups provides compelling evidence for the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Expected Mass Spectrum Data (Predicted):

The molecular weight of this compound (C₁₂H₈N₂O₆S) is 308.27 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 308.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will be dictated by the presence of the sulfonyl and nitro groups. Common fragmentation patterns for aromatic sulfones involve the loss of SO₂.[4][5] Nitroaromatics often exhibit fragmentation through the loss of NO and NO₂.[1]

MS_Fragmentation_Pathway M [C₁₂H₈N₂O₆S]⁺˙ m/z = 308 frag1 [C₁₂H₈N₂O₄]⁺˙ m/z = 244 M->frag1 - SO₂ frag3 [C₁₂H₈N₂O₅S]⁺˙ m/z = 292 M->frag3 - O frag4 [C₁₂H₈NO₄S]⁺ m/z = 278 M->frag4 - NO frag2 [C₆H₄NO₂]⁺ m/z = 122 frag1->frag2 - C₆H₄NO₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive analytical framework for the structural verification of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms within the molecule, IR spectroscopy confirms the presence of key functional groups (sulfonyl and nitro), and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for researchers and professionals in ensuring the quality and identity of this important chemical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • Fun, H.-K., et al. (2008). Bis(3-nitro-phen-yl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1378.
  • PubMed. Bis(3-nitro-phen-yl) sulfone.
  • precisionFDA. This compound.
  • Fields, E. K., & Meyerson, S. (1966). Mass Spectra of Some Sulfinate Esters and Sulfones. The Journal of Organic Chemistry, 31(10), 3307–3309.
  • Gao, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1343–1348.
  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(9), 1168–1172.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

Sources

Bis(3-nitrophenyl)sulfone electrophilic aromatic substitution mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Bis(3-nitrophenyl)sulfone

Abstract

This compound is a highly deactivated aromatic substrate of significant interest in the synthesis of high-performance polymers and specialty chemicals.[1] Its structure, featuring two aromatic rings each substituted with a powerful electron-withdrawing nitro group and bridged by an equally deactivating sulfonyl group, presents a formidable challenge to classical electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the mechanistic principles governing EAS on this substrate. We will dissect the potent deactivating and meta-directing effects of the constituent functional groups, rationalize the regiochemical outcome of substitution, and explore the stringent reaction conditions required. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this complex reaction.

The Challenge: A Profoundly Deactivated Aromatic System

Electrophilic aromatic substitution is a cornerstone of organic synthesis, predicated on the nucleophilic character of the aromatic π-system.[2] However, the reactivity of the aromatic ring is profoundly influenced by its substituents. Groups that withdraw electron density from the ring decrease its nucleophilicity, thereby reducing the rate of reaction and "deactivating" the system towards electrophilic attack.[2][3][4]

This compound represents an extreme case of deactivation. Each aromatic ring is subjected to the potent electron-withdrawing effects of not one, but two powerful deactivating groups:

  • A Nitro Group (-NO₂): One of the strongest deactivating groups, withdrawing electron density by both induction and resonance.[5][6][7]

  • A Sulfonyl Group (-SO₂-): A strongly deactivating group that withdraws electron density primarily through a powerful inductive effect and also via resonance.[4]

The cumulative effect of these substituents renders the benzene rings exceptionally electron-poor and thus highly resistant to attack by all but the most potent electrophiles under forcing conditions.[8] Understanding the interplay of these groups is paramount to predicting and controlling the reaction's outcome.

Electronic Architecture: Unpacking the Substituent Effects

The regioselectivity (i.e., the position of substitution) of an EAS reaction is dictated by the electronic influence of the substituents already present on the ring.[5][9] In this compound, both the sulfonyl and nitro groups are classified as meta-directors .[5][10] This can be explained by examining the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

The Sulfonyl Group (-SO₂-)

The sulfonyl group is a powerful deactivator and meta-director. Its electron-withdrawing nature destabilizes the positively charged sigma complex formed during EAS. When an electrophile attacks at the ortho or para positions relative to the sulfonyl group, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing sulfone. This is a highly energetically unfavorable situation, which destabilizes the intermediate and increases the activation energy for its formation.

Attack at the meta position, however, avoids placing the positive charge on this carbon. While the intermediate is still destabilized overall by the inductive effect of the sulfone, it is the "least bad" option, making the meta pathway the most favorable.

The Nitro Group (-NO₂)

The nitro group is a classic and potent deactivating meta-director.[6][11] It withdraws electron density from the ring through both a strong inductive effect (due to the electronegativity of N and O) and a powerful resonance effect. The resonance structures of nitrobenzene clearly show a buildup of positive charge at the ortho and para positions.[7]

An incoming electrophile, being electron-deficient itself, will preferentially attack the positions of relatively higher electron density. In a nitro-substituted ring, the meta positions are the least electron-deficient, making them the sites of electrophilic attack.[5][7]

The Combined Directing Effect

In a 3-nitrophenylsulfonyl moiety, the substituents are meta to each other. To predict the site of further substitution, we must find the position that is most favored (or least disfavored) by both groups. Let's number the ring starting from the carbon attached to the sulfone (C1):

  • Sulfonyl Group (-SO₂) at C1: Directs incoming electrophiles to C3 and C5.

  • Nitro Group (-NO₂) at C3: Directs incoming electrophiles to C1 and C5.

The only position that satisfies the directing preference of both groups is C5 . Therefore, any successful electrophilic aromatic substitution on a ring of this compound is predicted to occur exclusively at the C5 position (and its equivalent C5' on the second ring).

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism for EAS on this substrate follows the canonical three-step pathway, though each step is impacted by the severe deactivation of the ring.

// Invisible edges for ordering E_gen -> Substrate [style=invis]; Substrate -> SigmaComplex [style=invis]; SigmaComplex -> Deprotonation [style=invis]; }

Diagram 1: General workflow for electrophilic aromatic substitution on a highly deactivated substrate.

  • Generation of a Potent Electrophile: Due to the low nucleophilicity of the substrate, a highly reactive electrophile is required. For nitration, this is typically the nitronium ion (NO₂⁺), generated by reacting concentrated nitric acid with a stronger acid catalyst like concentrated or fuming sulfuric acid.[12][13][14]

  • Formation of the Sigma Complex (Rate-Determining Step): The electron-poor aromatic ring attacks the electrophile. This is the slowest step of the reaction, with a very high activation energy. The resulting intermediate, the sigma complex, is a resonance-stabilized carbocation, but its stability is severely undermined by the two electron-withdrawing groups.

  • Deprotonation to Restore Aromaticity: A weak base (e.g., HSO₄⁻) removes a proton from the sp³-hybridized carbon, restoring the aromatic π-system and yielding the final product. This step is fast as it re-establishes the highly stable aromatic ring.[10]

The following diagram illustrates the resonance structures of the sigma complex. Attack at the ortho or para positions results in a highly destabilized resonance contributor, explaining the strong meta-directing effect.

Sigma_Complex cluster_ortho Ortho Attack (Highly Disfavored) cluster_para Para Attack (Highly Disfavored) cluster_meta Meta Attack (Least Disfavored Pathway) ortho_attack Attack at C6 ortho_destab Destabilized Resonance Form (Positive charge adjacent to -SO₂-) ortho_attack->ortho_destab leads to para_attack Attack at C4 para_destab Destabilized Resonance Form (Positive charge adjacent to -SO₂-) para_attack->para_destab leads to meta_attack Attack at C5 meta_stable No such destabilized form exists. Positive charge is distributed across C1, C3, and C6. meta_attack->meta_stable leads to

Diagram 2: Rationale for meta-direction based on sigma complex stability.

Feasible vs. Infeasible Reactions: A Practical Guide

The extreme deactivation of this compound severely limits the scope of feasible EAS reactions.

ReactionFeasibility & ConditionsRationale
Nitration Challenging but possible. Requires harsh conditions (e.g., fuming H₂SO₄/fuming HNO₃, elevated temperatures).The nitronium ion (NO₂⁺) is a sufficiently strong electrophile to react, but forcing conditions are necessary to overcome the high activation energy.[15]
Halogenation Very Challenging. Would require a potent Lewis acid catalyst (e.g., FeBr₃) and harsh conditions. Yields are expected to be low.The electrophilicity of halogens needs to be significantly enhanced by a strong catalyst to react with such an electron-poor ring.
Sulfonation Challenging. Requires fuming sulfuric acid (oleum) and heat. The reaction is reversible.[16]SO₃ is a strong electrophile. The reversibility can be exploited, but driving the reaction forward on this substrate is difficult.[17][18]
Friedel-Crafts Alkylation/Acylation Not Feasible. The reaction will fail.Friedel-Crafts reactions are incompatible with strongly deactivated aromatic rings.[19][20][21][22][23] The ring is not nucleophilic enough to attack the carbocation or acylium ion intermediates.

Experimental Protocol: Nitration of this compound

This protocol describes a hypothetical procedure for the synthesis of bis(3-nitro-5-X-phenyl)sulfone, where X is a newly introduced nitro group. It is designed as a self-validating system, explaining the rationale behind each step.

Disclaimer: This procedure involves extremely corrosive and hazardous materials. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Materials and Equipment
Reagent/EquipmentSpecificationPurpose
This compoundHigh Purity (>99%)Starting Material
Fuming Sulfuric Acid (Oleum)20-30% free SO₃Catalyst and Solvent
Fuming Nitric Acid>90% HNO₃Nitrating Agent
250 mL 3-Neck Round Bottom FlaskGround glass jointsReaction Vessel
Magnetic Stirrer & Stir Bar-Ensure homogenous mixing
Thermometer-10 to 150 °C rangeMonitor reaction temperature
Dropping FunnelPressure-equalizingControlled addition of reagents
Ice/Water Bath-Temperature control (cooling)
Heating Mantle-Temperature control (heating)
Crushed Ice-Quenching and product precipitation
Buchner Funnel & Filter Flask-Product isolation (filtration)
Deionized Water-Washing
Sodium Bicarbonate Solution5% aqueousNeutralizing wash
Step-by-Step Methodology

Workflow Setup 1. Reaction Setup (Flask, Stirrer, Funnel in Hood) Charge 2. Charge Reactor (Add Substrate and Oleum) Setup->Charge Cool 3. Cool to 0-5 °C (Ice Bath) Charge->Cool Addition 4. Slow Addition of HNO₃ (Maintain Temp < 10 °C) Cool->Addition Heat 5. Controlled Heating (Heat to 80-100 °C for several hours) Addition->Heat Quench 6. Quenching (Pour slowly onto crushed ice) Heat->Quench Filter 7. Filtration (Isolate crude product) Quench->Filter Wash 8. Washing Sequence (H₂O, then NaHCO₃, then H₂O) Filter->Wash Dry 9. Drying (Vacuum oven) Wash->Dry Characterize 10. Characterization (MP, NMR, IR, MS) Dry->Characterize

Diagram 3: Experimental workflow for the nitration of this compound.

  • Reaction Setup: Assemble the 3-neck flask with the magnetic stir bar, thermometer, and dropping funnel in the fume hood. Ensure all joints are secure.

  • Charging the Reactor: Carefully charge the flask with fuming sulfuric acid (100 mL). Begin stirring and add the this compound (e.g., 0.1 mol) in portions. The dissolution may be slow.

  • Initial Cooling: Cool the stirred mixture to 0-5 °C using an ice/water bath. Rationale: This is crucial to control the initial exothermic reaction upon adding nitric acid.

  • Addition of Nitrating Agent: Charge the dropping funnel with fuming nitric acid (e.g., 0.11 mol, 1.1 equivalents). Add the nitric acid dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, controlled addition prevents dangerous temperature spikes and runaway reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction to 80-100 °C using a heating mantle. Maintain this temperature for 2-4 hours, monitoring for completion via TLC if possible (though challenging with these compounds). Rationale: The high temperature provides the necessary activation energy for the reaction to proceed on the deactivated substrate.

  • Quenching: Allow the reaction to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice (approx. 500 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Rationale: This quenches the reaction and precipitates the solid organic product, which is insoluble in the now-diluted aqueous acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. Follow this with a wash using a 5% sodium bicarbonate solution, and finally with more deionized water. Rationale: Washing removes residual strong acids. The bicarbonate wash ensures complete neutralization.

  • Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.

  • Characterization: Characterize the final product using melting point, ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the introduction of a new nitro group at the C5 position.

Conclusion

The electrophilic aromatic substitution of this compound is a mechanistically insightful yet synthetically demanding transformation. The profound deactivation imparted by the dual nitro and sulfonyl substituents necessitates the use of potent electrophiles and harsh reaction conditions. A thorough understanding of the meta-directing influence of both groups, which synergistically direct substitution to the C5 position, is critical for predicting the structure of the product. While reactions like nitration are feasible under forcing conditions, classical methods such as Friedel-Crafts alkylation and acylation are precluded. The principles and protocols outlined in this guide provide a foundational framework for professionals working to derivatize this challenging but valuable chemical intermediate.

References

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
  • Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the.... Study Prep.
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
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  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry LibreTexts. (2023, August 7). 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • University of Illinois Chicago. (n.d.). Chapter 18: Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Aromatic sulfonation.
  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Google Patents. (n.d.). US3946037A - Sulfonation of aromatic compounds.
  • Connected Papers. (n.d.). Aromatic sulfonation.
  • National Center for Biotechnology Information. (n.d.). Bis(3-nitrophenyl) sulfone. PMC.
  • University of Calgary. (n.d.). Chapter 12: Aromatic sulfonation.
  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • That Chemist (old). (2022, April 22). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). CN101585789A - Method for preparing 3-nitrophenyl sulphone.
  • LookChem. (n.d.). Cas 1156-50-9, BIS(4-NITROPHENYL) SULFONE.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,3'-Diaminodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,3'-Diaminodiphenyl Sulfone

3,3'-Diaminodiphenyl sulfone (3,3'-DDS) is a vital aromatic diamine monomer and a critical building block in the synthesis of high-performance polymers such as polysulfonamides and epoxy resins.[1][2][3] Its unique meta-isomeric structure imparts flexibility and solubility to the resulting polymers, making them suitable for advanced applications in aerospace, specialty electronics, and high-temperature adhesives and coatings.[3][4] The synthesis of 3,3'-DDS with high purity is paramount to achieving the desired material properties. This application note provides a detailed guide for the synthesis of 3,3'-diaminodiphenyl sulfone from its precursor, bis(3-nitrophenyl)sulfone, focusing on the chemical principles, a detailed experimental protocol, safety considerations, and analytical characterization.

Reaction Mechanism: The Reduction of Aromatic Nitro Groups

The conversion of this compound to 3,3'-diaminodiphenyl sulfone is a classic reduction reaction targeting the nitro functional groups.[5] Several methods are available for the reduction of aromatic nitro compounds, including catalytic hydrogenation and chemical reduction with metals in acidic media or with sulfides.[6]

One of the most reliable and widely used methods for this transformation on a laboratory and industrial scale is the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[2][6] Catalytic hydrogenation is often preferred due to its high efficiency and cleaner reaction profile, typically yielding the desired amine in high purity.[6][7]

The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond in hydrogen and the stepwise reduction of the nitro group to the corresponding amine. This process proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amino group.[5]

Alternatively, chemical reduction using metals like tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) is a well-established method.[5][8] The tin metal acts as the reducing agent, donating electrons to the nitro group in a stepwise manner, with the acid serving as a proton source.[5][8] The reaction proceeds through nitroso and hydroxylamine intermediates before forming the final amine.[5][8]

Below is a generalized workflow for the synthesis of 3,3'-diaminodiphenyl sulfone.

Synthesis Workflow General Workflow for the Synthesis of 3,3'-Diaminodiphenyl Sulfone Start Start: this compound Reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Chemical Reduction) Start->Reduction Workup Reaction Work-up (Filtration, Extraction) Reduction->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Product Characterization (HPLC, MP, IR, NMR) Purification->Analysis End End Product: 3,3'-Diaminodiphenyl Sulfone Analysis->End

Caption: General workflow for the synthesis of 3,3'-diaminodiphenyl sulfone.

Experimental Protocols

This section details two common and effective protocols for the synthesis of 3,3'-diaminodiphenyl sulfone from this compound: catalytic hydrogenation and reduction with tin(II) chloride.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[6] This protocol is adapted from established procedures for the reduction of dinitrodiphenyl sulfones.[2][9]

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C) or Raney nickel

  • Ethanol or Methanol

  • Hydrogen gas

  • Autoclave or hydrogenation apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a suitable autoclave, combine this compound and a lower alcohol solvent such as ethanol or methanol. A typical weight ratio of substrate to solvent is between 1:1 and 1:8.[2]

  • Carefully add the catalyst, either 5% Pd/C or Raney nickel. The catalyst loading can range from 0.05% to 10% by weight of the starting material.[2]

  • Seal the autoclave and purge it with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas. The pressure can range from 0.5 to 10 MPa.[2]

  • Stir the reaction mixture and heat to a temperature between 25°C and 100°C.[2]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-10 hours.[9]

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture while hot to remove the catalyst.[9]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent like ethanol to yield pure 3,3'-diaminodiphenyl sulfone as light brown or off-white crystals.[1][9]

Protocol 2: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride is a classic and effective method for the reduction of nitroarenes in a laboratory setting.[6][10]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve this compound in ethanol.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the solution of this compound with vigorous stirring. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain it for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 3,3'-diaminodiphenyl sulfone.

Data Presentation

ParameterCatalytic HydrogenationTin(II) Chloride Reduction
Starting Material This compoundThis compound
Reducing Agent H₂ gas with Pd/C or Raney NiSnCl₂ in HCl
Solvent Ethanol, MethanolEthanol
Temperature 25-100 °CReflux
Pressure 0.5-10 MPaAtmospheric
Typical Yield High (often >90%)[2][9]Moderate to good
Work-up Filtration of catalyst, solvent removalNeutralization, filtration, extraction
Byproducts MinimalTin salts

Product Characterization

The identity and purity of the synthesized 3,3'-diaminodiphenyl sulfone should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Result
Appearance Off-white to slight brownish-white crystalline powder.[1]
Melting Point 167-170 °C or 168-175 °C.[1][4]
HPLC Assay ≥96.0% to >99%.[1]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the amine groups (around 3300-3500 cm⁻¹), S=O stretching of the sulfone group (around 1150 and 1300 cm⁻¹), and aromatic C-H stretching.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons and the amine protons. The chemical shifts will be indicative of the meta-substitution pattern.
Elemental Analysis Calculated for C₁₂H₁₂N₂O₂S: C, 58.05%; H, 4.87%; N, 11.28%; S, 12.91%. Found values should be in close agreement.[9]

Safety Precautions and Waste Disposal

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

Reagent-Specific Precautions:

  • This compound: Handle with care as aromatic nitro compounds can be toxic.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a properly functioning autoclave and follow all safety protocols for high-pressure reactions.

  • Tin(II) Chloride and Hydrochloric Acid: These are corrosive. Avoid contact with skin and eyes. Handle concentrated HCl in a fume hood.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

  • Sodium Sulfide (if used as an alternative reducing agent): Highly corrosive and toxic.[12] Reacts with acids and moisture to produce highly toxic and flammable hydrogen sulfide (H₂S) gas.[13][14] Store in a cool, dry place away from acids and oxidizing agents.[11][13]

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations.

  • Heavy metal waste (e.g., tin salts) should be collected in a designated hazardous waste container.

  • Spent catalysts may be pyrophoric and should be handled and disposed of with extreme care, often by quenching them carefully.

Below is a diagram illustrating the key safety considerations.

Safety Precautions Key Safety Considerations cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_waste Waste Disposal PPE_Goggles Safety Goggles PPE_Gloves Nitrile Gloves PPE_Coat Lab Coat Handling_Hood Work in Fume Hood Handling_H2 Hydrogen Gas Safety Handling_Acids Handle Acids with Care Waste_HeavyMetals Heavy Metal Waste Waste_Catalyst Spent Catalyst Handling Synthesis Synthesis of 3,3'-Diaminodiphenyl Sulfone Synthesis->PPE_Goggles Wear Synthesis->PPE_Gloves Wear Synthesis->PPE_Coat Wear Synthesis->Handling_Hood Perform in Synthesis->Handling_H2 Ensure Synthesis->Handling_Acids Follow Synthesis->Waste_HeavyMetals Dispose of Synthesis->Waste_Catalyst Dispose of

Caption: Key safety considerations for the synthesis of 3,3'-diaminodiphenyl sulfone.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Environmental Impact and Safety Considerations in Sodium Sulfide Handling.
  • Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd.
  • Nitro Reduction - Common Conditions.
  • What Safety Standards Should You Follow When Handling Sodium Sulfide? - Hisea Chem.
  • Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide - Drexel University.
  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians.
  • Sodium Sulfide MSDS: Quick Safety Reference - Jam Group Co.
  • 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone synthesis - ChemicalBook.
  • 3,3 -Diaminodiphenyl sulfone for synthesis 599-61-1 - Sigma-Aldrich.
  • 3,3' - Diamino Diphenyl Sulfone.
  • CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones - Google Patents.
  • CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents.
  • 3,3' -Diamino Diphenyl Sulfone (33DDS) - Cymer Chemicals.
  • Bis(3-nitrophenyl) sulfone - PMC.
  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography | Request PDF - ResearchGate.
  • CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents.
  • 3,3'-Diaminodiphenyl sulfone, 98% - CymitQuimica.
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides - OUCI.

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Bis(3-nitrophenyl)sulfone as a monomer in high-performance polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Bis(3-nitrophenyl)sulfone: A Versatile Monomer for the Synthesis of High-Performance Poly(arylene ether sulfone)s

Audience: Researchers, Polymer Scientists, and Material Development Professionals

Introduction: The Strategic Role of this compound in Advanced Polymers

High-performance polymers are essential materials engineered for applications demanding exceptional stability under extreme conditions, including high temperatures, corrosive chemicals, and significant mechanical stress. Within this category, poly(arylene ether sulfone)s (PAES) are a prominent family of amorphous thermoplastics renowned for their high strength, toughness, and hydrolytic stability over a wide temperature range, from -40°C to over 200°C.[1] The properties of these polymers can be precisely tuned by selecting specific monomers.

This compound emerges as a strategically important monomer in this field. Its unique molecular architecture, featuring a sulfone bridge and two nitro groups positioned meta to the sulfone linkage on the aromatic rings, provides a distinct reactive profile for polymer synthesis.[2] Unlike its para-substituted counterparts, the meta-isomer introduces a "kink" in the polymer backbone, which can enhance solubility and modify the thermal properties of the resulting polymer.

Furthermore, the nitro groups serve a dual purpose. Primarily, they are powerful electron-withdrawing groups that activate the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating polymerization under accessible conditions.[3][4] Secondarily, they remain as reactive handles on the final polymer, which can be chemically transformed—most commonly reduced to amine functionalities—to enable cross-linking, grafting, or the synthesis of advanced block copolymers. This application note provides a comprehensive guide to the properties of this compound and its application in synthesizing high-performance polymers, complete with detailed experimental protocols.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for successful polymerization. This compound is a crystalline solid whose key characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1228-53-1[2]
Molecular Formula C₁₂H₈N₂O₆S[5]
Molecular Weight 308.27 g/mol [5]
Appearance Crystalline solid[5]
Purity ≥90% (typical for polymer synthesis)[2]
Key Structural Features Diphenyl sulfone core, two meta-nitro groups[2][5]

The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the sulfone (-SO₂-) and nitro (-NO₂) groups. This electronic effect renders the carbon atoms ortho and para to these groups highly electrophilic and thus susceptible to attack by strong nucleophiles. In polymerization reactions, the nitro groups themselves act as excellent leaving groups, enabling the formation of ether linkages via an SNAr mechanism.

Core Application: Poly(ether sulfone) Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is in the step-growth polycondensation with bisphenols to produce poly(ether sulfone)s. The reaction proceeds via a well-established SNAr mechanism.

Causality of the Reaction Mechanism:

  • Nucleophile Formation: The reaction is initiated by converting a bisphenol (e.g., Bisphenol A) into its more potent nucleophilic form, the bisphenate, through deprotonation with a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Nucleophilic Attack: The bisphenate attacks the electron-deficient aromatic carbon of this compound. The sulfone and nitro groups stabilize the resulting negative charge in the intermediate Meisenheimer complex.

  • Leaving Group Departure: The ether linkage is formed upon the departure of the nitro group as a nitrite anion (NO₂⁻). This process occurs at both ends of each monomer, extending the polymer chain.

The choice of a biphasic system (e.g., an organic solvent and an aqueous alkaline solution) often necessitates a phase-transfer catalyst (PTC) to shuttle the bisphenate nucleophile into the organic phase where the sulfone monomer resides.[3]

G cluster_reactants Reactants cluster_polymer Product monomer1 This compound (Electrophile) intermediate Meisenheimer Complex (Intermediate) monomer1->intermediate Nucleophilic Attack (SNAr) monomer2 Bisphenol A (Nucleophile Precursor) bisphenate Bisphenate Salt (Active Nucleophile) monomer2->bisphenate base Base (e.g., NaOH) polymer Poly(ether sulfone) bisphenate->intermediate Nucleophilic Attack (SNAr) intermediate->polymer Nitro Group Departure

Caption: Reaction scheme for poly(ether sulfone) synthesis.

Detailed Protocol: Interfacial Polycondensation of this compound with Bisphenol-A

This protocol describes a robust method for synthesizing a poly(ether sulfone) using a phase-transfer catalyst, which facilitates the reaction between reactants in immiscible phases.[3]

4.1 Materials and Equipment

  • Reagents:

    • Bisphenol-A (BPA), polymer grade (2.5 mmol)

    • This compound (2.5 mmol)

    • Sodium Hydroxide (NaOH), 1.0 N aqueous solution (5 mL)

    • Dichloromethane (CH₂Cl₂), reagent grade (7.5 mL)

    • Benzyltributylammonium chloride (BTBAC) or Hexadecyltributylphosphonium bromide (HTBPB) as Phase Transfer Catalyst (PTC) (0.05 mmol)

    • Methanol (for precipitation)

    • Deionized water

  • Equipment:

    • 100 mL three-neck round-bottom flask

    • Mechanical stirrer or magnetic stirrer with a powerful stir bar

    • Condenser

    • Thermometer or temperature probe

    • Nitrogen inlet/outlet

    • Addition funnel

    • Beaker (500 mL) for precipitation

    • Büchner funnel and filter paper

    • Vacuum oven

4.2 Experimental Procedure

  • Preparation of the Aqueous Phase: In the three-neck flask, dissolve Bisphenol-A (2.5 mmol) in 5 mL of 1.0 N NaOH solution with vigorous stirring under a nitrogen atmosphere. Add the phase-transfer catalyst (0.05 mmol) to this aqueous solution and stir until fully dissolved. This forms the active bisphenate nucleophile.[3]

  • Preparation of the Organic Phase: In a separate beaker, dissolve this compound (2.5 mmol) in 7.5 mL of dichloromethane.

  • Polymerization Reaction: Transfer the organic solution to an addition funnel and add it dropwise to the rapidly stirring aqueous solution in the flask over 15-20 minutes at room temperature.[3]

  • Reaction Progression: After the addition is complete, allow the reaction to proceed at room temperature with vigorous stirring for 4-6 hours. The viscosity of the organic layer will gradually increase as the polymer forms. Reaction progress can be monitored by periodically taking a sample of the organic layer and precipitating it in methanol to check for polymer formation.

  • Polymer Isolation: Once the desired viscosity is achieved, stop the stirrer and allow the two layers to separate. Carefully separate the viscous organic layer.

  • Precipitation and Purification: Pour the organic polymer solution slowly into a beaker containing 300-400 mL of methanol while stirring vigorously. A fibrous white or off-white polymer will precipitate immediately.[3]

  • Washing: Continue stirring for 30 minutes to ensure complete precipitation and to wash away residual monomers and catalyst. Collect the polymer by vacuum filtration using a Büchner funnel. Wash the collected polymer thoroughly with deionized water several times, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.

G start Start: Assemble Reactants prep_aq Step 1: Prepare Aqueous Phase (Bisphenol-A in NaOH + PTC) start->prep_aq prep_org Step 2: Prepare Organic Phase (this compound in CH2Cl2) start->prep_org react Step 3: Combine Phases & Polymerize (Vigorous stirring, RT, 4-6h) prep_aq->react prep_org->react isolate Step 4: Isolate Organic Layer react->isolate precipitate Step 5: Precipitate Polymer in Methanol isolate->precipitate wash Step 6: Filter and Wash Polymer (H2O and Methanol) precipitate->wash dry Step 7: Dry Under Vacuum wash->dry end_node End: Purified Poly(ether sulfone) dry->end_node

Caption: Experimental workflow for polymer synthesis.

Polymer Characterization

The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

Table 2: Typical Properties and Characterization Data for the Synthesized Polymer

PropertyTypical Expected ResultCharacterization Method
Structure Confirmation Presence of ether (-C-O-C-), sulfone (-SO₂-), and aromatic C-H peaks. Absence of phenolic -OH.FTIR, ¹H & ¹³C NMR
Glass Transition Temp. (Tg) 180 - 220 °CDifferential Scanning Calorimetry (DSC)
Thermal Stability (Td5) > 450 °C (5% weight loss temp.)Thermogravimetric Analysis (TGA)
Molecular Weight (Mn) 20,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Solubility Soluble in aprotic polar solvents (e.g., DMAc, DMSO, NMP)Dissolution testing

Post-Polymerization Modification: Creating Functional Polymers

A key advantage of using this compound is the potential for post-synthesis modification. The nitro groups along the polymer backbone can be readily reduced to primary amine (-NH₂) groups using standard reducing agents like hydrazine monohydrate with a Pd/C catalyst.[6]

This transformation converts the thermoplastic poly(ether sulfone) into a reactive thermoset precursor. The resulting amino-functionalized polymer can be used:

  • As a toughening agent for epoxy resins.

  • As a macro-monomer for the synthesis of poly(ether sulfone-imide)s.

  • For creating cross-linked networks with enhanced chemical resistance and mechanical properties.

G polymer_nitro Poly(ether sulfone) Contains pendant -NO₂ groups polymer_amine Amino-functionalized Poly(ether sulfone) Contains pendant -NH₂ groups polymer_nitro->polymer_amine Reduction (e.g., Hydrazine, Pd/C)

Caption: Post-polymerization reduction of nitro groups.

Safety and Handling

  • This compound and related aromatic nitro compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. All handling should be performed within a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • ChemBK. (2024). Sulfone, bis(4-fluoro-3-nitrophenyl) - Physico-chemical Properties.
  • Smolecule. (n.d.). Buy Bis(4-fluoro-3-nitrophenyl) sulfone | 312-30-1.
  • Chem-Impex. (n.d.). Bis(4-fluoro-3-nitrophenyl) sulfone.
  • Acta Crystallographica Section E: Structure Reports Online, (2010). Bis(3-nitrophenyl) sulfone. PMC.
  • Kameyama, A., et al. (1999). Synthesis of Polyethers by Reactions of Bisphenols with Bis(4-Chloro-3-Nitrophenyl) Sulfone using Various bases in Aqueous Solutions. Semantic Scholar.
  • ResearchGate. (n.d.). Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications.
  • Lim, Y., et al. (2014). Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. PubMed.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC.
  • Alchawishli, L.H. (2016). PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. ResearchGate.
  • Semantic Scholar. (n.d.). Chain end analysis of bisphenol A polysulfone and its relation to molecular weight.
  • MDPI. (n.d.). Copolymerization of a Bisphenol a Derivative and Elemental Sulfur by the RASP Process.
  • ResearchGate. (n.d.). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone).
  • Google Patents. (n.d.). WO2013041062A1 - Process for preparing polysulfone.
  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides.
  • Google Patents. (n.d.). CN112851942A - Preparation method of polyether sulfone.
  • Syensqo. (n.d.). Sulfone Polymers.
  • MDPI. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.

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Application Note & Protocol: Synthesis of Nitro-Functionalized Poly(ether sulfone) (PES-NO₂) via Nucleophilic Aromatic Substitution using Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the synthesis of nitro-functionalized poly(ether sulfone) (PES-NO₂) through a nucleophilic aromatic substitution (SNAr) polycondensation reaction. Unlike standard methods that utilize halogenated monomers, this protocol employs Bis(3-nitrophenyl)sulfone as an activated electrophile. The presence of the meta-nitro groups serves a dual purpose: they activate the aromatic ring for nucleophilic attack, facilitating polymerization, and they provide a versatile functional handle for post-polymerization modifications, such as reduction to primary amines. This functionality is particularly valuable for developing advanced materials for biomedical applications, membrane technology, and specialty composites where surface properties and further chemical derivatization are critical. This document outlines the reaction mechanism, provides a step-by-step synthesis protocol, details characterization methods, and includes a protocol for post-synthesis functionalization.

Principle of the Method: Nucleophilic Aromatic Substitution (SNAr) Polycondensation

The synthesis of PES-NO₂ is achieved via a step-growth polycondensation reaction. The core mechanism is a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental process in organic chemistry.[1][2][3]

Key Mechanistic Steps:

  • Formation of the Nucleophile: A bisphenol, such as Bisphenol A, is deprotonated by a weak base like potassium carbonate (K₂CO₃) to form a more potent nucleophile, the potassium bisphenoxide salt. This reaction is typically performed in a high-boiling polar aprotic solvent, and any water generated is removed azeotropically to prevent side reactions.[4]

  • Activation of the Electrophile: The this compound monomer serves as the electrophile. The strongly electron-withdrawing sulfone (-SO₂-) and nitro (-NO₂) groups significantly reduce the electron density of the aromatic rings. This electron deficiency makes the carbon atoms at the ipso-position (the carbon atom bearing the nitro group) highly susceptible to nucleophilic attack.

  • Nucleophilic Attack and Polymerization: The bisphenoxide attacks the ipso-carbon of the this compound, leading to the displacement of the nitro group as a nitrite anion.[5] This process repeats, alternating between the two monomers, to build the high molecular weight poly(ether sulfone) chain. The ether linkages that characterize the polymer are formed during this step.

The choice of this compound is strategic. While halogens are more common leaving groups in PES synthesis, the nitro group is also an effective leaving group when attached to a sufficiently activated aromatic system.[5][6] More importantly, any unreacted nitro groups remaining on the polymer backbone offer a chemical handle for subsequent modifications.[7][8]

SNAr_Mechanism Nuc Bisphenoxide (Nucleophile) TS Meisenheimer-like Intermediate Nuc->TS Nucleophilic Attack Elec This compound (Electrophile) Elec->TS Product Ether Linkage Formed (-NO₂ Displaced) TS->Product Loss of NO₂⁻ Polymer High MW PES-NO₂ Polymer Chain Product->Polymer Propagation

Caption: SNAr polycondensation mechanism for PES-NO₂.

Materials and Reagents

Proper preparation and handling of reagents are critical for achieving a high molecular weight polymer. All glassware should be flame-dried or oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

ReagentFormulaM.W. ( g/mol )PurityNotes
This compoundC₁₂H₈N₂O₆S324.27>98%The key electrophilic monomer.
Bisphenol A (BPA)C₁₅H₁₆O₂228.29>99%The nucleophilic co-monomer. Must be dry.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21>99%Anhydrous, finely ground powder.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13AnhydrousHigh-boiling polar aprotic solvent.
TolueneC₇H₈92.14AnhydrousAzeotroping agent to remove water.
MethanolCH₃OH32.04Reagent GradeUsed for polymer precipitation.
Deionized WaterH₂O18.02>18 MΩ·cmUsed for washing the polymer.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • NMP is a reproductive toxicant; handle with extreme care.

  • Toluene is flammable and toxic.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of approximately 10-12 g of PES-NO₂.

Synthesis_Workflow start Assemble & Purge Reactor (N₂ Atmosphere) reagents Charge Reactor: BPA, K₂CO₃, NMP, Toluene start->reagents salt Azeotropic Dehydration (Formation of Bisphenoxide) ~140-150°C reagents->salt cool Cool & Remove Toluene salt->cool monomer_add Add this compound cool->monomer_add polymerize Polymerization Heat to 180-190°C (Viscosity Increases) monomer_add->polymerize precipitate Precipitate Polymer in Methanol/Water polymerize->precipitate wash Wash with Water & Methanol precipitate->wash dry Dry in Vacuum Oven 80-100°C wash->dry end Characterize PES-NO₂ dry->end

Caption: Overall workflow for the synthesis of PES-NO₂.

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap fitted with a condenser.

    • Flame-dry the entire apparatus and allow it to cool to room temperature under a positive flow of inert gas.

  • Reagent Charging and Salt Formation:

    • To the flask, add Bisphenol A (5.707 g, 25.0 mmol), finely ground anhydrous potassium carbonate (3.80 g, 27.5 mmol, 1.1 eq), anhydrous NMP (60 mL), and anhydrous toluene (30 mL).

    • Scientist's Note: A slight excess of K₂CO₃ is used to ensure complete deprotonation of the bisphenol, driving the equilibrium towards the bisphenoxide salt.

    • Begin stirring and gently heat the mixture to 140-150°C. Toluene will begin to reflux and collect in the Dean-Stark trap along with water generated from the reaction.

    • Continue this azeotropic dehydration for 3-4 hours, periodically draining the collected toluene/water mixture, until no more water is observed. The solution should become a light tan slurry.

  • Polycondensation:

    • Once dehydration is complete, drain the remaining toluene from the trap and carefully distill it from the reaction flask.

    • Allow the reaction mixture to cool to approximately 80°C.

    • In one portion, add this compound (8.107 g, 25.0 mmol).

    • Scientist's Note: Achieving a high molecular weight polymer is critically dependent on maintaining a precise 1:1 stoichiometry between the nucleophilic and electrophilic monomers, as described by the Carothers equation.

    • Slowly raise the temperature to 180-190°C. The reaction mixture will become darker and more viscous as the polymer chains grow.

    • Maintain the reaction at this temperature for 8-12 hours. The reaction is typically complete when the solution becomes very viscous and the stirrer struggles to maintain agitation (a "Weissenberg effect" or rod-climbing may be observed).

  • Isolation and Purification:

    • Allow the viscous polymer solution to cool to around 60-70°C and dilute with 40 mL of NMP to reduce viscosity.

    • Slowly pour the polymer solution in a thin stream into a vigorously stirred beaker containing 800 mL of a 1:1 methanol/water mixture.

    • A fibrous, light-brown precipitate of PES-NO₂ will form.

    • Continue stirring for 1 hour, then collect the polymer by vacuum filtration.

    • To purify the polymer, re-slurry it in 500 mL of hot deionized water and stir for 1 hour to remove inorganic salts. Filter.

    • Repeat the washing step with 500 mL of methanol to remove residual NMP and low molecular weight oligomers. Filter.

    • Dry the final polymer in a vacuum oven at 80°C overnight or until a constant weight is achieved. The typical yield is 90-95%.

Characterization of Nitro-Functionalized PES (PES-NO₂)

Confirming the structure and properties of the synthesized polymer is a crucial validation step.

Characterization TechniquePurposeExpected Results
FT-IR Spectroscopy Functional Group Identification- Asymmetric/Symmetric Ar-O-Ar stretch: ~1240 cm⁻¹- Asymmetric/Symmetric Ar-SO₂-Ar stretch: ~1320 cm⁻¹ & ~1150 cm⁻¹- Asymmetric/Symmetric Ar-NO₂ stretch: ~1530 cm⁻¹ & ~1350 cm⁻¹
¹H NMR Spectroscopy Structural VerificationComplex aromatic multiplets between 7.5-8.5 ppm. Protons adjacent to -NO₂ and -SO₂ groups will be shifted downfield. Isopropylidene protons from BPA will appear as a singlet around 1.7 ppm.
Gel Permeation (GPC) Molecular Weight & Polydispersity- Number Average MW (Mn): 25,000 - 50,000 g/mol - Polydispersity Index (PDI): 1.8 - 2.5 (typical for step-growth)
Differential Scanning (DSC) Glass Transition Temperature (Tg)A Tg between 200-230°C, depending on molecular weight.
Thermogravimetric Analysis (TGA) Thermal StabilityOnset of decomposition >450°C in N₂ atmosphere.

Application Insight: Post-Polymerization Modification

The true utility of this synthesis method lies in the potential for further functionalization. The nitro groups can be readily reduced to primary amine groups (PES-NH₂), transforming the polymer's surface properties from hydrophobic to more hydrophilic and providing sites for further covalent attachment of biomolecules or other functional moieties.[7][8][9] This is highly relevant for creating biocompatible materials or antifouling membranes.[7][8]

Post_Modification PES_NO2 PES-NO₂ (Nitro-Functionalized) PES_NH2 PES-NH₂ (Amine-Functionalized) PES_NO2->PES_NH2 Reduction ReducingAgent Reducing Agent (e.g., SnCl₂·2H₂O / HCl or Hydrazine/Pd-C) ReducingAgent->PES_NH2

Caption: Conversion of PES-NO₂ to amine-functionalized PES-NH₂.

Protocol: Reduction of PES-NO₂ to PES-NH₂

  • Dissolve 5.0 g of the dried PES-NO₂ in 50 mL of NMP in a 250 mL flask.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (12.0 g) in concentrated hydrochloric acid (20 mL).

  • Slowly add the SnCl₂/HCl solution to the stirred polymer solution. The reaction is exothermic.

  • Heat the mixture to 50-60°C and stir for 6-8 hours.

  • Cool the solution and precipitate the polymer by pouring it into 500 mL of deionized water.

  • Filter the polymer and wash it extensively with water until the washings are neutral (pH ~7).

  • To free the amine from its hydrochloride salt, stir the polymer in a dilute ammonium hydroxide solution (2%) for 2 hours.

  • Filter, wash again with abundant deionized water, and dry in a vacuum oven at 60°C.

  • Validation: Successful conversion can be confirmed by FT-IR spectroscopy by the disappearance of the -NO₂ peaks (~1530, 1350 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹).

Troubleshooting and Key Considerations

  • Problem: Low Molecular Weight.

    • Cause: Impure monomers, improper stoichiometry, or presence of water.

    • Solution: Ensure monomers are pure and dry. Use anhydrous solvents and rigorously perform the azeotropic dehydration step. Calculate monomer masses precisely.

  • Problem: Dark Polymer Color.

    • Cause: Oxidation at high temperatures or side reactions.

    • Solution: Maintain a strict inert atmosphere throughout the reaction. Avoid exceeding the recommended polymerization temperature.

  • Problem: Gelation.

    • Cause: Side reactions at very high temperatures or presence of trifunctional impurities.

    • Solution: Use high-purity monomers. Maintain precise temperature control during polymerization.

Conclusion

The synthesis of poly(ether sulfone) using this compound offers a robust and valuable alternative to traditional methods. It provides direct access to a high-performance polymer backbone decorated with functional nitro groups. This protocol details a reliable method for producing high molecular weight PES-NO₂ and demonstrates its conversion to PES-NH₂, opening avenues for the development of advanced functional materials tailored for a wide range of scientific and industrial applications.

References

  • Synthesis of Polyethers by Reactions of Bisphenols with Bis(4-Chloro-3-Nitrophenyl) Sulfone using Various bases in Aqueous Solutions. (1999). Semantic Scholar. [Link]
  • Al-Ammar, A., et al. (2017). Modified polyether-sulfone membrane: a mini review. Cogent Chemistry, Taylor & Francis Online. [Link]
  • Al-Ammar, A., et al. (2017). Modified polyether-sulfone membrane: a mini review. PMC, NIH. [Link]
  • Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Poly(ether-for-Kim-Kim/c95333538421b250f14644a4789547d6d3761891]([Link]
  • Computational Analysis of Amine Functionalization in Zwitterionized Polyether Sulfone Dialysis Membranes. (2024). PMC, PubMed Central. [Link]
  • Yang, Y., Muhic, C., & Green, M. (2020). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry, RSC Publishing. [Link]
  • Functionalization of Poly (Ether Sulfone) (PES) and Polysulfone (PSF) Membrane. Semantic Scholar. [Link]
  • Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4. (2025).
  • Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. University of Kentucky X-Ray Crystallography Facility. [Link]
  • Kornblum, N., et al. Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process.
  • Poly(Arylene Ether Sulfone) semicrystalline and amine functionalized. (2025).
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Lim, Y., et al. (2014). Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell. PubMed. [Link]
  • Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. (2021). PMC, NIH. [Link]
  • Polyethersulfone and preparation method thereof.
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  • Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications.
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  • Surface Modification of Poly(ether sulfone) Membrane with a Synthesized Negatively Charged Copolymer. (2025).
  • Quaternized Polyethersulfone (QPES) Membrane with Imidazole Functionalized Graphene Oxide (ImGO)
  • Chemical structure of polyethersulfone (PES) shows sulfone and ether groups.
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characteriz
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). NIH. [Link]
  • FUNCTIONALIZATION OF POLY (ETHER SULFONE) (PES) AND POLYSULFONE (PSF) MEMBRANE. The Bombay Technologist. [Link]
  • Polycondensations of Bisphenol-A with Diphosgene or Triphosgene in Water-Free Organic Solvents. (2025).

Sources

Application Notes and Protocols for the Reduction of Nitro Groups in Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Bis(3-aminophenyl)sulfone

The reduction of the nitro functional groups in Bis(3-nitrophenyl)sulfone is a critical transformation in synthetic organic chemistry, leading to the formation of Bis(3-aminophenyl)sulfone (3,3'-DAS). This diamine is a highly valuable monomer and building block in the synthesis of advanced polymers, such as polyimides and polyamides, prized for their exceptional thermal stability, mechanical strength, and chemical resistance. Furthermore, the amino groups of 3,3'-DAS serve as versatile handles for the introduction of diverse functionalities, making it a key intermediate in the development of novel pharmaceuticals and specialty chemicals. The sulfone moiety imparts rigidity and enhances the thermal properties of the resulting polymers.

This guide provides a comprehensive overview of the primary methods for the reduction of this compound, with a focus on practical application, mechanistic understanding, and chemoselectivity. The protocols detailed herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct. This method is particularly well-suited for industrial-scale production.

Expertise & Experience: The "Why" Behind the "How"

The choice between Palladium on Carbon (Pd/C) and Raney Nickel as the catalyst is a critical decision. Pd/C is generally more active and can be used under milder conditions. However, Raney Nickel is often preferred when there is a risk of dehalogenation on the aromatic ring, a concern not present with this compound. The addition of a co-catalyst, such as sodium carbonate (Na₂CO₃), is crucial for neutralizing any acidic byproducts that may form during the reaction, thereby preventing catalyst deactivation and potential side reactions. The selection of a lower alcohol like methanol or ethanol as the solvent is based on its ability to dissolve the starting material and its inertness under hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Sodium Carbonate (Na₂CO₃)

  • Methanol or Ethanol

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable pressurized hydrogenation reactor, combine this compound and the solvent (methanol or ethanol) in a weight ratio of 1:1 to 1:8.

  • Add the catalyst (Pd/C or Raney Nickel) at a loading of 0.15% to 7.5% by weight relative to the this compound.

  • Add the co-catalyst (Na₂CO₃) at a loading of 0.1% to 6.5% by weight relative to the this compound.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to a gauge pressure of 0.5 to 10 MPa.[1][2]

  • Commence stirring and heat the reaction mixture to a temperature between 25°C and 100°C.[1][2]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude Bis(3-aminophenyl)sulfone.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Catalytic Hydrogenation Parameters
ParameterRangeOptimal ConditionsReference
Catalyst Pd/C or Raney NickelPd/C[1][2]
Catalyst Loading 0.05% - 10% (w/w)0.15% - 7.5% (w/w)[1][2]
Co-catalyst Mg₂CO₃, CaO, KOH, Na₂CO₃Na₂CO₃[1][2]
Co-catalyst Loading 0.1% - 6.5% (w/w)-[1][2]
Solvent Lower alcohols (Methanol, Ethanol)Methanol or Ethanol[1][2]
Substrate:Solvent Ratio 1:1 to 1:8 (w/w)-[1][2]
Hydrogen Pressure 0.5 - 10 MPa1.8 - 8.5 MPa[1][2]
Temperature 10°C - 120°C25°C - 100°C[1][2]
Visualization: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: - this compound - Solvent (e.g., Methanol) - Catalyst (Pd/C) - Co-catalyst (Na2CO3) B Seal & Purge with N2 A->B C Pressurize with H2 (0.5 - 10 MPa) B->C D Heat & Stir (25 - 100 °C) C->D E Monitor H2 Uptake D->E F Cool & Vent H2 E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Recrystallize Product H->I

Caption: Workflow for Catalytic Hydrogenation.

Method 2: Metal-Acid Reduction (Béchamp Reduction)

The reduction of nitroarenes using a metal in the presence of an acid is a classic and robust method. Iron powder in the presence of acetic acid or hydrochloric acid is a common and cost-effective choice.

Expertise & Experience: The "Why" Behind the "How"

The Béchamp reduction proceeds via a series of single electron transfers from the metal surface to the nitro group. The acid serves to protonate the intermediates and dissolve the resulting metal oxides. Acetic acid is often preferred over stronger acids like HCl to minimize the formation of chlorinated byproducts and to allow for a more controlled reaction. The exothermicity of the reaction requires careful control of the addition of the metal powder. The sulfone group is highly stable under these acidic reducing conditions.

Experimental Protocol: Iron/Acetic Acid Reduction

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound in a mixture of ethanol and glacial acetic acid.

  • Heat the solution to a gentle reflux.

  • Carefully add iron powder portion-wise to the refluxing solution. The reaction is exothermic, so control the rate of addition to maintain a manageable reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Carefully neutralize the filtrate with an aqueous solution of NaOH or NaHCO₃ to a pH of 7-8.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualization: Nitro Group Reduction Mechanism

G Start Ar-NO2 Nitroso Ar-NO Start->Nitroso + 2e-, + 2H+ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Ar-NH2 Hydroxylamine->Amine + 2e-, + 2H+

Caption: Stepwise reduction of a nitro group.

Method 3: Tin(II) Chloride Reduction

Reduction with stannous chloride (SnCl₂) in an acidic medium is a mild and highly chemoselective method for converting nitroarenes to anilines. It is particularly useful when other sensitive functional groups are present.

Expertise & Experience: The "Why" Behind the "How"

Tin(II) chloride is a versatile reducing agent that is effective in a variety of solvents, including ethanol, ethyl acetate, and hydrochloric acid. The reaction proceeds through a series of redox steps where Sn(II) is oxidized to Sn(IV). The stoichiometry of the reaction requires at least 3 equivalents of SnCl₂ per nitro group. The work-up procedure involves basification to precipitate tin hydroxides, which can sometimes make product isolation challenging. However, for laboratory-scale synthesis, this method offers excellent control and selectivity.

Experimental Protocol: SnCl₂ Reduction

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (optional)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (6-7 equivalents) in a minimal amount of concentrated HCl or water.

  • Heat the reaction mixture to reflux (typically 70-80°C) and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it over crushed ice.

  • Basify the mixture with a concentrated NaOH solution until the precipitated tin salts redissolve or a pH of >10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Bis(3-aminophenyl)sulfone by column chromatography or recrystallization.[3]

Summary of Reduction Methods

MethodReducing AgentConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂/Pd-C or H₂/Raney Ni25-100°C, 0.5-10 MPa H₂High yield, clean, scalableRequires specialized pressure equipment
Béchamp Reduction Fe/AcOH or Fe/HClRefluxInexpensive, robustExothermic, work-up can be tedious
Tin(II) Chloride Reduction SnCl₂·2H₂ORefluxMild, highly chemoselectiveStoichiometric tin waste, work-up

Trustworthiness: A Self-Validating System

For each protocol, the progress of the reaction should be meticulously monitored using Thin Layer Chromatography (TLC). The identity and purity of the final product, Bis(3-aminophenyl)sulfone, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the purified product should also be compared with the literature value (170-173 °C).

References

  • CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents.
  • CN101429143A - Method for preparing 3,3'-diaminodiphenylsulfone by catalytic hydrogenation of 3,3'-dinitrodiphenylsulfone - Google Patents.
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
  • Molecular-Level Investigation of Hydrate–Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone | Crystal Growth & Design - ACS Publications.
  • Reduction of nitro compounds - Wikipedia.
  • Recent developments in the selective reduction of aromatic nitro compounds.
  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar.

Sources

Analytical methods for the quantification of Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of Bis(3-nitrophenyl)sulfone

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 1228-53-1) is a pivotal intermediate in the synthesis of high-performance polymers and specialty organic compounds.[1][2] Its unique molecular structure, featuring a sulfone bridge and two meta-substituted nitro groups, makes it a critical building block for materials such as poly(ether sulfone)s and a precursor to diamines like 3,3'-diaminodiphenyl sulfone.[1][3] Accurate and reliable quantification of this compound is paramount for ensuring purity, monitoring reaction kinetics, performing quality control in manufacturing processes, and conducting toxicological or environmental fate studies.

This document provides a comprehensive guide to the analytical quantification of this compound. We delve into the foundational principles and provide detailed, field-tested protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Compound Overview and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing a robust analytical method. These characteristics influence solvent selection, sample preparation strategies, and the choice of chromatographic conditions.

PropertyValueSource
CAS Number 1228-53-1[2]
Molecular Formula C₁₂H₈N₂O₆S[3][4]
Molecular Weight 308.27 g/mol [3][4]
Appearance Off-white to white coloured fluffy powder[2]
Melting Point 198-203 °C[2]
Synonyms Bis(m-nitrophenyl) sulfone, 3,3'-Dinitrodiphenylsulfone[2][5]

The presence of two nitroaromatic rings provides a strong chromophore, making UV-based detection highly effective. The compound's polarity and molecular weight are well-suited for reversed-phase liquid chromatography. Its relatively high melting point indicates low volatility, making liquid chromatography the preferred technique over gas chromatography.

Primary Analytical Methodology: HPLC-UV/DAD

High-Performance Liquid Chromatography with UV or Diode-Array Detection is the workhorse for purity assessment and quantification of this compound. It offers a balance of speed, sensitivity, and accessibility.[6] Its application for purity assay is confirmed by manufacturers of the compound.[2]

Scientific Rationale and Method Causality

The selection of a reversed-phase HPLC method is based on the moderately polar nature of the analyte.

  • Stationary Phase: A C18 (octadecylsilane) column is the logical choice. Its nonpolar surface provides effective retention for the aromatic rings of the sulfone through hydrophobic interactions. This is a standard approach for separating bisphenols and related compounds.[6]

  • Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is optimal. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The gradient allows for the elution of any potential impurities with different polarities while ensuring the main analyte peak is sharp and well-resolved.

  • Mobile Phase Modifier: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial.[7] It suppresses the ionization of any residual silanol groups on the stationary phase, which prevents peak tailing and results in improved peak symmetry and reproducibility. For mass spectrometry compatibility, a volatile acid like formic acid should be used.

  • Detection: The nitro groups on the benzene rings act as powerful chromophores. A UV/DAD detector allows for monitoring at a wavelength of maximum absorbance, maximizing sensitivity. Based on the structure, a wavelength around 260 nm is a logical starting point, as benzene rings in similar structures show strong absorbance in this region.[8][9] A DAD also enables peak purity analysis by comparing spectra across the peak.

Experimental Workflow for HPLC-UV/DAD Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing node_std 1. Prepare Stock Standard (1 mg/mL in ACN) node_cal 2. Create Calibration Curve (e.g., 1-100 µg/mL) node_std->node_cal node_inject 4. Inject onto HPLC-UV/DAD System node_cal->node_inject node_sample 3. Prepare Sample Solution (Dissolve & dilute in ACN) node_sample->node_inject node_sep 5. Separation on C18 Column (Gradient Elution) node_inject->node_sep node_detect 6. UV Detection (λ = ~260 nm) node_sep->node_detect node_peak 7. Integrate Peak Area node_detect->node_peak node_quant 8. Quantify vs. Calibration Curve node_peak->node_quant

Caption: General workflow for quantification by HPLC-UV/DAD.

Detailed Protocol: HPLC-UV/DAD

1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Diode-Array Detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or Formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% (v/v) Phosphoric Acid (or Formic Acid for MS compatibility).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.[10]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.

  • Sample Preparation: Accurately weigh the sample material, dissolve it in acetonitrile, and dilute to fall within the calibration range. For example, dissolve 10 mg of a test sample in 10 mL of ACN, then dilute 100-fold to achieve a theoretical concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.[11]

3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm (or λmax determined by DAD)
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 50% B; 20-25 min: 50% B (equilibration)

4. Data Analysis and Quantification

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.

  • Inject the prepared sample solutions.

  • Determine the concentration in the sample by interpolating its peak area from the calibration curve.

Advanced Methodology: UPLC-MS/MS

For applications requiring higher sensitivity and selectivity, such as trace-level quantification in complex matrices (e.g., environmental samples or biological fluids), UPLC-MS/MS is the superior technique.[6]

Scientific Rationale and Method Causality
  • Enhanced Selectivity: Tandem mass spectrometry (MS/MS) operates by selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and filters out noise from the sample matrix, drastically improving the signal-to-noise ratio.[12]

  • Superior Sensitivity: The combination of efficient UPLC separation (using sub-2 µm particle columns) and the specificity of MS/MS detection allows for quantification at levels far below what is possible with HPLC-UV.[6]

  • Ionization: Due to the presence of highly electronegative sulfone and nitro groups, this compound is expected to ionize efficiently in negative-ion mode Electrospray Ionization (ESI-).

Experimental Workflow for UPLC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing node_extract 1. Sample Extraction (e.g., LLE or SPE) node_inject 3. Inject onto UPLC-MS/MS System node_extract->node_inject node_std 2. Prepare Standards (in clean solvent) node_std->node_inject node_sep 4. Fast Separation (Sub-2µm C18 Column) node_inject->node_sep node_ionize 5. Ionization (ESI-) node_sep->node_ionize node_msms 6. MS/MS Detection (MRM) node_ionize->node_msms node_peak 7. Integrate MRM Transition node_msms->node_peak node_quant 8. Quantify vs. Calibration Curve node_peak->node_quant

Caption: General workflow for quantification by UPLC-MS/MS.

Detailed Protocol: UPLC-MS/MS

1. Instrumentation and Reagents

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, water, and formic acid.

  • Sample preparation cartridges (e.g., Solid-Phase Extraction) if needed for matrix cleanup.

2. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Prepare standards and samples as in the HPLC protocol, but use LC-MS grade solvents and aim for much lower concentrations (e.g., in the ng/mL range). For complex matrices, a validated extraction procedure like QuEChERS or SPE is required.[13][14]

3. UPLC and MS/MS Conditions

ParameterRecommended Setting
Column UPLC C18, 50 mm x 2.1 mm, 1.8 µm
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient Elution A fast gradient, e.g., 5% to 95% B over 3-5 minutes.
Ionization Mode ESI Negative
Capillary Voltage ~3.0 kV
Source Temperature ~120 °C
Desolvation Temp. ~400 °C
MRM Transitions To be determined by infusing a standard solution.Precursor [M-H]⁻: 307.0 Product Ions (Hypothetical): Fragment ions resulting from cleavage of C-S or C-N bonds. At least two transitions should be monitored for confident identification and quantification.

4. Data Analysis and Quantification

  • Analysis follows the same principle as HPLC, using a calibration curve. However, matrix-matched standards are often required to compensate for ion suppression or enhancement effects.[14]

  • Quantification is based on the primary MRM transition, while a secondary transition is used as a qualifier to confirm identity.

Method Validation and Performance Characteristics

Any developed analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters should be assessed according to established guidelines.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Coefficient of determination (R²) ≥ 0.995
Accuracy The closeness of the test results to the true value. Assessed via recovery studies.Mean recovery typically within 80-120%[14]
Precision The degree of agreement among individual test results. Measured as Relative Standard Deviation (RSD).RSD ≤ 15% (repeatability and intermediate precision)[13]
LOD The lowest amount of analyte that can be reliably detected.Signal-to-Noise ratio ≥ 3
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 20%[14][15]
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (DAD); absence of interferences at the analyte retention time (MS/MS).

References

  • SIELC Technologies. (n.d.). Separation of Bis(4-chloro-3-nitrophenyl) sulphone on Newcrom R1 HPLC column.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • Smolecule. (n.d.). Buy Bis(4-fluoro-3-nitrophenyl) sulfone | 312-30-1.
  • Acta Crystallographica Section E. (2008). Bis(3-nitrophenyl) sulfone. PMC.
  • ChemicalBook. (2024). BIS(4-FLUORO-3-NITROPHENYL) SULFONE | 312-30-1.
  • LookChem. (n.d.). Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE.
  • CookeChem. (2022). Bis(4-fluoro-3-nitrophenyl) Sulfone, >98.0%(GC), 312-30-1.
  • The Dharamsi Morarji Chemical Co. Ltd. (2014). 3,3' - Dinitro Diphenyl Sulfone.
  • BenchChem. (2025). A Comparative Guide to Analytical Methodologies for Bis(3-allyl-4-hydroxyphenyl)sulfone (CAS 41481-66-7).
  • ChemBK. (2024). Sulfone, bis(4-fluoro-3-nitrophenyl).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • precisionFDA. (n.d.). This compound.
  • ChemicalBook. (n.d.). 1228-53-1(3-Nitrophenyl sulphone) Product Description.
  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate.
  • Pharmaffiliates. (n.d.). CAS No : 312-30-1 | Product Name : Bis(4-fluoro-3-nitrophenyl) Sulfone.
  • PubMed. (2004). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection.
  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • Restek. (n.d.). Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). Sensitive and Selective Analysis of Fipronil Residues in Eggs Using GC-MS/MS Triple Quadrupole Technology.
  • BenchChem. (2025). A Comparative Guide to the Accurate and Precise Quantification of Fenthion Oxon Sulfone.
  • BenchChem. (2025). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis.
  • Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
  • MDPI. (2022). State of the Art on Developments of (Bio)Sensors and Analytical Methods for Rifamycin Antibiotics Determination.

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Application Note: Orthogonal Purity Analysis of Bis(3-nitrophenyl)sulfone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the purity analysis of Bis(3-nitrophenyl)sulfone (CAS No. 1228-53-1), a critical intermediate in the synthesis of high-performance polymers and specialty chemicals.[1] The quality and purity of this monomer are paramount, as impurities can significantly impact the properties and performance of the final products.[2] We provide detailed protocols for two complementary, robust analytical techniques: a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for assay and impurity profiling, and a secondary confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities. The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on the causality behind experimental choices and adherence to rigorous scientific validation principles as outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Critical Role of Purity in Specialty Monomers

This compound is a key building block in the chemical industry, primarily utilized in the production of advanced polymers like poly(ether sulfone)s (PES) due to its thermal stability and mechanical strength.[1] The manufacturing process of such monomers can introduce various impurities, including residual starting materials, isomers (e.g., 2-nitrophenyl or 4-nitrophenyl analogues), and by-products from side reactions such as oxidation or incomplete nitration.[2] These impurities, even at trace levels, can act as chain terminators or alter the kinetics of polymerization, leading to inconsistent polymer properties and failure in demanding applications.

Therefore, a robust analytical strategy is essential to ensure the purity and batch-to-batch consistency of this compound. This guide employs an orthogonal approach, using two distinct analytical techniques based on different separation and detection principles, to provide a highly reliable and comprehensive purity assessment. HPLC-UV serves as the primary tool for precise quantification[5], while GC-MS offers unparalleled specificity for the identification of unknown volatile impurities.[6]

Orthogonal Analytical Workflow

The combined use of HPLC and GC-MS provides a comprehensive profile of the analyte. HPLC is ideal for quantifying the main component and non-volatile impurities, while GC-MS is excellent for identifying volatile organic impurities and confirming the structure of the main component.

Analytical_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Reporting Sample This compound Batch Sample Prep_HPLC Dissolve in Acetonitrile (for HPLC) Sample->Prep_HPLC Prep_GC Dissolve in Dichloromethane (for GC-MS) Sample->Prep_GC HPLC HPLC-UV Analysis (Quantitative) Prep_HPLC->HPLC GCMS GC-MS Analysis (Qualitative/Confirmatory) Prep_GC->GCMS Data_HPLC Chromatogram Integration Assay & Impurity % Calculation HPLC->Data_HPLC Data_GCMS Mass Spectra Analysis Library Search & Identification GCMS->Data_GCMS Report Final Purity Report (Assay + Impurity Profile) Data_HPLC->Report Data_GCMS->Report

Caption: Orthogonal workflow for purity analysis.

HPLC-UV Method for Assay and Impurity Profiling

Scientific Rationale

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the analysis of non-volatile, polar aromatic compounds like this compound.[7] The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase.[8] The nitro-aromatic chromophores in the molecule allow for highly sensitive detection using a UV detector. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from potential polar by-products to less polar isomers.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a concentration of ~0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Analysis:

    • Inject 10 µL of the standard and sample solutions into the HPLC system.

    • Run the analysis using the conditions outlined in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

Parameter Value Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard for robust separation of aromatic compounds.[9]
Mobile Phase A: Water; B: Acetonitrile Provides good separation for a wide range of polarities.
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B The gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °C Maintains consistent retention times and peak shapes.
Detection UV at 254 nm Aromatic nitro-compounds exhibit strong absorbance at this wavelength.[10]

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Data Analysis
  • Assay Calculation: The purity of this compound is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard using an external standard method (Area Percent).

    Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

  • Impurity Profiling: Identify and quantify all other peaks in the chromatogram. The percentage of each impurity is typically calculated using the area percent method, assuming a similar response factor to the main peak.

    Impurity (%) = (Area_impurity / Total_Area_all_peaks) * 100

GC-MS Method for Impurity Identification

Scientific Rationale

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11] It is employed here as a complementary method to HPLC to detect impurities that may not be amenable to liquid chromatography (e.g., residual volatile solvents) and to provide structural confirmation of the main peak and any separated impurities.[6] Electron Impact (EI) ionization generates a reproducible fragmentation pattern (mass spectrum) that acts as a chemical "fingerprint," allowing for identification through library searching.

Experimental Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a mass selective detector, and a spectral library (e.g., NIST).

  • Capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Dichloromethane (GC grade).

  • Helium (carrier gas).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane to obtain a concentration of ~1 mg/mL.[12]

  • GC-MS Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Run the analysis using the conditions outlined in Table 2.

Table 2: GC-MS Analytical Conditions

Parameter Value Rationale
Column DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm A robust, low-polarity column suitable for a wide range of aromatic compounds.[12]
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °C Ensures complete volatilization of the analyte.
Injection Mode Split (50:1) Prevents column overloading from the high-concentration main peak.
Oven Program 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min The temperature program is designed to separate volatile impurities from the high-boiling main component.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole mass analyzer.
Ionization Mode Electron Impact (EI) at 70 eV Provides reproducible fragmentation patterns for library matching.

| Mass Range | 40 - 450 amu | Covers the molecular ion of the analyte (m/z 308) and its expected fragments. |

Data Analysis
  • Peak Identification: Analyze the total ion chromatogram (TIC) to identify all separated peaks.

  • Mass Spectrum Interpretation: For each peak, obtain the mass spectrum. Compare the spectrum of the main peak with the expected fragmentation pattern of this compound.

  • Library Search: For impurity peaks, perform a search against a spectral library (e.g., NIST) to tentatively identify the compounds.

Method Validation Framework

To ensure that the analytical procedures are suitable for their intended purpose, they must be validated.[13] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[4][14]

Table 3: Key Validation Parameters and Objectives

Parameter Objective Relevance to Analysis
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. Ensures that impurity peaks are well-separated from the main peak and from each other.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range. Essential for accurate quantification of the main component and impurities.
Accuracy To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.[5] Confirms that the method provides a true measure of the analyte's concentration.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-assay) and Intermediate Precision.[15] Demonstrates the reproducibility and reliability of the method.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Defines the sensitivity of the method for detecting trace impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Defines the lower limit for reliably measuring impurity levels.

| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature).[8] | Indicates the reliability of the method during routine use under slightly varying conditions. |

Conclusion

The orthogonal application of a validated HPLC-UV method and a confirmatory GC-MS method provides a robust and reliable strategy for the comprehensive purity analysis of this compound. The HPLC method delivers accurate quantification of the main component and non-volatile impurities, while the GC-MS method is invaluable for identifying volatile impurities and providing structural confirmation. This dual-technique approach ensures the high quality required for specialty chemical intermediates, ultimately contributing to the safety and performance of the final products. Adherence to the principles of method validation as outlined by ICH guidelines is critical to guaranteeing the integrity and trustworthiness of the generated data.[16]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][17]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][14]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][16]
  • Organomation.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link][13]
  • SCION Instruments. (n.d.).
  • Chrominfo. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link][5]
  • Prachar, P., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • University of California, Santa Barbara. (n.d.).
  • Pharmaguideline. (2024).
  • NINGBO INNO PHARMCHEM CO.,LTD. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals. [Link][1]
  • Fox, D. W., & Shenian, P. (1968). Process for the formation and purification of aromatic sulfones. U.S.
  • Sureshbabu, A. R., et al. (2008). Bis(3-nitrophenyl) sulfone. Acta Crystallographica Section E: Structure Reports Online. [Link][18]
  • Muchtaridi, M., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research. [Link][10]

Sources

Application Notes and Protocols for the Preparation of High-Performance Polyimides Using Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of high-performance polyimides starting from Bis(3-nitrophenyl)sulfone. It establishes that the direct polymerization of this compound is not feasible; instead, it must first be chemically reduced to its diamine analogue, 3,3'-diaminodiphenyl sulfone (3,3'-DDS). This application note provides validated, step-by-step protocols for both the catalytic hydrogenation of the dinitro precursor and the subsequent two-step polycondensation process to yield the final polyimide. The causality behind key experimental choices is explained, and the influence of different dianhydride monomers on the final polymer properties is discussed and summarized. This document is intended for researchers and professionals in materials science and polymer chemistry engaged in the development of advanced, thermally stable polymers.

Introduction: The Strategic Role of 3,3'-Diaminodiphenyl Sulfone in Polyimide Synthesis

Aromatic polyimides are a premier class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable materials for demanding applications in the aerospace, electronics, and automotive industries.[3][4] The properties of a polyimide are directly governed by the chemical structure of its constituent monomers: a diamine and a dianhydride.

The starting material, this compound, does not possess the necessary functional groups (amines) to participate in the polycondensation reaction. The nitro groups are electron-withdrawing and must be converted to nucleophilic amine groups. Therefore, a critical prerequisite for its use is the quantitative reduction of the two nitro groups to form the versatile diamine monomer, 3,3'-diaminodiphenyl sulfone (3,3'-DDS). The bulky sulfone (–SO₂–) group in the 3,3'-DDS backbone imparts a degree of flexibility and improved solubility in the resulting polyimide compared to more rigid diamines, without significantly compromising thermal performance.[5]

This guide presents a complete workflow, beginning with the transformation of the inert dinitro compound into the reactive diamine monomer, followed by its polymerization with an aromatic dianhydride to produce a high-performance polyimide.

Overall Synthesis Workflow

The preparation of polyimides from this compound is a multi-step process. The first major stage is the reduction of the nitro precursor to the diamine monomer. The second stage is the polycondensation of this diamine with a selected dianhydride to form the final polymer.

G cluster_1 PART 2: Polymerization A This compound (Starting Material) B 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) (Diamine Monomer) A->B D Poly(amic acid) Precursor (in NMP or DMAc) B->D C Aromatic Dianhydride (e.g., PMDA, BTDA) C->D E Final Aromatic Polyimide D->E Thermal Imidization (Curing)

Fig. 1: Overall workflow from starting material to final polyimide.

PART 1: Protocol for Reduction of this compound

The conversion of this compound to 3,3'-diaminodiphenyl sulfone is most efficiently and cleanly achieved via catalytic hydrogenation. This method offers high conversion rates and purity of the final product.[6]

Materials and Equipment
  • Reactant: 3,3'-Dinitrodiphenyl sulfone

  • Solvent: Lower alcohol, such as ethanol or methanol

  • Catalyst: Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel[6]

  • Co-catalyst (Optional but recommended): A mild base such as Sodium Carbonate (Na₂CO₃)[6]

  • Hydrogen Source: Hydrogen gas cylinder

  • Reaction Vessel: High-pressure autoclave or Parr hydrogenator

  • Filtration: Celite or a similar filter aid

  • Characterization: Melting point apparatus, FTIR spectrometer

Step-by-Step Protocol
  • Vessel Preparation: Charge the high-pressure reactor with 3,3'-dinitrodiphenyl sulfone and the solvent. A typical weight ratio of solvent to reactant is between 4:1 and 8:1.[6]

  • Catalyst Addition: Carefully add the Pd/C catalyst. The catalyst loading is typically 0.05% to 5% of the weight of the dinitro compound. Add the co-catalyst (Na₂CO₃) at a loading of 0.1% to 6.5% by weight.[6]

    • Scientist's Note: The co-catalyst helps to maintain a non-acidic environment, which can prevent side reactions and improve catalyst lifetime.

  • System Purge: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to a pressure of 1.8 to 8.5 MPa.[6] Begin stirring and heat the reaction mixture to a temperature between 25°C and 100°C.[6]

    • Causality: The reaction is typically exothermic. Careful temperature control is necessary. The combination of elevated temperature and pressure significantly increases the rate of the hydrogenation reaction.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 12 hours depending on the scale, catalyst activity, temperature, and pressure.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be rinsed with a small amount of fresh solvent.

  • Purification: The solvent can be removed from the filtrate under reduced pressure to yield the crude 3,3'-diaminodiphenyl sulfone. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid.

  • Validation: Confirm the identity and purity of the product by measuring its melting point and comparing its FTIR spectrum to a reference. The disappearance of the characteristic nitro group peaks (~1530 and 1350 cm⁻¹) and the appearance of amine N-H stretching peaks (~3300-3500 cm⁻¹) are key indicators of a successful reaction.

PART 2: Protocol for Polyimide Synthesis via Two-Step Polycondensation

The most common and versatile method for preparing polyimides is the two-step process.[7] This involves the initial formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final, intractable polyimide via thermal cyclization (imidization).

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Thermal Imidization A 3,3'-DDS + Dianhydride in DMAc or NMP B Stir at Room Temperature (0-25°C) under N₂ A->B C Viscous Poly(amic acid) Solution B->C D Cast PAA Solution as Film C->D Process into Film E Stepwise Heating (Curing Cycle) 100°C → 200°C → 300-350°C D->E F Final Polyimide Film (Water is eliminated) E->F

Fig. 2: The two-step polycondensation and imidization process.
Materials and Equipment
  • Monomers: Purified 3,3'-diaminodiphenyl sulfone (3,3'-DDS) and a high-purity aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)).

  • Solvent: Anhydrous dipolar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[7]

  • Reaction Vessel: A three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube.

  • Film Casting: Glass plates, doctor blade or casting knife.

  • Curing: High-temperature programmable oven or vacuum oven.

Step-by-Step Protocol
  • Diamine Dissolution: In a flame-dried three-neck flask under a positive nitrogen atmosphere, dissolve a precise amount of 3,3'-DDS in the anhydrous solvent (e.g., NMP). Stir until all the diamine has completely dissolved.

    • Scientist's Note: Maintaining an inert and anhydrous environment is crucial. Moisture can hydrolyze the dianhydride and the amic acid linkages, preventing the formation of a high molecular weight polymer.

  • Dianhydride Addition: Add an equimolar amount of the dianhydride to the diamine solution in small portions over 30-60 minutes.

    • Causality: The reaction is exothermic. Adding the dianhydride slowly helps to control the temperature of the reaction mixture, which should be maintained at or near room temperature (or cooled in an ice bath) to prevent premature imidization and ensure the formation of a high molecular weight poly(amic acid).

  • Polymerization: Continue stirring the solution at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final concentration is typically 15-25 wt%.

  • Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass substrate. Use a doctor blade to cast a film of uniform thickness.

  • Solvent Removal: Place the cast film in a low-temperature oven (70-80°C) for several hours to gently remove the bulk of the solvent.

  • Thermal Imidization (Curing): Transfer the tack-free film to a high-temperature programmable oven for the final curing process. A typical thermal cycle is as follows:[7]

    • Heat to 100°C and hold for 1 hour.

    • Ramp to 200°C and hold for 1 hour.

    • Ramp to 300-350°C and hold for 1 hour.

    • Slowly cool to room temperature.

    • Causality: This stepwise heating process is critical. The initial low-temperature holds allow for residual solvent to escape. The higher temperature stages provide the energy for the cyclodehydration reaction, converting the amic acid linkages into the stable imide rings and forming the final robust polyimide film. Rushing this process can lead to voids and defects in the film.

  • Film Removal: After cooling, the tough, flexible polyimide film can be carefully removed from the glass substrate, often by immersion in water.

Properties of Polyimides Derived from 3,3'-Diaminodiphenyl Sulfone

The choice of dianhydride has a profound impact on the final properties of the polyimide. The sulfone group in 3,3'-DDS generally provides a good balance of thermal stability and processability. Below is a table summarizing typical properties for polyimides synthesized from 3,3'-DDS and various common dianhydrides.

Property3,3'-DDS / PMDA 3,3'-DDS / BTDA 3,3'-DDS / 6FDA Unit
Glass Transition Temp. (Tg) > 350~276 - 290~290 - 330°C
Decomposition Temp. (T5%) > 500> 500> 500°C
Tensile Strength High~114HighMPa
Tensile Modulus High~3.23HighGPa
Dielectric Constant (1 MHz) ~3.1-3.5~3.0-3.4~2.77 - 3.01-
Solubility InsolubleSoluble in NMP, DMAcGood Solubility-

(Data compiled from sources[2][8]. Actual values can vary based on synthesis conditions and characterization methods.)

  • PMDA (Pyromellitic dianhydride): Creates a very rigid and linear polymer backbone, resulting in extremely high thermal stability but often poor solubility.

  • BTDA (Benzophenonetetracarboxylic dianhydride): The ketone linkage introduces a "kink" in the polymer chain, which disrupts packing, reduces rigidity, and improves solubility and processability compared to PMDA-based polyimides.[2]

  • 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride): The bulky, flexible hexafluoroisopropylidene group drastically hinders chain packing, leading to polyimides with excellent solubility, lower dielectric constants, and good optical transparency, while maintaining high thermal stability.[8][9]

Conclusion

This compound is a valuable precursor for the synthesis of high-performance polyimides, provided it is first reduced to 3,3'-diaminodiphenyl sulfone. The protocols outlined in this guide provide a reliable and reproducible pathway from the dinitro starting material to the final, high-performance polymer film. By carefully selecting the dianhydride co-monomer, researchers can effectively tailor the properties of the resulting polyimide—such as solubility, thermal characteristics, and dielectric performance—to meet the specific demands of advanced material applications.

References

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). PMC - NIH.
  • Photo-responsive Polymers based on ο-Nitrobenzyl Derivatives: From Structural Design to Applications. (2024).
  • Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. PMC - PubMed Central.
  • FOCUS ON POLYIMIDES. Zeus.
  • Synthesis and properties of polyimides derived from 9, 9-bis (4-aminophenyl) fluorene.
  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2024). MDPI.
  • Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. (2006). Semantic Scholar.
  • Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (2018). MDPI.
  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
  • Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. (2006).
  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – liter
  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (2022). MDPI.
  • Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone.

Sources

Application Notes and Protocols: Phase Transfer Catalysis in Reactions with Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of Phase Transfer Catalysis (PTC) in reactions involving Bis(3-nitrophenyl)sulfone. This document is designed to offer both foundational understanding and actionable protocols for researchers in polymer chemistry, materials science, and organic synthesis.

Introduction: Overcoming Immiscibility in Sulfone Chemistry with Phase Transfer Catalysis

This compound is a pivotal monomer in the synthesis of high-performance polymers, particularly poly(arylene ether sulfone)s (PAES).[1] These polymers are prized for their exceptional thermal stability and mechanical strength. The synthesis of PAES from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction where the nitro groups are displaced by a bisphenoxide nucleophile.

A significant challenge in this synthesis is the mutual insolubility of the reactants. The bisphenoxide, generated by the reaction of a bisphenol with a base like sodium hydroxide, resides in an aqueous or solid phase, while the this compound is soluble in an organic solvent. This phase separation severely limits the reaction rate. Phase Transfer Catalysis (PTC) emerges as an elegant and efficient solution to this problem.[2][3]

PTC utilizes a catalyst, typically a quaternary ammonium or phosphonium salt, to transport the nucleophilic anion (e.g., bisphenoxide) from the aqueous or solid phase into the organic phase.[3][4] This transfer creates a reactive, lipophilic ion pair in the organic phase, allowing the reaction with the sulfone monomer to proceed under mild conditions, often leading to higher yields and reduced reaction times.[2][5]

Core Application: Poly(ether sulfone) Synthesis via Nucleophilic Aromatic Substitution

The most prominent application of PTC with this compound is in the synthesis of poly(ether sulfone)s through interfacial polycondensation.[5] In this process, a bisphenol (e.g., Bisphenol A) is deprotonated by a base in an aqueous solution, and the resulting bisphenoxide reacts with this compound dissolved in an immiscible organic solvent. The phase transfer catalyst is crucial for facilitating the transport of the bisphenoxide across the phase boundary.

Mechanism of Action

The reaction proceeds through a well-established PTC mechanism for nucleophilic aromatic substitution:

  • Anion Formation: In the aqueous phase, a strong base (e.g., NaOH) deprotonates the bisphenol to form the bisphenoxide anion.

  • Ion Exchange and Phase Transfer: The phase transfer catalyst, a quaternary salt (Q+X-), exchanges its counter-ion (X-) for the bisphenoxide anion at the interface of the two phases. The resulting lipophilic ion pair (Q+-bisphenoxide) is soluble in the organic phase.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive bisphenoxide anion attacks the electron-deficient aromatic rings of the this compound, displacing the nitro groups.[5]

  • Catalyst Regeneration: The displaced nitrite anion (NO2-) pairs with the quaternary cation (Q+) and returns to the aqueous phase, where the catalyst can repeat the cycle. This continuous process leads to the formation of the poly(ether sulfone) polymer chain.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Bisphenol_OH Bisphenol-(OH)₂ Bisphenoxide Bisphenoxide²⁻ Bisphenol_OH->Bisphenoxide Deprotonation Q_Bisphenoxide Q⁺-Bisphenoxide²⁻ Bisphenoxide->Q_Bisphenoxide Phase Transfer NaOH NaOH NaOH->Bisphenol_OH NaNO2 NaNO₂ Q_NO2 Q⁺NO₂⁻ Q_NO2->NaNO2 Regeneration B3NPS This compound Polymer Poly(ether sulfone) B3NPS->Polymer Polycondensation Q_Bisphenoxide->Q_NO2 Catalyst Cycle Q_Bisphenoxide->B3NPS caption PTC Mechanism for Poly(ether sulfone) Synthesis

Figure 1: Mechanism of Phase Transfer Catalysis in Poly(ether sulfone) Synthesis.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of poly(ether sulfone)s using this compound and Bisphenol A under phase transfer catalysis conditions.[5]

Materials and Reagents
  • Monomers:

    • This compound (High Purity, >99%)

    • Bisphenol A (High Purity, >99%)

  • Base:

    • Sodium Hydroxide (NaOH) pellets

  • Phase Transfer Catalysts (PTC):

    • Benzyltributylammonium Chloride (BTBAC)

    • Hexadecyltributylphosphonium Bromide (HTBPB)

    • Dibenzo-18-crown-6 (DB-18-C-6)

  • Organic Solvents:

    • Dichloromethane (DCM)

    • Nitrobenzene

    • Dimethyl sulfoxide (DMSO)

  • Precipitating Agent:

    • Methanol

Protocol: Interfacial Polycondensation of Bisphenol A and this compound
  • Preparation of Aqueous Phase:

    • In a two-necked flask equipped with a mechanical stirrer and a condenser, dissolve a specific amount of Bisphenol A (e.g., 2.5 mmol, 0.57 g) in a 1.0 N aqueous solution of sodium hydroxide (5 mL).

    • Stir the mixture until the Bisphenol A is completely dissolved, forming the sodium salt of bisphenoxide.

  • Preparation of Organic Phase:

    • In a separate beaker, dissolve an equimolar amount of this compound (e.g., 2.5 mmol, 0.77 g) in the chosen organic solvent (7.5 mL).

  • Reaction Setup:

    • Add the selected phase transfer catalyst (e.g., 0.05 mmol) to the aqueous phase containing the bisphenoxide.

    • With vigorous stirring, gradually add the organic solution of this compound to the aqueous phase.

    • Heat the reaction mixture to the desired temperature (see Table 1) and maintain stirring for the specified reaction time.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the viscous reaction mixture into a beaker containing an excess of methanol (e.g., 50 mL) while stirring. This will cause the poly(ether sulfone) to precipitate.

    • Filter the precipitated polymer, wash it thoroughly with methanol and then with water to remove any unreacted monomers, catalyst, and salts.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Experimental_Workflow A Prepare Aqueous Phase (Bisphenol A + NaOH soln) C Combine Phases with PTC (Vigorous Stirring) A->C B Prepare Organic Phase (this compound + Solvent) B->C D Heat and React (Polycondensation) C->D E Precipitate Polymer (Pour into Methanol) D->E F Filter and Wash (Methanol and Water) E->F G Dry Polymer (Vacuum Oven) F->G caption Experimental Workflow for Polymer Synthesis

Sources

The Strategic Utility of Bis(3-nitrophenyl)sulfone in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Bis(3-nitrophenyl)sulfone emerges as a highly valuable and versatile building block, particularly for researchers and professionals in materials science and drug development. Its unique structural features—a central sulfonyl group flanked by two meta-substituted nitroaromatic rings—confer a remarkable combination of reactivity and stability. The electron-withdrawing nature of both the sulfonyl and nitro groups activates the aromatic rings towards nucleophilic aromatic substitution, while the nitro groups themselves serve as latent amino functionalities, accessible through straightforward reduction. This duality makes this compound a key precursor for a diverse array of molecular targets, from high-performance polymers to novel therapeutic agents. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The compound is typically an off-white to pale yellow crystalline solid.

PropertyValueReference
Molecular FormulaC₁₂H₈N₂O₆S[1]([Link])
Molecular Weight308.27 g/mol [1]([Link])
Melting Point198-203 °C[2]([Link])
AppearanceOff-white to white colored fluffy powder[2]([Link])
SolubilitySoluble in many organic solvents

Spectroscopic Characterization:

  • ¹H NMR and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra provide definitive structural confirmation. While specific solvent and instrument frequency can cause slight variations, the expected chemical shifts are predictable based on the molecule's symmetry and the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) and nitro (NO₂) groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
SO₂ (asymmetric stretch)~1350
SO₂ (symmetric stretch)~1160
NO₂ (asymmetric stretch)~1530
NO₂ (symmetric stretch)~1350
Aromatic C-H stretch~3100-3000
Aromatic C=C stretch~1600-1450

Synthesis of this compound: A Detailed Protocol

The most common and industrially viable method for the synthesis of this compound is through the electrophilic aromatic substitution of diphenyl sulfone. The sulfonyl group is a meta-directing deactivator, which guides the incoming nitro groups to the 3 and 3' positions.

Reaction Workflow: Electrophilic Nitration of Diphenyl Sulfone

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Diphenyl Sulfone Diphenyl Sulfone Reaction Vessel Reaction Vessel Diphenyl Sulfone->Reaction Vessel Nitrating Mixture (HNO₃/H₂SO₄) Nitrating Mixture (HNO₃/H₂SO₄) Nitrating Mixture (HNO₃/H₂SO₄)->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Controlled Temperature Filtration Filtration Quenching->Filtration Precipitation Washing Washing Filtration->Washing Removal of Acid Drying Drying Washing->Drying Isolation This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diphenyl sulfone

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (d=1.5)

  • Ice

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid.

  • Dissolution of Starting Material: While stirring, slowly add 21.8 g (0.1 mol) of diphenyl sulfone to the sulfuric acid. Stir the mixture until the diphenyl sulfone is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 15 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Cool the diphenyl sulfone solution in the reaction flask to 0-5 °C using an ice bath. Slowly add the cold nitrating mixture dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Then, allow the mixture to slowly warm to room temperature and stir for another 4-6 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation of Product: Allow the ice to melt completely, then filter the precipitated solid using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper. This is crucial to remove any residual acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95%

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The addition of the nitrating mixture is highly exothermic and requires careful temperature control to prevent runaway reactions.

Application as a Key Intermediate: The Gateway to Diamines

One of the most significant applications of this compound is its role as a precursor to 3,3'-diaminodiphenyl sulfone (3,3'-DDS). This transformation is achieved through the reduction of the two nitro groups to amino groups. 3,3'-DDS is a valuable monomer in the synthesis of high-performance polymers such as polyimides and polyamides, and it also serves as a core structure in the development of various pharmaceutical agents.

Reaction Workflow: Reduction of this compound

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Reducing Agent (e.g., Fe/HCl or Catalytic Hydrogenation) Reducing Agent (e.g., Fe/HCl or Catalytic Hydrogenation) Reducing Agent (e.g., Fe/HCl or Catalytic Hydrogenation)->Reaction Vessel Solvent (e.g., Ethanol, Water) Solvent (e.g., Ethanol, Water) Solvent (e.g., Ethanol, Water)->Reaction Vessel Basification Basification Reaction Vessel->Basification Heating/Reflux Filtration Filtration Basification->Filtration Removal of Metal Salts Extraction Extraction Filtration->Extraction Crystallization Crystallization Extraction->Crystallization 3,3'-Diaminodiphenyl sulfone 3,3'-Diaminodiphenyl sulfone Crystallization->3,3'-Diaminodiphenyl sulfone

Caption: Workflow for the reduction of this compound.

Experimental Protocol: Reduction to 3,3'-Diaminodiphenyl Sulfone

This protocol describes a common laboratory-scale reduction using iron powder in an acidic medium. For industrial-scale production, catalytic hydrogenation is often preferred.[3]()

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

  • Sodium hydroxide solution (10%)

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a mixture of 200 mL of water and 100 mL of ethanol.

  • Addition of Reactants: Add 30.8 g (0.1 mol) of this compound and 56 g (1.0 mol) of iron powder to the flask.

  • Initiation of Reaction: Heat the mixture to reflux with vigorous stirring. Once refluxing, carefully add 10 mL of concentrated hydrochloric acid dropwise over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 10% sodium hydroxide solution to the reaction mixture until the pH is between 9 and 10. This will precipitate iron hydroxides.

  • Filtration: Filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3,3'-diaminodiphenyl sulfone.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 3,3'-diaminodiphenyl sulfone as a crystalline solid.

Expected Yield: 75-85%

Applications in Polymer Chemistry: Building High-Performance Materials

This compound is a valuable monomer in the synthesis of poly(ether sulfone)s (PES), a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.[4] The nitro groups in this compound activate the aromatic rings for nucleophilic aromatic substitution by bisphenoxide monomers.

Experimental Protocol: Synthesis of a Poly(ether sulfone)

This protocol provides a general procedure for the synthesis of a poly(ether sulfone) from this compound and Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous potassium carbonate

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: In a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add 3.08 g (10 mmol) of this compound, 2.28 g (10 mmol) of Bisphenol A, and 1.52 g (11 mmol) of anhydrous potassium carbonate.

  • Solvent Addition: Add 40 mL of DMAc and 20 mL of toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) under a slow stream of nitrogen. Water formed during the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, remove the Dean-Stark trap and increase the temperature to 160-170 °C to distill off the toluene. Continue the polymerization at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Cool the viscous polymer solution to room temperature and slowly pour it into 500 mL of vigorously stirred methanol. The poly(ether sulfone) will precipitate as a fibrous solid.

  • Purification: Filter the polymer, wash it thoroughly with methanol and then with hot water to remove any inorganic salts and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 100-120 °C to a constant weight.

Emerging Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold, and more broadly, the bis-sulfone motif, is gaining traction in medicinal chemistry. The sulfone group can act as a hydrogen bond acceptor and its diaryl structure provides a rigid scaffold for the presentation of various functional groups. Following reduction of the nitro groups, the resulting diamine can be further functionalized to generate libraries of compounds for biological screening. For instance, novel bis-sulfone derivatives have been synthesized and evaluated as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting their potential in the development of treatments for conditions like glaucoma and Alzheimer's disease.[5]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a reliable and versatile platform for the creation of a wide range of valuable molecules. Its straightforward synthesis, coupled with the dual reactivity of its activated aromatic rings and reducible nitro groups, makes it an indispensable tool for chemists in academia and industry. The detailed protocols provided herein are intended to serve as a practical guide for harnessing the full potential of this remarkable compound in the synthesis of advanced materials and novel therapeutic agents. As the demand for high-performance polymers and innovative pharmaceuticals continues to grow, the strategic importance of this compound is set to expand even further.

References

  • THE DHARAMSI MORARJI CHEMICAL CO. LTD. 3,3'- DINITRO DIPHENYL SULFONE.
  • CN101429143B. Method for preparing 3, 3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3, 3' -dinitrodiphenyl sulfone.
  • Yao, C., Li, F., & Wei, Q. (2008). Bis(3-nitro-phen-yl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1378.
  • Yao, C., Li, F., & Wei, Q. (2008). Bis(3-nitrophenyl) sulfone. PMC.
  • Biçer, A., Büyükgüzel, E., Gençer, N., Arslan, O., & Köprülü, M. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 33(11), e22401.
  • NINGBO INNO PHARMCHEM CO.,LTD. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Bis(3-nitrophenyl)sulfone, also known as 3,3'-dinitrodiphenyl sulfone, is a highly valuable and versatile substrate in modern organic synthesis. Its molecular architecture, characterized by two aromatic rings strongly activated by both nitro (-NO₂) and sulfonyl (-SO₂) groups, makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of these substituents delocalizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of a leaving group.[1][2]

While the nitro groups in the meta position do not provide the same degree of activation as ortho or para substituents, the powerful sulfonyl bridge sufficiently activates the ring system for a variety of transformations. This unique reactivity profile allows for the synthesis of a diverse array of complex molecules from a single, readily available starting material.[3] Consequently, this compound has emerged as a key intermediate in the development of high-performance polymers and specialty chemicals.[3] In the realm of medicinal chemistry, the sulfone moiety is a well-established pharmacophore found in numerous approved drugs, and SNAr reactions provide a direct route to novel sulfone derivatives with potential therapeutic applications.[4][5]

This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of SNAr reactions involving this compound. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to successfully leverage this powerful synthetic tool.

The SNAr Mechanism: A Stepwise Visualization

Nucleophilic aromatic substitution reactions proceed via a two-step addition-elimination mechanism.[1][6] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

The sulfonyl group and the nitro groups play a crucial role in stabilizing the anionic Meisenheimer complex through resonance, which is the driving force for the reaction.[1][7]

Caption: SNAr Mechanism of this compound.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific nucleophiles.

Materials and Reagents
  • Substrate: this compound (CAS No. 1228-53-1)

  • Nucleophiles: Alcohols, phenols, thiols, amines (primary and secondary), etc.

  • Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N), etc.

  • Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF).[8]

  • Reagents for Workup: Deionized water, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography, appropriate eluents (e.g., hexane/ethyl acetate mixtures).

General Protocol for SNAr with O- or S-Nucleophiles

This protocol is suitable for reactions with alcohols, phenols, and thiols.

  • Preparation of the Nucleophile:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, phenol, or thiol (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable base (e.g., sodium hydride, 1.2 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide, phenoxide, or thiolate.

  • Reaction with this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

    • Add the solution of the activated nucleophile dropwise to the solution of this compound at room temperature.

    • Heat the reaction mixture to an appropriate temperature (typically between 60-120 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[9]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

General Protocol for SNAr with N-Nucleophiles

This protocol is suitable for reactions with primary and secondary amines.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine (2.2 equivalents) in a polar aprotic solvent such as DMF or DMSO.

    • Add a base such as potassium carbonate or triethylamine (2.0 equivalents).

  • Reaction Conditions:

    • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in section 3.2.3.

Data Interpretation and Characterization

The successful synthesis of the desired product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the position of the new substituent.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Applications in Drug Development and Polymer Science

The versatility of SNAr reactions with this compound has led to its application in various fields:

  • Medicinal Chemistry: The sulfone group is a key structural motif in a wide range of therapeutic agents.[5] SNAr reactions provide a modular approach to synthesize libraries of novel sulfone-containing compounds for drug discovery programs. These compounds have shown potential as inhibitors for enzymes like carbonic anhydrase and cholinesterases, which are implicated in diseases such as glaucoma and Alzheimer's disease.[4]

  • Polymer Science: this compound is a valuable monomer for the synthesis of high-performance polymers like poly(ether sulfone)s (PES).[3] The SNAr polymerization of bisphenols with activated dihalides or dinitro compounds containing sulfone linkages is a common method for producing these thermally stable and mechanically robust materials.[10]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Incomplete activation of the nucleophile.- Insufficient reaction temperature or time.- Deactivation of the nucleophile by moisture.- Ensure the use of a strong enough base and sufficient reaction time for nucleophile activation.- Increase the reaction temperature and/or extend the reaction time.- Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere.
Formation of multiple products - Competitive reaction at different positions on the aromatic ring.- Side reactions of the nucleophile or product.- Optimize the reaction conditions (temperature, solvent) to favor the desired product.- Use a more selective nucleophile if possible.
Difficulty in product purification - Similar polarity of the product and starting material or byproducts.- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Workflow Summary

SNAr_Workflow Start Start: Define Nucleophile Prep_Nu Prepare Nucleophile (if O- or S-nucleophile) Start->Prep_Nu Prep_Substrate Prepare this compound Solution Start->Prep_Substrate Reaction Combine Reactants and Heat Prep_Nu->Reaction Prep_Substrate->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General Experimental Workflow for SNAr Reactions.

References

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
  • Journal of Polymer Materials. (n.d.). Synthesis of nitro-substituted aromatic polysulfide from bis( 4-chloro-3- nitrophenyl)
  • PubMed Central (PMC). (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals. [Link]
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
  • PubMed Central (PMC). (2021).
  • Wiley Online Library. (2022). Lignin‐Inspired Polybenzylethersulfone Synthesis via SNAr Reaction. [Link]
  • Dalal Institute. (n.d.).
  • PubMed Central (PMC). (n.d.). Bis(3-nitrophenyl) sulfone. [Link]
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
  • PubMed Central (PMC). (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]
  • YouTube. (2021). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism. [Link]
  • PubMed. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. [Link]
  • gChem Global. (n.d.). SNAr Reaction. [Link]
  • Google Patents. (n.d.). JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone.
  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. [Link]
  • Google Patents. (n.d.). EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds.
  • MDPI. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. [Link]
  • RSC Publishing. (2021).
  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]
  • PubMed Central (PMC). (n.d.).
  • PubMed. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Bis(3-nitrophenyl)sulfone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Bis(3-nitrophenyl)sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful synthesis of this critical intermediate. As your dedicated Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute the synthesis but also to understand the underlying chemical principles that govern the reaction's outcome.

Introduction to this compound Synthesis

This compound is a key building block in the production of high-performance polymers such as poly(ether sulfone)s (PES) and polyimides, valued for their exceptional thermal stability and mechanical strength.[1] The most common synthetic route to this compound is the electrophilic nitration of diphenyl sulfone. The primary challenge in this synthesis is achieving high regioselectivity for the 3,3'-dinitro isomer, as the formation of other isomers can significantly impact the properties of the resulting polymers. This guide will address the critical aspects of this synthesis, from reaction setup to product purification and analysis, with a strong emphasis on troubleshooting common issues.

Reaction Mechanism and Regioselectivity

The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction. A mixed acid solution of concentrated nitric acid and sulfuric acid is used to generate the highly reactive nitronium ion (NO₂⁺).[2][3] The sulfonyl group (-SO₂-) in diphenyl sulfone is a deactivating, meta-directing group. This electronic effect is the primary reason for the preferential formation of the 3,3'-dinitro isomer.

However, the reaction conditions, particularly temperature, can influence the isomer distribution. While the meta-position is electronically favored, higher temperatures can provide sufficient energy to overcome the activation barrier for substitution at the ortho and para positions, leading to the formation of unwanted isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common questions and problems encountered during the synthesis of this compound.

FAQ 1: What are the optimal reaction conditions for maximizing the yield of the 3,3'-isomer?

Optimizing the reaction conditions is crucial for favoring the formation of the desired 3,3'-dinitrodiphenyl sulfone. The key parameters to control are temperature, the ratio of nitrating agents, and reaction time.

Troubleshooting Low Yield and Poor Regioselectivity:

Issue Potential Cause Troubleshooting Steps
Low overall yield of dinitrated product Incomplete reaction due to insufficient nitrating agent or low temperature.- Ensure a molar excess of nitric acid. A typical ratio is 2.5 to 3 moles of nitric acid per mole of diphenyl sulfone.- Maintain the recommended reaction temperature. For dinitration, a higher temperature than mono-nitration is required, but it must be carefully controlled.
High proportion of mono-nitrated product Reaction time is too short, or the temperature is too low for the second nitration to occur efficiently.- Increase the reaction time and monitor the reaction progress using TLC or HPLC.- Gradually increase the reaction temperature, but not exceeding the recommended range to avoid side reactions.
Formation of a complex mixture of isomers (2,3'-, 2,4'-, 4,4'-) The reaction temperature is too high, leading to a loss of regioselectivity.- Strictly control the reaction temperature. For the nitration of diphenyl sulfone, a temperature range of 95-100°C is often employed for dinitration.[4] For the nitration of the chlorinated analogue, a wider range of 40-110°C has been reported, highlighting the substrate-specific nature of the optimal temperature.[5]
Dark-colored reaction mixture or tar formation Oxidation of the aromatic ring by the nitrating agent at elevated temperatures.- Maintain a low reaction temperature during the initial addition of the nitrating agent.- Ensure efficient stirring to prevent localized overheating.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add diphenyl sulfone to concentrated sulfuric acid while cooling in an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixed acid solution by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the solution of diphenyl sulfone in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 95-100°C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The crude this compound will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-80°C).

FAQ 2: My product is contaminated with other isomers. How can I purify it?

The presence of isomers is a common issue. While careful control of reaction conditions can minimize their formation, a purification step is often necessary to obtain high-purity 3,3'-dinitrodiphenyl sulfone.

Troubleshooting Isomer Contamination:

A highly effective method for removing ortho- and para-isomers is through a chemical purification process. This method leverages the higher reactivity of the nitro groups in the ortho and para positions towards nucleophilic aromatic substitution.

Experimental Protocol: Purification of 3,3'-Dinitrodiphenyl Sulfone

This protocol is adapted from a patented method for the purification of dinitrodiphenyl compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude dinitrodiphenyl sulfone in a lower alcohol, such as methanol or ethanol.

  • Addition of Base: Add a base, such as sodium hydroxide or potassium hydroxide, to the suspension.

  • Reaction: Heat the mixture to reflux and maintain it for a period sufficient to convert the ortho- and para-isomers into their corresponding alkoxy derivatives. The 3,3'-isomer is significantly less reactive under these conditions and will remain largely unchanged.

  • Isolation of Purified Product: After cooling the reaction mixture, the purified 3,3'-dinitrodiphenyl sulfone, which is sparingly soluble in the alcohol, can be isolated by filtration. The more soluble alkoxy by-products will remain in the filtrate.

  • Washing and Drying: Wash the filtered solid with fresh alcohol and then with water. Dry the purified product in a vacuum oven.

Recrystallization:

For further purification, recrystallization can be employed. Suitable solvents for recrystallization include glacial acetic acid or a mixture of an organic solvent and water.

FAQ 3: How can I analyze the purity and isomer distribution of my product?

Accurate analysis of the product is essential to confirm its identity, purity, and isomeric composition. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Troubleshooting Analytical Challenges:

Issue Potential Cause Troubleshooting Steps
Poor peak separation in HPLC Inappropriate mobile phase composition or column.- Optimize the mobile phase. A common mobile phase for separating dinitrodiphenyl sulfone isomers is a mixture of methanol and water.[6]- Use a C18 reversed-phase column.
Inaccurate quantification Non-linear detector response or improper standard preparation.- Ensure that the concentration of the sample falls within the linear range of the detector.- Prepare calibration standards of known concentrations of the pure 3,3'-isomer and any available isomer standards.

HPLC Analysis Protocol Outline:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all isomers have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or the mobile phase) and filter it through a 0.45 µm syringe filter before injection.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Ensure that the reaction vessel is adequately cooled and that the addition of the nitrating mixture is done slowly and with efficient stirring to control the temperature and prevent a runaway reaction.

  • Quenching: The quenching of the reaction mixture with ice water should be done carefully and slowly to avoid splashing of the corrosive acidic solution.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Diphenyl Sulfone reaction Nitration (95-100°C) start->reaction reagents Mixed Acid (HNO₃/H₂SO₄) reagents->reaction workup Quenching on Ice reaction->workup crude_product Crude this compound workup->crude_product purification_start Crude Product crude_product->purification_start chemical_treatment Alcohol + Base (Reflux) purification_start->chemical_treatment filtration Filtration chemical_treatment->filtration pure_product Pure 3,3'-Isomer filtration->pure_product analysis_start Pure Product pure_product->analysis_start hplc HPLC Analysis analysis_start->hplc result Purity & Isomer Ratio hplc->result Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered low_yield Low Overall Yield start->low_yield isomer_contam Isomer Contamination start->isomer_contam incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn increase_temp_time Increase Temp./Time incomplete_rxn->increase_temp_time Yes check_reagents Check Reagent Stoichiometry incomplete_rxn->check_reagents No high_temp High Reaction Temp? isomer_contam->high_temp control_temp Strictly Control Temp. high_temp->control_temp Yes chem_purify Chemical Purification high_temp->chem_purify No

Caption: A simplified troubleshooting decision tree for common issues in the synthesis.

References

  • Buehler, C. A., et al. J. Org. Chem., 1939, 4, 262.
  • Ciocca, B., et al. Gazz. Chim. Ital., 1946, 76, 113-19.
  • NINGBO INNO PHARMCHEM CO.,LTD. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • Journal of the Chemical Society B: Physical Organic.
  • Google Patents.
  • Google Patents. Process for preparing bis-(4-chloro-3-nitrophenyl). SU899544A1.
  • ECHEMI.
  • Quora.
  • PMC.
  • ResearchGate.
  • Google Patents. Purification process of 3,3'-dinitrodiphenyl compounds. EP0212823B1.
  • Google Patents. Method for purifying 3,3'-dinitrodiphenyl sulfone. JPH0625103B2.

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Technical Support Center: Bis(3-nitrophenyl)sulfone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Bis(3-nitrophenyl)sulfone. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation. As a key intermediate for high-performance polymers like poly(ether sulfone)s and specialty diamines, achieving high yield and purity of this compound is critical.[1] This guide provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound, and what is the core mechanism?

The most common and direct laboratory synthesis is the Friedel-Crafts sulfonylation of nitrobenzene with 3-nitrobenzenesulfonyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Mechanism Explained: The reaction is a classic electrophilic aromatic substitution.

  • Electrophile Formation: The Lewis acid (AlCl₃) coordinates with the highly electrophilic 3-nitrobenzenesulfonyl chloride, abstracting the chloride to form a highly reactive sulfonyl cation (ArSO₂⁺) or a polarized complex.

  • Electrophilic Attack: The electron-rich π-system of a nitrobenzene molecule attacks the sulfonyl cation. This step is the rate-determining step, as the nitro group on the substrate is strongly deactivating.[4][5]

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final this compound product.

The nitro groups direct the incoming electrophile to the meta position, which is why the 3,3'-isomer is the expected product.

Reaction_Mechanism R1 3-Nitrobenzenesulfonyl Chloride Int1 Activated Electrophile [ArSO₂]⁺[AlCl₄]⁻ R1->Int1 + AlCl₃ R2 Nitrobenzene Int2 Sigma Complex (Resonance Stabilized) R2->Int2 Electrophilic Attack Cat AlCl₃ (Catalyst) Int1->Int2 Electrophilic Attack Prod This compound Int2->Prod - H⁺ - AlCl₃

Caption: Friedel-Crafts sulfonylation mechanism.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis are a common challenge. The primary reasons stem from the inherent reactivity of the starting materials.

  • Strong Deactivation by Nitro Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic attack.[4][5] This makes the reaction inherently slow and requires forcing conditions (e.g., higher temperatures), which can lead to side reactions and degradation.

  • Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture. Water reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃), effectively halting the reaction. It is crucial to use anhydrous reagents and solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction. Stoichiometrically, at least one equivalent of AlCl₃ is needed per mole of sulfonyl chloride to form the active electrophile, and another equivalent will complex with the product sulfone. Therefore, using slightly more than two equivalents is often necessary.

  • Sub-optimal Temperature: While higher temperatures are needed to overcome the deactivation of the nitro group, excessive heat can lead to the formation of undesired isomers, polysulfonylation, or decomposition of the starting materials and product, reducing the overall yield of the desired isomer. A patent for a related synthesis suggests temperatures in the range of 90-120°C for the initial step of forming the sulfonyl chloride.[6][7]

Q3: The final product is an off-color oil or a solid with a low melting point. What impurities should I suspect?

An impure product indicates the presence of unreacted starting materials or side products.

  • Unreacted Starting Materials: The most common impurities are residual nitrobenzene and 3-nitrobenzenesulfonyl chloride. Their presence will lower the melting point and can give the product an oily or sticky consistency.

  • Isomeric Impurities: Although the meta position is strongly favored, small amounts of ortho or para isomers can form, particularly if the reaction temperature is not well-controlled. These isomers have different physical properties and can interfere with crystallization.

  • Hydrolysis Products: If the reaction mixture is exposed to moisture during workup, the 3-nitrobenzenesulfonyl chloride can hydrolyze to 3-nitrobenzenesulfonic acid, which can contaminate the final product.

  • Solvent Residue: Incomplete removal of the reaction solvent (if used) or purification solvents will also lead to a depressed melting point and impure product.

Characterization using techniques like NMR spectroscopy, HPLC, and melting point analysis is essential to identify the specific impurities present.

Q4: How can I effectively purify crude this compound to achieve high purity (>99%)?

Recrystallization is the most effective method for purifying the crude product on a laboratory scale. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

A common technique involves using a binary solvent system. For a related compound, bis(4-fluoro-3-nitrophenyl) sulfone, recrystallization from a mixture of acetone and water is effective.[8] A similar approach can be adapted for this compound.

General Recrystallization Workflow:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., glacial acetic acid, or a mixture like ethanol/water or acetone/water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • Once crystallization is complete, cool the flask in an ice bath to maximize product precipitation.

  • Isolate the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the purified crystals thoroughly under vacuum.

Purification_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I High-Purity Product H->I

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and actionable solutions.

Observation / Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to proceed (no product formation) 1. Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).2. Presence of significant moisture in reagents or glassware.3. Reaction temperature is too low.1. Use fresh, anhydrous AlCl₃ from an unopened container. Increase stoichiometry to >2 equivalents.2. Flame-dry all glassware. Use anhydrous solvents and reagents. Run under an inert atmosphere.3. Gradually increase the reaction temperature, monitoring for product formation by TLC.
Product is a dark, tarry substance 1. Reaction temperature is too high, causing decomposition.2. Extended reaction time leading to side reactions.1. Optimize the reaction temperature. Begin at a lower temperature and increase slowly.2. Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Product precipitates as an oil during workup 1. High concentration of impurities depressing the freezing point.2. Quenching the reaction at too high a temperature.1. Proceed with purification. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification before recrystallization.2. Ensure the reaction mixture is cooled before quenching in ice-water.
Difficulty in filtering the final product 1. Product has precipitated as extremely fine particles.2. Product is gummy or oily.1. During recrystallization, cool the solution more slowly without agitation to encourage larger crystal growth.2. Refer to "Product precipitates as an oil" above. Wash the crude product with a solvent that removes the oily impurity but does not dissolve the product.
Final product has a broad melting point range 1. Presence of isomeric or other impurities.1. Perform a second recrystallization, potentially using a different solvent system to target different impurities.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 3-Nitrobenzenesulfonyl chloride (1.0 eq)[11]

  • Nitrobenzene (3.0-5.0 eq, serves as reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Ice

  • Deionized water

  • Methanol

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube (filled with CaCl₂), and a powder addition funnel. Operate under a nitrogen or argon atmosphere.

  • Initial Charge: To the flask, add nitrobenzene. Begin stirring and cool the flask in an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum chloride via the powder funnel. The addition is exothermic; maintain the internal temperature below 10°C.

  • Reactant Addition: Once the catalyst has been added and the temperature is stable, slowly add 3-nitrobenzenesulfonyl chloride to the mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: After the reaction is complete (as indicated by the consumption of the sulfonyl chloride), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper. Follow with a wash of cold methanol to remove residual nitrobenzene.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., glacial acetic acid). Heat the mixture. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote crystal growth, avoid disturbing the flask during this period.

  • Yield Maximization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Final Wash and Dry: Wash the crystals on the filter with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum to remove all traces of solvent. The purity can be confirmed by melting point analysis and HPLC. The crystal structure of this compound has been reported, which can be used for definitive characterization.[12][13]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • ChemicalBook. BIS(4-FLUORO-3-NITROPHENYL) SULFONE | 312-30-1.
  • PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride.
  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Google Patents. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Google Patents. WO1991013863A1 - Method for preparing 3-nitrobenzene sulphonic acid chloride.
  • ACS Publications.
  • PMC. Bis(3-nitrophenyl) sulfone.
  • Journal of the American Chemical Society.
  • YouTube.
  • Chemistry LibreTexts. Characteristics of Specific Substitution Reactions of Benzenes.
  • Filo. When nitrobenzene undergoes sulfonation under mild conditions, the produc..
  • Google Patents.
  • Google Patents.
  • Sigma-Aldrich. 3-Nitrobenzenesulfonyl chloride 97 121-51-7.
  • PubMed. Bis(3-nitro-phen-yl) sulfone.
  • Google Patents. CN101585789A - Method for preparing 3-nitrophenyl sulphone.

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Side reactions and byproduct formation in the nitration of diphenyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of diphenyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this critical synthetic transformation. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring safety, optimizing yields, and achieving high product purity.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the nitration of diphenyl sulfone, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Mononitrated Product

Question: My nitration reaction is resulting in a disappointingly low yield of the target mononitrated diphenyl sulfone. What are the likely causes and how can I improve it?

Answer:

Low yields in the mononitration of diphenyl sulfone can be attributed to several factors, ranging from incomplete reaction to product loss during work-up. The sulfonyl group (-SO₂-) is a strongly deactivating, meta-directing group, making the aromatic rings less susceptible to electrophilic attack than benzene itself.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. Due to the deactivating nature of the sulfonyl group, forcing conditions might be necessary.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

      • Elevate Temperature (with caution): Gradually increasing the reaction temperature can enhance the reaction rate. However, this must be done carefully as higher temperatures can also promote the formation of di- and tri-nitrated byproducts and increase the risk of thermal runaway.[1] A temperature range of 0-2°C is often a good starting point, with the potential to slowly warm to room temperature.[2]

      • Optimize Nitrating Agent Strength: If using a standard mixed acid (HNO₃/H₂SO₄), consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[1][3]

  • Product Loss During Work-up:

    • Cause: The desired product may have some solubility in the aqueous phase during quenching and washing steps, leading to losses.

    • Solution:

      • Efficient Quenching and Precipitation: Quench the reaction mixture by slowly pouring it onto a large volume of crushed ice with vigorous stirring.[4] This should cause the solid nitroaromatic product to precipitate.

      • Solvent Extraction: If the product does not precipitate or appears oily, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Minimize Aqueous Washes: While necessary to remove acid, excessive washing with water can lead to product loss if the compound has partial water solubility.

  • Suboptimal Reagent Stoichiometry:

    • Cause: An insufficient amount of the nitrating agent will naturally lead to an incomplete reaction.

    • Solution: Employ a modest excess of the nitrating agent. However, a large excess should be avoided as it can favor the formation of multiple nitration products.

Issue 2: Formation of Multiple Nitration Products (Dinitration/Trinitration)

Question: My product analysis shows significant amounts of dinitrated and even some trinitrated diphenyl sulfone. How can I improve the selectivity for the mononitro product?

Answer:

The formation of multiple nitration products is a common challenge, driven by the reaction conditions. While the first nitro group deactivates the ring it is on, the second ring of diphenyl sulfone remains susceptible to nitration.

Controlling Reaction Parameters for Mononitration:

ParameterRecommendation to Favor MononitrationRationale
Temperature Maintain low temperatures (e.g., 0-10°C).[2]Nitration is highly exothermic. Lower temperatures slow down the reaction rate, allowing for better control and reducing the likelihood of subsequent nitrations.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, provide more opportunity for di- and trinitration to occur.[1]
Nitrating Agent Use a controlled molar equivalent of the nitrating agent (e.g., 1.0-1.2 equivalents).A large excess of the nitrating agent will drive the reaction towards multiple nitrations.
Addition of Reagents Add the nitrating agent slowly and dropwise to the solution of diphenyl sulfone.[4]This maintains a low concentration of the nitronium ion, minimizing over-nitration and helping to control the reaction exotherm.
Issue 3: Unexpected Exotherm and Potential for Thermal Runaway

Question: The temperature of my reaction is increasing rapidly and is difficult to control. What should I do, and how can I prevent this in the future?

Answer:

An uncontrolled temperature increase is a sign of a potential thermal runaway, a dangerous situation where the reaction rate and heat generation accelerate, which can lead to an explosion.[5][6] Immediate and calm action is required.

Immediate Actions for a Runaway Reaction:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[6]

  • Maximize Cooling: Ensure the cooling bath is making good contact with the flask and add more ice or dry ice/acetone as needed.

  • Alert a Colleague and Supervisor: Do not handle a potential runaway situation alone.

  • Prepare for Emergency Quench (as a last resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by pouring the mixture into a large, prepared container of crushed ice and water.[4] This should only be done with extreme caution and as a final measure.

Preventative Measures:

  • Adequate Cooling: Use a sufficiently large and cold cooling bath (ice-water or ice-salt).

  • Slow Reagent Addition: Add the nitrating agent dropwise with continuous monitoring of the internal temperature.

  • Vigorous Stirring: Ensure efficient agitation to prevent the formation of localized hot spots.[5]

  • Correct Reagent Ratios: Use a well-defined and tested ratio of nitric acid to sulfuric acid.

  • Scale-Up Caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases. A reaction that is well-behaved on a small scale can become dangerous on a larger scale.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mononitration of diphenyl sulfone?

The sulfonyl group (-SO₂-) is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. Therefore, the primary product of mononitration is 3-nitrodiphenyl sulfone . The presence of other isomers, such as 2-nitro and 4-nitrodiphenyl sulfone, indicates competing electronic and steric effects, or the presence of impurities.

Q2: What are the primary byproducts I should expect?

Besides the desired mononitro product, the main byproducts are typically:

  • Isomeric mononitro compounds: 2-nitrodiphenyl sulfone and 4-nitrodiphenyl sulfone.

  • Dinitrated products: Such as 3,3'-dinitrodiphenyl sulfone.[2] The formation of various dinitro isomers is possible.

  • Over-nitration products: Trinitrated diphenyl sulfones can also form under harsh conditions.

Q3: What are the critical safety precautions for nitration reactions?

Nitration reactions are inherently hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[6]

  • Emergency Equipment: Ensure easy access to a safety shower, eyewash station, and appropriate fire extinguisher.

  • Handling Acids: Always add sulfuric acid to nitric acid slowly and with cooling, never the other way around. The dilution of sulfuric acid is highly exothermic.

Q4: How should I properly quench and work up my nitration reaction?

A standard and safe work-up procedure is as follows:

  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[4]

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral to pH paper.

  • Extraction: If no solid forms, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Washing: Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q5: What analytical techniques are recommended for analyzing the product mixture?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying the different isomers and byproducts in the reaction mixture.[2][7][8] A reversed-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the identity of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of the components in the product mixture.[8]

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Mononitration of Diphenyl Sulfone

This is a general guideline and may require optimization for specific applications.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath (0-5°C), slowly add concentrated sulfuric acid to concentrated nitric acid (a typical molar ratio is around 2:1 of H₂SO₄:HNO₃) with stirring.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve diphenyl sulfone in a suitable amount of concentrated sulfuric acid and cool the mixture to 0-5°C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred diphenyl sulfone solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at low temperature and monitor the reaction's progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, follow the quenching and work-up procedure described in FAQ Q4.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagrams

Nitration_Mechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium + 2H₂SO₄ H2SO4 H₂SO₄ H2SO4->Nitronium HSO4 HSO₄⁻ H2O H₂O DiphenylSulfone Diphenyl Sulfone SigmaComplex Arenium Ion Intermediate (Sigma Complex) DiphenylSulfone->SigmaComplex + NO₂⁺ Product 3-Nitrodiphenyl Sulfone SigmaComplex->Product + H₂O (Base)

Caption: Mechanism of the electrophilic aromatic substitution for the nitration of diphenyl sulfone.

Caption: A logical workflow for troubleshooting common issues in diphenyl sulfone nitration.

References

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (URL: [Link])
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). (URL: [Link])
  • EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google P
  • Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II) - Taylor & Francis Online. (URL: [Link])
  • SYNTHESIS AND REACTIVITY OF SOME ORTHO-SUBSTITUTED DIPHENYL SULFONES - Canadian Science Publishing. (URL: [Link])
  • Electrophilic Substitution Reaction Mechanism - BYJU'S. (URL: [Link])
  • Quenching Reactive Substances - Virginia Tech Chemistry Department. (URL: [Link])
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])
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  • Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
  • Nitration and arom
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  • US5187294A - Regioselective nitration of diphenyl compounds - Google P
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  • MIXED ACID - Dyno Nobel. (URL: [Link])
  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - NIH. (URL: [Link])
  • US2833828A - Separation of isomers of dihydroxy diphenyl sulfone - Google P
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Technical Support Guide: Purification of Crude Bis(3-nitrophenyl)sulfone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Bis(3-nitrophenyl)sulfone. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. This compound (CAS 1228-53-1) is a foundational building block for high-performance polymers such as poly(ether sulfone)s (PES) and serves as a precursor to 3,3'-diaminodiphenyl sulfone, a key monomer in advanced materials.[1][2] The purity of this intermediate is paramount to ensure the desired properties and reactivity in downstream applications.

This document provides a field-proven recrystallization protocol, a detailed troubleshooting guide for common experimental challenges, and answers to frequently asked questions. Our approach emphasizes the scientific principles behind each step to empower you to adapt and optimize the process for your specific needs.

Core Experimental Protocol: Recrystallization of this compound

This protocol employs a mixed-solvent system, which offers excellent control over the crystallization process. The principle is to dissolve the solute in a "good" solvent in which it is highly soluble, and then carefully add a "poor" solvent (an anti-solvent) in which the solute is insoluble to induce precipitation of the pure compound.[3]

Materials and Equipment:
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Büchner funnel and filtration flask

  • Vacuum source

  • Filter paper

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol (the "good" solvent) to just cover the solid.

    • Gently heat the mixture to a near-boil while stirring. The goal is to use the absolute minimum volume of hot ethanol required to fully dissolve the solid. This ensures the solution is saturated, which is critical for maximizing yield.[4] Add ethanol portion-wise until dissolution is complete.

  • Hot Filtration (If Necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required.

    • To prevent premature crystallization in the funnel, add a small excess of hot ethanol (~5-10% of the total volume used).

    • Pre-heat a separate filter funnel and receiving flask. Filter the hot solution quickly.

    • Gently boil the filtrate to remove the excess ethanol and re-establish a saturated solution.

  • Inducing Crystallization:

    • Remove the hot, saturated ethanol solution from the heat source.

    • Slowly add deionized water (the "poor" solvent or anti-solvent) dropwise to the hot solution while stirring.

    • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This is the point of supersaturation.

    • To ensure the formation of pure, well-defined crystals rather than an amorphous solid, add a few drops of hot ethanol to just redissolve the turbidity and make the solution clear again.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial as it allows the crystal lattice to form in an ordered manner, effectively excluding impurities.[5]

    • Once at room temperature, the flask can be placed in an ice-water bath for 30-60 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50). The wash solvent must be cold to minimize dissolution of the purified product.[3]

    • Continue to pull air through the filter cake for several minutes to partially dry the crystals.

  • Drying and Characterization:

    • Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 60-70°C).

    • The purity of the final product should be confirmed by melting point analysis. Pure this compound has a melting point in the range of 198-203°C.[7]

Data Presentation: Key Recrystallization Parameters

ParameterRecommended Value / SolventRationale & Justification
Primary Solvent ("Good") EthanolA polar protic solvent that effectively dissolves the polar sulfone and nitro functionalities at elevated temperatures.[3][8]
Anti-Solvent ("Poor") Deionized WaterMiscible with ethanol but a poor solvent for the organic compound, allowing for controlled precipitation.[3]
Dissolution Temperature ~75-78 °C (Near boiling point of ethanol)Maximizes solubility to ensure a saturated solution is created with a minimal volume of solvent.
Cooling Protocol Slow, undisturbed cooling to RT, followed by an ice bath.Promotes the formation of large, well-defined crystals and prevents the trapping of impurities that occurs with rapid cooling ("crashing out").[5]
Washing Solvent Ice-cold 50:50 Ethanol/Water mixtureCold temperature and reduced ethanol content minimize loss of the purified product during the washing step.[3]
Purity Check Melting Point AnalysisA sharp melting point within the literature range (198-203°C) is a strong indicator of high purity.[7] Impurities typically broaden and depress the melting point.

Visual Workflow for Recrystallization

G cluster_prep Preparation & Dissolution cluster_crystal Crystallization cluster_finish Isolation & Analysis start 1. Place Crude Solid in Flask add_good 2. Add Minimal Hot Ethanol to Dissolve start->add_good check_insoluble Insoluble Impurities Present? add_good->check_insoluble hot_filter 3. Perform Hot Filtration check_insoluble->hot_filter Yes induce_crystal 4. Add Water Dropwise to Turbidity check_insoluble->induce_crystal No hot_filter->induce_crystal cool_slow 5. Cool Slowly to Room Temperature induce_crystal->cool_slow ice_bath 6. Place in Ice Bath cool_slow->ice_bath isolate 7. Isolate via Vacuum Filtration ice_bath->isolate wash 8. Wash with Cold Solvent isolate->wash dry 9. Dry Crystals wash->dry analyze 10. Characterize (Melting Point) dry->analyze

Caption: Standard workflow for the purification of this compound.

Troubleshooting Guide

Problem: No crystals have formed after cooling, even in the ice bath.

  • Probable Cause: This is the most common issue and is almost always due to using an excessive amount of the primary solvent (ethanol).[5][9] The solution is not sufficiently saturated for crystals to form.

  • Solution:

    • Gently reheat the solution to boiling to redissolve any product that may have oiled out.

    • Boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood to increase the concentration.

    • Repeat the process of adding the anti-solvent (water) and cooling.

    • If crystals still fail to form, try inducing crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • As a last resort, add a single "seed crystal" from a previous successful batch to initiate the crystallization process.[5]

Problem: The product has separated as an oily liquid instead of a solid.

  • Probable Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5] This is often caused by a high concentration of impurities, which significantly depresses the melting point of the mixture, or by cooling the solution too rapidly.[9]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional "good" solvent (ethanol) to decrease the saturation point slightly.

    • Ensure a very slow cooling rate. You can achieve this by leaving the flask on a hot plate with the heat turned off or by wrapping it in an insulating material.[9] This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.

Problem: The final yield is very low.

  • Probable Cause:

    • Excessive solvent was used, and a large amount of the product remains dissolved in the mother liquor.[5]

    • The crystals were washed with a solvent that was not sufficiently cold or was too rich in ethanol, causing the product to redissolve.

    • Premature crystallization occurred during a hot filtration step, resulting in product loss.

  • Solution:

    • Before discarding the mother liquor, cool it further in an ice-salt bath to see if more product crystallizes. This second crop of crystals may be less pure but can be reprocessed.

    • In future runs, ensure the minimum amount of hot solvent is used for dissolution and that the wash solvent is ice-cold.

    • If performing a hot filtration, ensure the apparatus is adequately heated to prevent premature crystal formation.

Problem: The final product is discolored or the melting point is still low/broad.

  • Probable Cause: The crystallization process occurred too quickly, trapping impurities within the crystal lattice.[5] Alternatively, some impurities may have similar solubility properties to the desired compound.

  • Solution:

    • The product requires a second recrystallization. Redissolve the crystals and repeat the procedure, paying special attention to the slow cooling step.

    • If the product remains colored, consider adding a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

G start Issue: No Crystals Form After Cooling check_solvent Was an excess of solvent (ethanol) likely used? start->check_solvent boil_off 1. Reheat solution. 2. Boil off 10-20% of the solvent. 3. Re-cool. check_solvent->boil_off Yes (Most Common) scratch 1. Scratch inner surface of flask with a glass rod. 2. Cool again. check_solvent->scratch No check_again Crystals formed? boil_off->check_again check_again->scratch No success Success: Collect Crystals check_again->success Yes check_scratch Crystals formed? scratch->check_scratch seed Add a single seed crystal. check_scratch->seed No check_scratch->success Yes seed->success:w recover Recover crude solid by evaporating all solvent and try a different solvent system. seed->recover If seeding fails

Caption: Troubleshooting logic for failure of crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is a mixed-solvent system like ethanol/water recommended over a single solvent? A mixed-solvent system provides a much wider and more controllable range for adjusting solubility. It can be difficult to find a single solvent that perfectly dissolves a compound when hot but not when cold. A solvent pair allows you to precisely tune the solution to the point of supersaturation at a high temperature, which often leads to better crystal quality and yield.[3]

Q2: What are the likely impurities in crude this compound? Impurities often stem from the synthetic route, which typically involves nitration of diphenyl sulfone. Potential impurities could include unreacted starting material (diphenyl sulfone), isomers with different nitration patterns (e.g., 3,4'-dinitrophenyl sulfone), or over-nitrated products. The recrystallization process is effective at removing these, as their different polarity and structure give them different solubility profiles.

Q3: Can I reuse the mother liquor to recover more product? Yes, it is often possible to obtain a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling.[4] However, be aware that the impurities are more concentrated in the mother liquor, so this second crop will likely be less pure than the first and may require a separate re-purification.

Q4: How critical is the "minimal amount of hot solvent" rule? This is arguably the most critical step for achieving a good yield. The principle of recrystallization relies on the difference in solubility between hot and cold solvent. If you use a large excess of hot solvent, the solution may never become saturated upon cooling, and a significant portion—or all—of your compound will simply remain dissolved.[5][9]

Q5: My compound dissolves in cold ethanol. Can I still use it for recrystallization? If the compound is highly soluble even in the cold primary solvent, that solvent is not a good choice for a single-solvent recrystallization. However, it makes it a perfect candidate for a mixed-solvent system. Since this compound is soluble in cold ethanol, you can dissolve it at room temperature and then add water as the anti-solvent to induce crystallization. This "anti-solvent crystallization" is a valid and powerful technique.[10]

References

Sources

Technical Support Center: Bis(3-nitrophenyl)sulfone - Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the thermal stability and decomposition of Bis(3-nitrophenyl)sulfone. As a key intermediate in the synthesis of high-performance polymers like poly(ether sulfone)s (PES) and poly(ether ether sulfone)s (PEES), understanding its thermal behavior is critical for safe handling, experimental design, and process optimization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in the public domain, we can infer its thermal stability based on related structures and general principles of organic chemistry. Aromatic sulfones are known for their high thermal stability, and this compound is used as a monomer for high-performance polymers, which suggests it is stable at elevated temperatures.[1] However, the presence of two nitro groups, which are energetic functionalities, will lower its decomposition temperature compared to the unsubstituted diphenyl sulfone. The decomposition of aromatic nitro compounds is often initiated by the homolytic cleavage of the C-NO2 bond.

Q2: What are the primary decomposition products of this compound?

The primary decomposition of this compound is expected to yield a mixture of gaseous products. Based on the thermal degradation of similar aromatic sulfones and nitroaromatic compounds, the anticipated decomposition products include:

  • Nitrogen oxides (NOx): Primarily NO2 and NO, resulting from the cleavage of the nitro groups.

  • Sulfur oxides (SOx): Primarily SO2, from the decomposition of the sulfone bridge.

  • Carbon oxides (CO, CO2): From the oxidation of the aromatic rings.

  • Aromatic fragments: Various substituted benzene derivatives.

Q3: What is the melting point of this compound?

The melting point of this compound is an important physical property for its handling and use in synthesis. While slight variations can occur due to purity, the literature suggests a melting point in the range of 191-194 °C for the related compound, Bis(4-fluoro-3-nitrophenyl)sulfone.[2] It is crucial to determine the exact melting point of your sample using a calibrated instrument.

Q4: Are there any specific safety precautions I should take when heating this compound?

Yes, due to the presence of nitro groups, this compound should be handled with care, especially at elevated temperatures. It is important to:

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any decomposition products.

  • Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.

  • Avoid rapid heating, as this can lead to uncontrolled decomposition. Use a controlled heating ramp when performing thermal analysis.

  • Be aware of potential incompatibilities. Avoid contact with strong oxidizing and reducing agents.

Troubleshooting Guide

This section addresses common issues that may arise during the experimental analysis of this compound's thermal properties.

Issue 1: Unexpectedly Low Decomposition Temperature in TGA

Possible Cause:

  • Impurities: The presence of residual solvents or starting materials from the synthesis can lower the onset of decomposition.

  • Sample Preparation: Inconsistent sample packing in the TGA pan can lead to uneven heating.

  • Atmosphere: The presence of oxygen can accelerate decomposition compared to an inert atmosphere like nitrogen or argon.

Troubleshooting Steps:

  • Verify Purity: Ensure the purity of your this compound sample using techniques like NMR, HPLC, or elemental analysis. Recrystallization may be necessary to remove impurities.[2]

  • Standardize Sample Preparation: Use a consistent method for loading the TGA pan. Ensure the sample is evenly spread and in good contact with the pan bottom.

  • Control the Atmosphere: Perform TGA analysis under a controlled inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative decomposition.

Issue 2: Inconsistent DSC Thermograms

Possible Cause:

  • Polymorphism: The compound may exist in different crystalline forms with distinct melting points and thermal behaviors.

  • Heating Rate: Different heating rates can affect the shape and position of melting and decomposition peaks.

  • Sample Pan: The type of DSC pan (e.g., open, sealed, hermetic) can influence the results, especially if volatile decomposition products are formed.

Troubleshooting Steps:

  • Characterize Crystal Form: Use techniques like powder X-ray diffraction (PXRD) to identify the crystalline form of your sample.

  • Optimize Heating Rate: A standard heating rate of 10 °C/min is often a good starting point. Lower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

  • Select Appropriate Pan: For decomposition studies, using a hermetically sealed pan can help to contain the pressure generated by gaseous products and provide a more accurate measurement of the decomposition energy. However, be cautious of over-pressurization.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials:

  • This compound sample

  • TGA instrument

  • Alumina or platinum TGA pans

  • High-purity nitrogen gas

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at different percentages of weight loss (e.g., T5%, T10%, T50%).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and exothermic decomposition energy of this compound.

Materials:

  • This compound sample

  • DSC instrument

  • Aluminum or hermetically sealed DSC pans

  • High-purity nitrogen gas

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Accurately weigh 2-5 mg of the this compound sample into a DSC pan.

  • Seal the pan (use a hermetic pan for decomposition studies).

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the DSC cell with nitrogen gas at a flow rate of 20 mL/min.

  • Heat the sample from room temperature to a temperature above its expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the melting point (peak of the endotherm) and the onset and peak temperatures of any exothermic decomposition events. Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the exothermic peak.

Data Presentation

ParameterExpected Range/ValueSource/Justification
Melting Point (DSC) ~190-200 °CBased on analogous compounds like Bis(4-fluoro-3-nitrophenyl)sulfone.[2]
Onset of Decomposition (TGA, 5% weight loss) > 250 °CInferred from the high thermal stability of aromatic sulfones and the destabilizing effect of nitro groups.
Major Decomposition Region (TGA) 300 - 500 °CGeneral range for the decomposition of many aromatic nitro compounds.
Decomposition Products NOx, SOx, CO, CO2, Aromatic FragmentsBased on the elemental composition and known decomposition pathways of related compounds.

Visualizations

Decomposition_Pathway cluster_products Final Decomposition Products This compound This compound Initial Thermal Stress Initial Thermal Stress This compound->Initial Thermal Stress C-NO2 Bond Homolysis C-NO2 Bond Homolysis Initial Thermal Stress->C-NO2 Bond Homolysis Primary Pathway C-S Bond Cleavage C-S Bond Cleavage Initial Thermal Stress->C-S Bond Cleavage Secondary Pathway Aromatic Radical + •NO2 Aromatic Radical + •NO2 C-NO2 Bond Homolysis->Aromatic Radical + •NO2 Nitrophenyl Radical + •SO2Ph(NO2) Nitrophenyl Radical + •SO2Ph(NO2) C-S Bond Cleavage->Nitrophenyl Radical + •SO2Ph(NO2) Propagation Reactions Propagation Reactions Aromatic Radical + •NO2->Propagation Reactions Final Decomposition Products Final Decomposition Products Propagation Reactions->Final Decomposition Products •SO2Ph(NO2) •SO2Ph(NO2) SO2 + Nitrophenyl Radical SO2 + Nitrophenyl Radical •SO2Ph(NO2)->SO2 + Nitrophenyl Radical NOx NOx Final Decomposition Products->NOx SOx SOx Final Decomposition Products->SOx CO CO Final Decomposition Products->CO CO2 CO2 Final Decomposition Products->CO2 Char Char Final Decomposition Products->Char Nitrophenyl Radical Nitrophenyl Radical Nitrophenyl Radical->Propagation Reactions

Caption: Proposed decomposition pathway for this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Weigh 5-10 mg of sample Weigh 5-10 mg of sample Place in TGA pan Place in TGA pan Weigh 5-10 mg of sample->Place in TGA pan Calibrate TGA Calibrate TGA Place in TGA pan->Calibrate TGA Set N2 flow (50 mL/min) Set N2 flow (50 mL/min) Calibrate TGA->Set N2 flow (50 mL/min) Set temperature program (RT to 600°C at 10°C/min) Set temperature program (RT to 600°C at 10°C/min) Set N2 flow (50 mL/min)->Set temperature program (RT to 600°C at 10°C/min) Record mass vs. temperature Record mass vs. temperature Set temperature program (RT to 600°C at 10°C/min)->Record mass vs. temperature Determine Tonset Determine Tonset Record mass vs. temperature->Determine Tonset Determine T5%, T10%, T50% Determine T5%, T10%, T50% Determine Tonset->Determine T5%, T10%, T50%

Caption: Experimental workflow for TGA analysis.

Troubleshooting_Tree Inconsistent Results Inconsistent Results Low Decomposition Temp? Low Decomposition Temp? Inconsistent Results->Low Decomposition Temp? Variable DSC Peaks? Variable DSC Peaks? Inconsistent Results->Variable DSC Peaks? Check Purity Check Purity Low Decomposition Temp?->Check Purity Yes Check Heating Rate Check Heating Rate Variable DSC Peaks?->Check Heating Rate Yes Recrystallize Recrystallize Check Purity->Recrystallize Impure Check Atmosphere Check Atmosphere Check Purity->Check Atmosphere Pure Use Inert Gas Use Inert Gas Check Atmosphere->Use Inert Gas Oxidative Standardize Packing Standardize Packing Check Atmosphere->Standardize Packing Inert Use Slower Ramp Use Slower Ramp Check Heating Rate->Use Slower Ramp Too Fast Check for Polymorphism (PXRD) Check for Polymorphism (PXRD) Check Heating Rate->Check for Polymorphism (PXRD) Optimized Use Consistent Batch Use Consistent Batch Check for Polymorphism (PXRD)->Use Consistent Batch Polymorphs Present Check Pan Type Check Pan Type Check for Polymorphism (PXRD)->Check Pan Type Single Form Use Hermetic Pan Use Hermetic Pan Check Pan Type->Use Hermetic Pan Volatiles Escaping

Caption: Troubleshooting decision tree for thermal analysis.

References

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (n.d.). PubMed Central (PMC).
  • Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Support Center: Managing Reaction Exotherms in the Nitration of Sulfones

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of sulfones. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and effective management of reaction exotherms associated with this critical transformation. Our approach is grounded in established scientific principles and field-proven insights to empower you with the knowledge to conduct your experiments with confidence and safety.

Introduction: The Energetic Landscape of Sulfone Nitration

The nitration of aromatic sulfones is a cornerstone of synthetic chemistry, enabling the production of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. However, like all nitration reactions, it is an exothermic process that demands careful management to prevent thermal runaways. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and dangerous increase in temperature and pressure.

The sulfonyl group (-SO₂-) is a strong electron-withdrawing and deactivating group. This deactivation slows the rate of electrophilic aromatic substitution compared to activated rings like phenols. While this may suggest a less vigorous reaction, it can necessitate more forcing conditions (e.g., higher temperatures or stronger nitrating agents) to achieve acceptable conversion, which in turn can increase the overall thermal hazard. This guide will walk you through the critical parameters for controlling these exotherms.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of sulfones, providing probable causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition

Symptom: The internal reaction temperature rises quickly and exceeds the target range, even with an external cooling bath.

Immediate Action:

  • Stop the addition of the nitrating agent immediately.

  • Increase the efficiency of the cooling bath. For example, if using an ice-water bath, add more ice and salt to lower the temperature.

  • Ensure vigorous stirring to improve heat transfer and eliminate localized hot spots.

  • If the temperature continues to rise uncontrollably, prepare for an emergency quench by slowly and cautiously adding the reaction mixture to a large volume of crushed ice. Caution: This should be a last resort as the dilution of concentrated acids is also highly exothermic.[1]

Probable Causes & Preventative Measures:

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a primary cause of exotherm loss of control. The rate of heat generation surpasses the cooling system's capacity.

    • Solution: Employ a slow, dropwise addition using an addition funnel or a syringe pump. Continuously monitor the internal temperature and adjust the addition rate to maintain the desired temperature range. For a typical lab-scale nitration of diphenyl sulfone, the addition of fuming nitric acid is carried out over a period of two hours while maintaining a temperature of 0 to 2°C.[2]

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated.

    • Solution: Use a cooling bath with a temperature significantly lower than the desired reaction temperature. An ice-salt or dry ice-acetone bath is often necessary for highly exothermic reactions. Ensure the reaction flask is sufficiently immersed in the bath.

  • Poor Agitation: Inefficient stirring leads to localized high concentrations of reactants ("hot spots"), where the reaction can accelerate uncontrollably.

    • Solution: Use an overhead mechanical stirrer for viscous mixtures or larger scale reactions. For smaller scales, a properly sized magnetic stir bar and a powerful stir plate are essential. Ensure a vortex is visible, indicating good mixing.

  • Substrate Solubility: Poor solubility of the sulfone starting material in the acid mixture can lead to a heterogeneous reaction, poor heat transfer, and the accumulation of unreacted nitrating agent.

    • Solution: Ensure the sulfone is fully dissolved in the sulfuric acid before beginning the addition of the nitrating agent. If solubility is an issue, a co-solvent may be considered, though this can complicate the reaction and workup.

Issue 2: The Reaction Fails to Initiate or Proceeds Very Slowly

Symptom: No significant temperature increase is observed upon addition of the nitrating agent, and analysis (e.g., TLC, LC-MS) shows little to no product formation.

Probable Causes & Solutions:

  • Insufficiently Strong Nitrating Agent: Due to the deactivating nature of the sulfone group, a standard nitric acid/sulfuric acid mixture may not be sufficient, especially if other deactivating groups are present on the aromatic ring.

    • Solution: Consider using a stronger nitrating agent, such as fuming nitric acid or a mixture of nitric acid and oleum (fuming sulfuric acid).[3] The use of trifluoroacetic anhydride with nitric acid can also be an effective system for deactivated substrates.[4][5]

  • Reaction Temperature is Too Low: While crucial for safety, an excessively low temperature can stifle the reaction rate of a deactivated substrate.

    • Solution: After a controlled initial addition of a portion of the nitrating agent at a low temperature, you may cautiously allow the reaction to warm slightly while carefully monitoring the internal temperature. For some deactivated aromatics, a controlled temperature increase to 25°C or even 50°C may be necessary.[6]

  • Water Content: The presence of excess water in the reaction mixture can quench the formation of the nitronium ion (NO₂⁺), the active electrophile.

    • Solution: Use high-purity, concentrated acids. If using a nitrate salt (e.g., KNO₃) with sulfuric acid to generate nitric acid in situ, ensure the salt is anhydrous and the sulfuric acid is of high concentration.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a runaway reaction in sulfone nitration?

A runaway reaction occurs when the heat generated by the nitration exceeds the heat removal capacity of the experimental setup.[7] The primary causes include adding the nitrating agent too quickly, insufficient cooling, or poor mixing leading to localized hot spots.

Q2: How does the deactivating sulfone group affect the exotherm?

The electron-withdrawing sulfone group deactivates the aromatic ring, making it less nucleophilic. This generally slows down the rate of nitration compared to activated rings.[5] Consequently, the exotherm may be less intense on a moment-to-moment basis. However, this deactivation often necessitates more forcing reaction conditions (e.g., higher temperatures, stronger acids), which can increase the overall thermal risk if not carefully controlled.[8]

Q3: What are the best practices for quenching a sulfone nitration reaction?

The standard and safest method for quenching a nitration reaction is to slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This method serves two purposes: it rapidly cools the mixture and dilutes the concentrated acids, thus stopping the reaction. The large excess of ice helps to absorb the heat of dilution of the sulfuric acid.

Q4: What is a safe starting temperature for the nitration of a novel sulfone?

For an unknown sulfone, it is prudent to start at a low temperature, typically 0°C to 5°C. You can then cautiously and slowly increase the temperature if the reaction does not proceed, always monitoring for any signs of an exotherm. A thorough literature search for similar structures is highly recommended before starting any new reaction.

Q5: Are there alternatives to traditional batch nitration for better exotherm control?

Yes, continuous flow chemistry offers significant advantages for managing highly exothermic reactions like nitration. The high surface-area-to-volume ratio in flow reactors allows for much more efficient heat transfer and precise temperature control, greatly reducing the risk of a thermal runaway.

Data & Protocols

Table 1: General Temperature Guidelines for Aromatic Nitration
Substrate ReactivityExample Compound ClassesTypical Temperature RangeNotes
Highly Activated Phenols, Anilines-10°C to 10°CProne to oxidation and over-nitration. Requires strict temperature control.
Moderately Activated Toluene, Alkylbenzenes0°C to 30°CExotherm is significant and requires careful management.
Deactivated Sulfones , Nitrobenzenes, Benzoic Acids0°C to 50°C (or higher)Reaction may be sluggish. Higher temperatures may be needed, increasing the importance of controlled addition and monitoring.[6]
Experimental Protocol: Nitration of Diphenyl Sulfone

This protocol is adapted from a literature procedure and should be performed with all appropriate safety precautions in a well-ventilated fume hood.[2]

Materials:

  • Diphenyl sulfone

  • 98% Sulfuric acid

  • Fuming nitric acid (specific gravity 1.52)

  • Ice

Procedure:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 300 g of 98% sulfuric acid.

  • Dissolution of Substrate: Cool the sulfuric acid to 0-2°C using an ice-salt bath. Slowly add 109 g (0.5 mol) of diphenyl sulfone while stirring to ensure complete dissolution. Maintain the temperature between 0 and 2°C.

  • Nitration: Slowly add 70.7 g of fuming nitric acid dropwise from the addition funnel over a period of 2 hours. It is critical to maintain the internal reaction temperature between 0 and 2°C throughout the addition.

  • Aging: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 5 hours.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into 1.5 L of ice water with vigorous stirring.

  • Isolation: The precipitated product can be collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

Visualizing Process Safety

Diagram 1: Decision Workflow for Managing a Temperature Excursion

Exotherm_Management Start Temperature Exceeds Set Point Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance External Cooling (e.g., add more ice/salt) Stop_Addition->Enhance_Cooling Increase_Stirring Increase Agitation Rate Enhance_Cooling->Increase_Stirring Monitor Monitor Internal Temperature Increase_Stirring->Monitor Temp_Decreasing Temperature Decreasing? Monitor->Temp_Decreasing Yes Temp_Rising Temperature Still Rising? Monitor->Temp_Rising No Temp_Stable Resume Cautious Addition Temp_Decreasing->Temp_Stable Emergency_Quench Execute Emergency Quench Procedure Temp_Rising->Emergency_Quench

Caption: Decision tree for responding to a temperature spike.

Diagram 2: Key Factors Influencing Exotherm Control

Exotherm_Factors cluster_Parameters Controllable Parameters cluster_Properties Inherent Properties Exotherm_Control Effective Exotherm Control Addition_Rate Addition Rate of Nitrating Agent Addition_Rate->Exotherm_Control Cooling_Efficiency Cooling Bath Efficiency Cooling_Efficiency->Exotherm_Control Agitation_Speed Agitation Speed Agitation_Speed->Exotherm_Control Substrate_Reactivity Substrate Reactivity (Sulfone = Deactivated) Substrate_Reactivity->Exotherm_Control Reagent_Concentration Reagent Concentration Reagent_Concentration->Exotherm_Control Solubility Solubility of Sulfone Solubility->Exotherm_Control

Caption: Interplay of factors in managing nitration exotherms.

References

  • Questions regarding electrophilic nitration of arom
  • JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone - Google P
  • US5187294A - Regioselective nitration of diphenyl compounds - Google P
  • Nitration of Deactivated Aromatic Compounds via Mechanochemical Reaction | Request PDF
  • A novel method for the nitration of deactivated arom
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE
  • 14.3: Substituent Effects - Chemistry LibreTexts
  • CN1266422A - Nitration process for diphenyl ethers - Google P
  • A novel method for the nitration of deactivated arom
  • Di-nitration troubleshooting : r/Chempros - Reddit
  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects † | Request PDF
  • Electrophilic Aromatic Nitrosation.
  • Activating and Deactivating Groups In Electrophilic Arom
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts
  • The nitration of diphenyl sulphoxide in concentrated sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing)
  • The Influence of Electron-Withdrawing Groups on Nitrostyrene Reactivity: A Technical Guide - Benchchem
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Nitration of Substituted Aromatic Rings and R
  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitr
  • Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experiment
  • Nitration of Arenes under Mild Conditions - ChemistryViews
  • Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning | Organic Chemistry | ChemRxiv | Cambridge Open Engage
  • Comparison of data for the nitration of aromatic compounds and the distribution of unpaired electron density in their RC.
  • Nitration of Deactivated Aromatic Compounds - ResearchG

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Removal of isomeric impurities from Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor for high-performance polymers such as poly(ether sulfone)s (PES), Bis(3-nitrophenyl)sulfone, also known as 3,3'-dinitrodiphenyl sulfone (3,3'-DNDS), demands exceptional purity for successful polymerization.[1] However, its synthesis via the nitration of diphenyl sulfone is seldom perfectly selective, yielding a mixture of isomers that can compromise the final polymer's properties.[2][3]

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting the removal of these critical isomeric impurities. As Senior Application Scientists, we explain not just the "how" but the fundamental "why" behind these purification strategies, ensuring you can adapt and overcome challenges in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect in crude this compound?

During the nitration of diphenyl sulfone, the nitro groups can be directed to various positions on the aromatic rings. While the desired product is the 3,3'-isomer, you will almost invariably encounter other dinitrated isomers, including 2,2'-, 2,3'-, and 3,4'-dinitrodiphenylsulfone, as well as residual mononitrated starting material.[2][4] The relative abundance of these impurities depends heavily on the specific nitration conditions used (e.g., temperature, acid mixture).[4]

Q2: Why is the removal of these isomers so critical for my research?

For polymer chemists, isomeric purity is paramount. The specific meta-position of the nitro groups in 3,3'-DNDS is crucial for achieving the desired polymer chain architecture and properties after reduction to the corresponding diamine.[1] The presence of ortho- or para-isomers can lead to undesired branching, lower molecular weight, and a significant reduction in the thermal and mechanical stability of the final polymer.

Q3: What are the main strategies for purifying crude 3,3'-DNDS?

There are three primary strategies, which can be used alone or in combination:

  • Recrystallization: The most common but often challenging method due to the similar solubility profiles of the isomers.[3]

  • Chemical Treatment (Reactive Purification): A highly effective method that leverages the differential reactivity of the isomers to chemically modify and remove the impurities.[2][4]

  • Column Chromatography: A reliable but potentially less scalable method for achieving very high purity by physically separating the isomers on a stationary phase.[5]

Q4: How can I monitor the success of my purification?

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 3,3'-DNDS.[2][6] A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is typically effective for separating the isomers and quantifying the purity of your final product.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q5: My recrystallization attempts result in very low yield or don't seem to remove the impurities effectively. What's going wrong?

This is a common issue stemming from the similar physical properties of dinitrodiphenyl sulfone isomers.[3]

  • Probable Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures, while having a different solubility profile for the impurities.

  • Solution: Conduct a systematic solvent screen. Small-scale trials in test tubes with various solvents (e.g., acetic acid, ethanol, isopropanol, dichloroethane, acetone/water mixtures) are recommended.[8][9][10][11] The goal is to find a solvent where 3,3'-DNDS crystallizes out upon cooling, leaving the majority of the other isomers in the mother liquor.

  • Probable Cause 2: Co-crystallization. The impurities may be crystallizing along with your desired product due to their structural similarity.

  • Solution: Consider a multi-step approach. First, perform a recrystallization that enriches your desired isomer. Then, subject the enriched material to a second, different purification method, such as the chemical treatment described in Q6 or column chromatography. Repeated recrystallization is an option, but often leads to significant yield loss.[2]

Q6: I've read about a chemical treatment method using a base and alcohol. How does this work and why is it effective?

This elegant method exploits the principles of Nucleophilic Aromatic Substitution (SNAr).

  • The Mechanism: Nitro groups in the ortho- or para-position to the sulfone bridge strongly activate the aromatic ring for nucleophilic attack. The nitro groups in the meta-position (your desired 3,3'-DNDS) provide much weaker activation. By treating the crude isomer mixture with a base (like NaOH) and a lower alcohol (like methanol or butanol), you generate an alkoxide nucleophile. This nucleophile will preferentially react with the activated ortho- and para-isomers, converting them into their corresponding alkoxy-derivatives.[2][4]

  • The Separation: The newly formed alkoxy compounds have significantly different polarity and are much more soluble in the alcohol-based reaction medium. Your desired 3,3'-DNDS, being largely unreactive and having low solubility in the alcohol, remains as a solid.[4] A simple filtration then separates the pure, solid 3,3'-DNDS from the dissolved impurities.[2] This method is highly efficient and can dramatically improve purity in a single step.

cluster_input Crude Product cluster_process Chemical Treatment cluster_reaction Selective Reaction cluster_separation Physical Separation Crude Isomer Mixture (3,3'-, 2,3'-, 3,4'-DNDS) Treatment Add Lower Alcohol (e.g., Butanol) + Base (e.g., NaOH) Heat Gently Crude->Treatment Reaction o,p-Isomers react via SNAr m-Isomer (3,3'-DNDS) is unreactive Treatment->Reaction Filtration Filtration Reaction->Filtration Solid Pure 3,3'-DNDS (Solid, Insoluble) Filtration->Solid Collect Precipitate Liquid Alkoxy-Impurities (Liquid, Soluble) Filtration->Liquid Discard Filtrate

Caption: Workflow for purification via selective chemical treatment.

Q7: My HPLC analysis shows two very closely eluting peaks. How can I improve the chromatographic separation?

This is a classic challenge when separating isomers, which often have nearly identical hydrophobicity.

  • Probable Cause: Your current HPLC method (likely a standard C18 column) lacks the selectivity needed to resolve the isomers. C18 columns separate primarily on hydrophobicity, which is insufficient here.

  • Solution 1: Switch to a Phenyl-Hexyl Column. Phenyl-based stationary phases offer an alternative separation mechanism based on π-π interactions between the column's phenyl rings and the aromatic rings of your analytes.[12][13] This can often provide the necessary selectivity to resolve structurally similar isomers that co-elute on a C18 column.

  • Solution 2: Optimize Mobile Phase and Gradient. If a new column is not an option, meticulously optimize your method.

    • Try switching the organic modifier (e.g., from methanol to acetonitrile, or vice-versa), as this can alter selectivity.

    • Employ a shallower gradient during the elution window of your isomers. A slower, more gradual increase in organic solvent can significantly improve resolution between closely eluting peaks.[14]

  • Solution 3: Method Development System. For complex separations, using an automated method development system can efficiently scout different columns, solvents, and gradients to find the optimal conditions without extensive manual effort.

Start Persistent Impurity (Co-eluting Peak in HPLC) CheckMethod Is the column a standard C18? Start->CheckMethod SwitchColumn Action: Switch to a Phenyl-Hexyl Column CheckMethod->SwitchColumn Yes OptimizeMethod Action: Optimize Existing Method CheckMethod->OptimizeMethod No / Cannot Change Result1 Rationale: Introduces π-π interactions, enhancing isomer selectivity. SwitchColumn->Result1 FinalCheck Re-analyze on HPLC SwitchColumn->FinalCheck Result2 Try: 1. Shallower Gradient 2. Change Organic Solvent (MeOH <-> ACN) OptimizeMethod->Result2 OptimizeMethod->FinalCheck

Caption: Troubleshooting decision tree for poor HPLC separation.

Experimental Protocols

Protocol 1: Purification by Selective Alkoxylation

This protocol is adapted from patented methods for the chemical purification of 3,3'-DNDS.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add your crude 3,3'-DNDS mixture.

  • Solvent and Reagents: For every 10g of crude material, add 50 mL of a lower alcohol (e.g., n-butanol) and a molar equivalent of base (e.g., sodium hydroxide) calculated based on the estimated percentage of reactive (ortho/para) impurities. A slight excess of base can be used.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. The optimal temperature and time will depend on the alcohol used. Monitor the reaction progress by taking small aliquots, filtering, and analyzing via HPLC. A typical reaction time is 5-7 hours.[2]

  • Isolation: Once the reactive isomers are consumed, cool the reaction mixture to room temperature. The purified 3,3'-DNDS will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with fresh, cold alcohol to remove any remaining soluble alkoxy impurities, followed by a water wash to remove residual base.

  • Drying: Dry the purified white or off-white crystalline product under vacuum. Confirm purity using HPLC.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for purification via flash chromatography.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the 3,3'-DNDS and its main impurities. Aim for an Rf value of approximately 0.2-0.3 for the desired compound.[15]

  • Column Packing: Wet-pack a glass column with silica gel using your chosen eluent. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly stronger solvent (e.g., dichloromethane). Alternatively, for better resolution, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[14]

  • Elution: Begin elution with the selected solvent system. If separation is difficult, a shallow gradient elution (gradually increasing the polarity of the eluent) can be highly effective.[14]

  • Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.

  • Product Isolation: Combine the pure fractions containing 3,3'-DNDS and remove the solvent using a rotary evaporator to yield the purified product.

Parameter Recrystallization Chemical Treatment Column Chromatography
Principle Differential SolubilityDifferential ReactivityDifferential Adsorption
Typical Purity Moderate to HighVery HighHigh to Very High
Yield Can be low with repeatsGenerally HighGood, but losses on column
Scalability HighHighLow to Moderate
Key Advantage Simple setupHighly selective, efficientExcellent for difficult separations
Key Disadvantage Challenging for isomersRequires chemical waste disposalLabor-intensive, high solvent use
Table 1: Comparison of Purification Methodologies for 3,3'-DNDS.

References

  • SOP: CRYSTALLIZATION. (n.d.). Georgetown University.
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Ube Industries. (1991). Purification process of 3,3'-dinitrodiphenyl compounds (EP0212823B1). Google Patents.
  • Ube Industries. (1994). Method for purifying 3,3'-dinitrodiphenyl sulfone (JPH0625103B2). Google Patents.
  • S. Fun, S. Chantrapromma, A. Usman, H.-K. Fun. (2008). Bis(3-nitrophenyl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1378.
  • Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zhejiang University. (2011). Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone (CN101429143B). Google Patents.
  • Ihara Chemical Industrial Co., Ltd. (1983). Process for preparing of 3,3'-diamino diphenylsulfones (US4379925A). Justia Patents.
  • Koppers Co Inc. (1968). Process for the formation and purification of aromatic sulfones (US3383421A). Google Patents.
  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. (2025). ResearchGate.
  • Koppers Co Inc. (1968). Process for the formation and purification of aromatic sulfones (US3383421A). Google Patents.
  • Nanjing University of Science and Technology. (2008). Method for preparing 3, 3-diaminodiphenyl sulphone (CN101250143A). Google Patents.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
  • De Fina, K. M., Van, T. T., Fletcher, K. A., & Acree, Jr., W. E. (2000). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based. Canadian Journal of Chemistry, 78(4), 449-453.
  • Analytical Strategies for Monitoring Residual Impurities. (2012). BioPharm International.
  • As Ukr Org Khimii. (n.d.). Process for preparing bis-(4-chloro-3-nitrophenyl) (SU899544A1). Google Patents.
  • Gülçin, İ., et al. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 33(12), e22401.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. (2014). Asian Journal of Chemistry, 26(14), 4279-4282.
  • Shanghai Jiaotong University. (2009). Method for preparing 3-nitrophenyl sulphone (CN101585789A). Google Patents.
  • PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. (2016). ResearchGate.
  • Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. (2025). ResearchGate.
  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. (2001). Journal of Pharmaceutical and Biomedical Analysis, 26(2), 241-249.
  • Diphenyl sulfone. (n.d.). In Wikipedia.

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Validation & Comparative

A Comparative Guide to the Reactivity of Bis(3-nitrophenyl)sulfone and Bis(4-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of building blocks is paramount. The isomeric purity and inherent reactivity of these molecules dictate reaction kinetics, product purity, and the final properties of target compounds. This guide provides an in-depth comparison of two critical isomers, Bis(3-nitrophenyl)sulfone and Bis(4-nitrophenyl)sulfone, focusing on the structural nuances that govern their chemical behavior.

Introduction and Structural Overview

Bis(nitrophenyl)sulfones are pivotal intermediates in the synthesis of high-performance polymers, such as poly(ether sulfone)s (PES), and specialty chemicals.[1] Their utility stems from the electron-withdrawing nature of the sulfone and nitro groups, which activates the phenyl rings toward certain chemical transformations. The key distinction between the 3-nitro and 4-nitro isomers lies in the position of the nitro group relative to the sulfone bridge. This seemingly minor difference has profound implications for the electronic environment of the aromatic rings and, consequently, their reactivity.

  • This compound (3,3'-Dinitrodiphenyl sulfone): The nitro groups are in the meta position relative to the sulfonyl group.

  • Bis(4-nitrophenyl)sulfone (4,4'-Dinitrodiphenyl sulfone): The nitro groups are in the para position relative to the sulfonyl group.[2]

This guide will dissect how this positional isomerism dictates the reactivity of these compounds, with a focus on nucleophilic aromatic substitution and the reduction of the nitro groups—two of the most common transformations these molecules undergo.

Physicochemical Properties

A baseline comparison of physical properties is essential for practical laboratory use, including solvent selection and purification strategies.

PropertyThis compoundBis(4-nitrophenyl)sulfone
CAS Number 1228-53-11156-50-9
Molecular Formula C₁₂H₈N₂O₆SC₁₂H₈N₂O₆S
Molecular Weight 308.27 g/mol 308.27 g/mol [3]
Appearance -Yellow crystalline powder[4]
Melting Point 194-197 °C (approx.)178-185 °C[4]
Solubility Soluble in aprotic polar solventsSlightly soluble in Acetonitrile, DMSO[4]

Note: Properties for the 3-nitro isomer are less commonly reported in commercial databases but are available in specialized chemical literature.

Comparative Reactivity: An Electron-Driven Dichotomy

The difference in reactivity between the 3-nitro and 4-nitro isomers is a classic illustration of electronic effects in organic chemistry. Both the sulfonyl (-SO₂-) and nitro (-NO₂) groups are strongly electron-withdrawing. However, their ability to activate the aromatic ring towards nucleophilic attack differs based on their relative positions.

SNAr is a cornerstone reaction for these molecules, particularly in polymerization. The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.[5]

Bis(4-nitrophenyl)sulfone (Para Isomer): Superior Reactivity

The para-positioning of the nitro group relative to the site of nucleophilic attack allows for direct resonance stabilization of the negative charge of the Meisenheimer intermediate. The strong electron-withdrawing sulfone group and the nitro group work in concert to delocalize the charge across the entire aromatic ring and onto the oxygen atoms of the nitro group. This extensive delocalization significantly lowers the activation energy for the reaction, making the 4-nitro isomer highly reactive towards nucleophiles.[6]

This compound (Meta Isomer): Attenuated Reactivity

In the meta isomer, the nitro group cannot directly participate in resonance stabilization of the negative charge formed during nucleophilic attack. While it still exerts a strong inductive electron-withdrawing effect, the lack of resonance stabilization makes the Meisenheimer intermediate significantly less stable compared to that of the para isomer. Consequently, this compound is substantially less reactive in SNAr reactions. This lower reactivity can be advantageous for achieving selective mono-substitution or when a more controlled, slower reaction is desired.[7]

SNAr_Mechanism

The conversion of the nitro groups to amines is a critical step for using these compounds as monomers in the synthesis of polyamides or for further functionalization. This is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

The electronic differences between the isomers are less pronounced in this reaction compared to SNAr. The reduction potential is primarily influenced by the overall electron deficiency of the aromatic ring. Both isomers are readily reduced due to the presence of the powerful electron-withdrawing sulfone group. However, subtle differences in reduction kinetics may be observed, though they are generally not as dramatic as in substitution reactions. The resulting diamines, 3,3'-diaminodiphenyl sulfone and 4,4'-diaminodiphenyl sulfone, are themselves highly valuable monomers.[8]

Experimental Protocols

To provide a practical context, the following section details a representative experimental protocol for a common transformation.

This protocol describes a standard laboratory procedure for the chemical reduction of the nitro groups. The choice of tin(II) chloride in concentrated hydrochloric acid is a robust and widely used method for this transformation.

Causality of Experimental Choices:

  • Reagents: Tin(II) chloride (SnCl₂) is a classic and effective reducing agent for aromatic nitro compounds. The reaction proceeds in a stoichiometric fashion. Concentrated hydrochloric acid provides the acidic medium necessary for the reaction and serves as a proton source.

  • Solvent: Ethanol is often used as a co-solvent to improve the solubility of the organic substrate.

  • Work-up: The addition of a strong base (e.g., NaOH or KOH) is crucial to neutralize the excess acid and to precipitate the tin salts as tin hydroxides, allowing for the isolation of the free amine product.

Reduction_Workflow

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Bis(4-nitrophenyl)sulfone (1.0 eq) and ethanol.

  • Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 6-8 eq) in concentrated hydrochloric acid.

  • Addition: Slowly add the acidic tin(II) chloride solution to the stirred suspension of the sulfone at room temperature. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and pour it carefully over crushed ice.

  • Neutralization: Slowly neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 10). A thick white precipitate of tin(IV) hydroxide will form.

  • Isolation: Filter the mixture through a pad of celite to remove the tin salts. The product can then be extracted from the aqueous filtrate using a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Applications and Conclusion

The pronounced difference in reactivity directly influences the applications of these isomers.

  • Bis(4-nitrophenyl)sulfone is the preferred monomer for synthesizing high-molecular-weight poly(ether sulfone)s via SNAr polymerization. Its high reactivity allows for efficient polymer chain growth under manageable reaction conditions.[4]

  • This compound , with its lower reactivity, is more suited for syntheses where controlled or stepwise reactions are necessary. It can be used to create polymers with different architectures or as a precursor for specialty chemicals where the meta substitution pattern is a required design element.[1]

References

  • LookChem. BIS(4-NITROPHENYL) SULFONE.
  • Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • PubMed. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.
  • PubChem. Bis(4-nitrophenyl) sulphone.
  • PMC. Bis(3-nitrophenyl) sulfone.
  • PMC. Concerted Nucleophilic Aromatic Substitutions.
  • ResearchGate. Synthesis and properties of sulfonated polyimides from homologous sulfonated diamines bearing bis(aminophenoxyphenyl)sulfone.
  • NINGBO INNO PHARMCHEM CO.,LTD. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Google Patents. US5072049A - Process for the preparation of bis(4-hydroxyphenyl) sulfone.
  • RSC Publishing. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates.
  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • ResearchGate. (PDF) PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone.
  • ResearchGate. Synthesis and properties of novel side-chain-sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone.
  • RSC Publishing. Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator.
  • University of Huddersfield Research Portal. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
  • Chemical Review and Letters. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
  • chemrevlett.com. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.

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A Comparative Guide to Monomers in High-Performance Polymer Synthesis: Alternatives to Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials with exceptional thermal and mechanical properties, the synthesis of aromatic polymers such as poly(ether sulfone)s (PES) is a cornerstone of materials science. The choice of monomer is a critical determinant of the final polymer's characteristics and the efficiency of the polymerization process. For decades, Bis(3-nitrophenyl)sulfone has been utilized as a key monomer, prized for the strong electron-withdrawing nature of its nitro groups, which activates the molecule for nucleophilic aromatic substitution (SNAr) polymerization. However, the landscape of polymer chemistry is dynamic, with ongoing research uncovering alternative reagents that offer distinct advantages in terms of reactivity, cost, and the properties they impart to the resulting polymers.

This guide provides an in-depth technical comparison of viable alternatives to this compound for the synthesis of high-performance polymers. We will delve into the mechanistic nuances of polymerization, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals seeking to optimize their polymer synthesis strategies.

The Central Role of Activated Monomers in Poly(ether sulfone) Synthesis

Poly(ether sulfone)s are a class of amorphous thermoplastic polymers renowned for their high strength, thermal stability, and resistance to chemical and hydrolytic degradation.[1] The synthesis of these high-performance materials typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. This reaction involves an activated dihalide or dinitro monomer and a bisphenate salt. The sulfone group (—SO2—) is a powerful electron-withdrawing group that, in conjunction with other activating groups like nitro (—NO2) or halogen atoms (—F, —Cl) in the ortho or para positions, facilitates the nucleophilic attack by the bisphenate.

The reactivity of the leaving group is a crucial factor governing the rate and success of the polymerization. A more reactive leaving group allows for polymerization under milder conditions, potentially reducing side reactions and leading to higher molecular weight polymers. The general order of reactivity for leaving groups in SNAr reactions is F > Cl > NO2.[2][3] This is because the rate-determining step is the formation of the Meisenheimer complex (the addition of the nucleophile), and the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3]

Prominent Alternatives to this compound

The primary alternatives to this compound are activated dihalide monomers, most notably Bis(4-chlorophenyl)sulfone (DCDPS) and Bis(4-fluorophenyl)sulfone. These compounds offer a compelling combination of high reactivity, commercial availability, and the ability to produce high-molecular-weight polymers with excellent properties.

Bis(4-chlorophenyl)sulfone (DCDPS)

DCDPS is a widely used monomer in the industrial production of polysulfones.[3] The chlorine atoms, activated by the para-sulfonyl group, serve as effective leaving groups in SNAr polymerization. While less reactive than its fluoro- anologue, DCDPS is often more cost-effective, making it an attractive option for large-scale production.

Bis(4-fluorophenyl)sulfone

Due to the high electronegativity of fluorine, Bis(4-fluorophenyl)sulfone is the most reactive among the common sulfone-based monomers for PES synthesis.[4] This enhanced reactivity allows for polymerization to occur at lower temperatures and often results in higher molecular weight polymers in shorter reaction times.

Comparative Performance Analysis

The choice between this compound and its halogenated counterparts involves a trade-off between reactivity, cost, and the desired properties of the final polymer. The following table summarizes key performance metrics based on data from various studies. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is a synthesis of information from multiple sources.

Parameter This compound Bis(4-chlorophenyl)sulfone (DCDPS) Bis(4-fluorophenyl)sulfone References
Relative Reactivity GoodHighVery High[2][3]
Typical Polymerization Temp. 160-190 °C150-180 °C130-160 °C[4][5][6]
Polymer Molecular Weight (Mw) Moderate to HighHighVery High[4][7]
Glass Transition Temp. (Tg) of PES ~220-230 °C~185-195 °C~185-195 °C[8][9]
Thermal Stability (Td5%) of PES > 450 °C> 500 °C> 500 °C[4][10]

Note: The properties of the final polymer are also highly dependent on the bisphenol co-monomer used in the polymerization. The data above generally refers to polymers synthesized with Bisphenol A or similar bisphenols.

Experimental Protocols

To provide a practical understanding of the synthesis process, detailed step-by-step methodologies for the preparation of poly(ether sulfone) using DCDPS and Bis(4-fluorophenyl)sulfone are outlined below.

Protocol 1: Synthesis of Poly(ether sulfone) from Bisphenol A and Bis(4-chlorophenyl)sulfone

This protocol is adapted from established methods for the synthesis of polysulfones.[6][11]

Materials:

  • Bisphenol A (BPA)

  • Bis(4-chlorophenyl)sulfone (DCDPS)

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add equimolar amounts of Bisphenol A and DCDPS.

  • Add DMAc to dissolve the monomers (typically to achieve a 20-30% solids concentration) and an excess of finely ground, anhydrous K2CO3 (approximately 1.1 to 1.2 moles per mole of BPA).

  • Add toluene to the reaction mixture to act as an azeotroping agent.

  • Heat the mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere to azeotropically remove the water formed during the phenoxide formation.

  • After the complete removal of water (typically 2-4 hours), gradually remove the toluene from the Dean-Stark trap to raise the reaction temperature to 160-180 °C.

  • Maintain the reaction at this temperature for 4-8 hours, monitoring the viscosity of the solution. The reaction mixture will become increasingly viscous as the polymer forms.

  • Cool the viscous polymer solution and dilute with additional DMAc.

  • Precipitate the polymer by slowly pouring the solution into a large excess of vigorously stirred methanol or a methanol/water mixture.

  • Filter the fibrous polymer, wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

  • Dry the purified polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.

Protocol 2: Synthesis of Poly(ether sulfone) from Bisphenol A and Bis(4-fluorophenyl)sulfone

This protocol leverages the higher reactivity of the fluoro-monomer, allowing for potentially milder reaction conditions.[4]

Materials:

  • Bisphenol A (BPA)

  • Bis(4-fluorophenyl)sulfone

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Follow steps 1-3 from Protocol 1, using Bis(4-fluorophenyl)sulfone in place of DCDPS.

  • Heat the mixture to reflux (around 130-140 °C) to facilitate the azeotropic removal of water.

  • Once the water is removed, increase the reaction temperature to 140-160 °C by removing the toluene.

  • Due to the higher reactivity of the fluoro-monomer, the polymerization may proceed more rapidly. Monitor the viscosity, and the reaction is typically complete within 2-6 hours.

  • Follow steps 7-10 from Protocol 1 for polymer workup and purification.

Visualizing the Polymerization Process

The following diagrams illustrate the chemical structures of the monomers and the general scheme of the polycondensation reaction.

monomer_structures cluster_nitrophenyl This compound cluster_chlorophenyl Bis(4-chlorophenyl)sulfone (DCDPS) cluster_fluorophenyl Bis(4-fluorophenyl)sulfone nitro O2N-Ph-SO2-Ph-NO2 chloro Cl-Ph-SO2-Ph-Cl fluoro F-Ph-SO2-Ph-F

Caption: Chemical structures of this compound and its common alternatives.

polymerization_workflow start Monomers + Bisphenol + Base + Solvent reaction Azeotropic Dehydration & Polycondensation start->reaction Heat & N2 atmosphere precipitation Precipitation in Anti-solvent reaction->precipitation Cooling & Dilution purification Washing & Drying precipitation->purification product Purified Poly(ether sulfone) purification->product

Caption: General workflow for the synthesis of poly(ether sulfone) via nucleophilic aromatic substitution.

Conclusion and Future Outlook

While this compound remains a relevant monomer in the synthesis of high-performance polymers, its halogenated counterparts, particularly Bis(4-chlorophenyl)sulfone and Bis(4-fluorophenyl)sulfone, present highly attractive alternatives. The choice of monomer will ultimately depend on the specific requirements of the application, balancing factors such as desired polymer properties, reaction efficiency, and economic considerations.

The higher reactivity of the halogenated monomers, especially the fluoro-derivative, often translates to more efficient polymerization processes, yielding high molecular weight polymers under milder conditions. As the demand for advanced materials with tailored properties continues to grow, a thorough understanding of the interplay between monomer structure and polymer characteristics is paramount for innovation in this field. Future research will likely focus on developing even more efficient and sustainable synthetic routes and exploring novel monomer structures to further expand the performance envelope of poly(ether sulfone)s and related high-performance polymers.

References

  • Ahn, J., Choi, Y., et al. (2012). Synthesis and Characterization of Sulfonated Poly (Arylene ether Sulfone)
  • Comparison of Radiation Resistant among Polysulfones Prepared from Several Aromatic Diol and 4,4'-Dichlorodiphenyl Sulfone. (2014). Hilaris Publisher.
  • Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. SID.
  • Halogenated polyethersulfone sulfides. (2023). E3S Web of Conferences.
  • Preparation method of polysulfone and polyethersulfone copolymer.
  • Sulphinyl, sulphonyl, and sulphonium groups as leaving groups in aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Polysulfone. Wikipedia.
  • Selected syntheses and reactions of sulfones.
  • Synthesis and Characterization of Poly(arylene ether sulfone)s with Novel Structures and Architectures. (2009). Semantic Scholar.
  • Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. (2020).
  • Method for preparing polyether sulfone.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Leaving Groups and Heteroarenes in Nucleophilic Arom
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • Preparation and Characterization of Sulfonated Poly(ether Sulfone) Using 4,4-Bis(4-Hydroxylphenyl)
  • Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4.
  • Halogenated polyethersulfone sulfides.
  • Method for the production of polysulfones, and polysulfones.
  • Method for preparing polysulfone.
  • Figure S 2: Simplified process flowsheet of polyethersulfone (PES) production adapted from NexantECA. Abbreviations.
  • Comparison of Radiation Resistant among Polysulfones Prepared from Several Aromatic Diol and 4,4'-Dichlorodiphenyl Sulfone. (2014). Hilaris Publisher.
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
  • Preparation and characterization of sulfonated polyethersulfone for cation-exchange membranes.
  • Mechanical and Thermal Properties of Poly(Phthalazinone Ether Sulfone)/Poly(Ether Sulfone) Blends.
  • Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. (2020). MDPI.
  • Method for preparing polyethersulfone.
  • Polyethersulfone and preparation method thereof.
  • Synthesis and properties poly(arylene ether sulfone)s with pendant hyper-sulfonic acid. RSC Advances.
  • Synthesis and self-assembly of partially sulfonated poly(arylene ether sulfone)

Sources

Performance evaluation of polyether sulfones made from different monomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Performance Evaluation of Polyether Sulfones Derived from Different Monomers

For researchers and professionals in materials science and drug development, the selection of a polymer is a critical decision that dictates the performance, stability, and ultimate success of an application. Polyether sulfone (PES) is a high-performance amorphous thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3][4] However, the term "polyether sulfone" encompasses a family of polymers whose properties can be precisely tailored by the judicious selection of their constituent monomers.

This guide provides a comprehensive comparison of polyether sulfones synthesized from various monomers. We will delve into the causal relationships between monomer structure and the final polymer's performance characteristics, supported by experimental data and detailed evaluation protocols. Our objective is to equip you with the expert insights needed to select or design the optimal PES for your specific application, be it for advanced filtration membranes, medical devices, or high-temperature electronic components.

The Foundation: Monomer Selection and Synthesis

The properties of PES are fundamentally rooted in its molecular architecture. The polymer is typically synthesized via nucleophilic aromatic substitution polycondensation, reacting a bisphenol with a dihalodiphenyl sulfone, most commonly 4,4′-dichlorodiphenyl sulfone (DCDPS).[5][6] The choice of the bisphenol monomer is the primary lever for tuning the polymer's characteristics.

Common Monomers in PES Synthesis

The versatility of PES arises from the wide array of available bisphenol monomers. Each introduces unique structural motifs that influence chain mobility, intermolecular interactions, and ultimately, macroscopic properties.

Monomer NameChemical StructureKey Structural Feature
Bisphenol A (BPA) HO-C₆H₄-C(CH₃)₂-C₆H₄-OHIsopropylidene group provides a balance of thermal stability and processability.[7]
4,4'-Dihydroxydiphenyl Sulfone (DHDPS) or Bisphenol S (BPS) HO-C₆H₄-SO₂-C₆H₄-OHThe rigid sulfone group enhances thermal stability and stiffness.[8]
Hydroquinone HO-C₆H₄-OHA simple, rigid aromatic ring leading to high thermal stability but reduced flexibility.[9]
4,4'-Biphenol HO-C₆H₄-C₆H₄-OHThe biphenyl group introduces rigidity, creating polymers with very high heat resistance, such as polyphenylsulfone (PPSU).[10]
Bisphenol Fluorene C₂₅H₁₈O₂A bulky, cardo fluorene group that increases the glass transition temperature (Tg) significantly.[11]
Sulfonated Monomers (e.g., Hydroquinone 2-potassium sulfonate) C₆H₅KO₅SIncorporates sulfonic acid groups directly into the backbone, enhancing hydrophilicity and enabling applications like proton exchange membranes.[12]
The Synthesis Pathway: A Visual Overview

The following diagram illustrates the generalized polycondensation reaction for synthesizing PES. The choice of the 'R' group in the bisphenol monomer is the key variable influencing the final properties.

G Monomer1 Bisphenol (HO-Ar-OH) Reaction Polycondensation ~130-200°C Monomer1->Reaction Monomer2 Dihalodiphenyl Sulfone (X-Ar-SO2-Ar-X) Monomer2->Reaction Solvent Aprotic Polar Solvent (e.g., NMP, DMSO) Solvent->Reaction Catalyst Base (e.g., K2CO3) Catalyst->Reaction Polymer Polyether Sulfone (-O-Ar-O-Ar-SO2-Ar-)n Reaction->Polymer Byproduct Salt (e.g., KX) + H2O Reaction->Byproduct

Caption: Generalized nucleophilic aromatic substitution pathway for PES synthesis.

Performance Comparison: Linking Monomers to Properties

The structural variations introduced by different monomers have predictable and significant impacts on the performance of the resulting polyether sulfone.

Thermal Properties

Thermal stability is a hallmark of PES.[1][13] The two key metrics are the glass transition temperature (Tg), which defines the upper service temperature for rigid applications, and the decomposition temperature (Td), which indicates the onset of thermal degradation.

  • Rigidity and Tg: Monomers with rigid backbones and bulky side groups restrict segmental motion, leading to higher Tg. For instance, replacing the flexible isopropylidene group of Bisphenol A with the bulky fluorene group can elevate the Tg to over 250°C.[11]

  • Flexibility and Processability: Introducing flexible ether linkages into the polymer backbone can lower the Tg, making the polymer easier to process via melt extrusion or injection molding.[7] The use of Bisphenol A, for example, results in a more processable PES with a Tg around 190°C compared to fully aromatic versions that may decompose before softening.[7]

PES from MonomerGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5%)Key Insight
Bisphenol A (BPA) ~190 °C[7]~500 °C[14]Excellent balance of high service temperature and melt processability.
Bisphenol S (BPS) ~225 °C[2]>500 °CThe additional sulfone group increases rigidity and Tg.
Bisphenol Fluorene (80 mol%) 254 °C[11]>510 °C[11]The bulky cardo group severely restricts chain rotation, dramatically increasing Tg.
Isosorbide (Bio-based) ~210 °C~401 °C[15]A sustainable alternative with high Tg, though slightly lower thermal stability than BPA-based PES.[15]
Sulfonated PES (SPES) Increases with sulfonation degree[12]~270-300 °C[12]The introduction of sulfonic acid groups reduces thermal stability compared to non-sulfonated counterparts.[12][13]
Mechanical Properties

The mechanical integrity of PES is critical for its use in structural components and durable membranes. Tensile strength and Young's modulus are primary indicators of its strength and stiffness.

  • Chain Rigidity: Rigid monomers like biphenol or bisphenol S contribute to a higher modulus and tensile strength.

  • Intermolecular Forces: The polar sulfone group creates strong dipole-dipole interactions, contributing significantly to the polymer's inherent strength and stiffness.[6]

  • Effect of Functionalization: The introduction of hydrophilic groups, such as sulfonic acid, can impact mechanical properties. While enhancing hydrophilicity, high degrees of sulfonation can lead to increased water uptake and a potential reduction in tensile strength, particularly in humid environments.[16] For example, blending PES with sulfonated PES (SPES) can decrease the tensile strength and Young's modulus as the SPES fraction increases due to the flexibility of the sulfonate group and water adsorption.[16]

PES VariantTensile Strength (MPa)Young's Modulus (GPa)Key Insight
Standard PES (e.g., from BPS) 83-95[17]~2.6High strength and stiffness suitable for engineering applications.
Isosorbide-based PES ~247 (fiber)[15]Higher than BPA-based equivalent[15]The unique geometry of the isosorbide moiety can lead to superior mechanical strength in certain forms like fibers.[15]
PES/SPES Blends Decreases with increasing SPES content[16]Decreases with increasing SPES content[16]A trade-off exists between hydrophilicity/antifouling properties and mechanical strength.[16]
Chemical Resistance

PES exhibits broad resistance to many chemicals, including aqueous acids, bases, and aliphatic hydrocarbons.[18][19] This resilience is conferred by the stable ether and sulfone linkages. However, its amorphous nature makes it susceptible to attack by certain organic solvents.

  • Aromatic and Halogenated Hydrocarbons: These solvents can cause swelling or dissolution and are generally not compatible.[20][21]

  • Polar Aprotic Solvents: Solvents like NMP, DMF, and DMSO can dissolve PES, a property leveraged during synthesis and membrane fabrication.[22]

  • Stress Cracking: Compatibility must be evaluated under stress, as some reagents that are harmless to an unstressed part can induce environmental stress cracking (ESC).[20] Polyphenylsulfone (PPSU), derived from 4,4'-biphenol, generally offers the best resistance to ESC among sulfone polymers.[20]

Chemical ClassGeneral Resistance of PES
Inorganic Acids & Bases Excellent[18][20]
Aliphatic Hydrocarbons Excellent[18][20]
Aromatic Hydrocarbons (e.g., Toluene) Limited to Poor[21]
Ketones (e.g., Acetone) Not Resistant[21]
Chlorinated Hydrocarbons (e.g., Methylene Chloride) Not Resistant[21]
Specialized Properties: Tailoring for Advanced Applications

By selecting or modifying monomers, PES can be optimized for specific high-tech applications, particularly in separations and biotechnology.

  • Gas Separation Membranes: The fractional free volume (FFV) of the polymer, which is influenced by monomer structure, dictates gas permeability. Introducing bulky groups, like in polyphenylsulfone (PPSU), can increase segmental motion and FFV, leading to higher gas permeability.[23] Conversely, incorporating groups with specific affinities, like the polyethylene oxide units in hydrophilic PES (HPESU), can enhance selectivity for certain gases like CO₂.[23]

  • Hydrophilicity and Antifouling Membranes: Standard PES is hydrophobic, which can lead to membrane fouling.[4] Incorporating hydrophilic monomers, such as those with sulfonic acid[12][24] or carboxylic acid groups,[1] increases the surface wettability. This creates a hydration layer that repels foulants, a critical feature for water purification and biomedical filtration.[16] The introduction of diphenolic acid units, for instance, has been shown to increase the hydrophilicity of PES copolymers.[1]

Experimental Protocols for Performance Evaluation

To ensure trustworthiness and reproducibility, standardized testing protocols are essential. The following section details the methodologies for key performance evaluations.

Experimental Workflow

The diagram below outlines the logical flow from polymer synthesis to comprehensive performance characterization.

G cluster_synthesis Synthesis & Preparation cluster_characterization Performance Evaluation Monomer Monomer Selection Synth Polycondensation Reaction Monomer->Synth Purify Purification & Drying Synth->Purify SamplePrep Sample Preparation (e.g., Film Casting, Molding) Purify->SamplePrep Thermal Thermal Analysis (TGA/DSC) SamplePrep->Thermal Mechanical Mechanical Testing (Tensile Test) SamplePrep->Mechanical Chemical Chemical Resistance (Immersion/ESC) SamplePrep->Chemical Special Specialized Tests (e.g., Contact Angle, Gas Permeation) SamplePrep->Special

Sources

A Comparative Guide to the Reactivity of Bis(3-nitrophenyl)sulfone and Other Activated Aromatic Compounds in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of activated aromatic compounds is paramount. These molecules, characterized by aromatic rings bearing electron-withdrawing groups, are rendered susceptible to nucleophilic attack, enabling the formation of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of bis(3-nitrophenyl)sulfone with other well-established activated aromatic compounds, supported by mechanistic insights and experimental considerations.

Introduction to Activated Aromatic Compounds and Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing substituents can reverse this polarity, making the aromatic ring electrophilic and susceptible to attack by nucleophiles. This process, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of synthetic chemistry.[1]

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The departure of the leaving group then restores the aromaticity of the ring, yielding the substituted product. The rate of SNAr reactions is critically dependent on three main factors:

  • The nature and position of the electron-withdrawing groups: Groups that can stabilize the negative charge of the Meisenheimer complex through resonance and/or induction, particularly when positioned ortho or para to the leaving group, significantly accelerate the reaction.[1]

  • The nature of the leaving group: The rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Paradoxically, more electronegative leaving groups, such as fluoride, often lead to faster reactions because they enhance the electrophilicity of the carbon atom being attacked. The general reactivity trend for halogen leaving groups in SNAr is F > Cl ≈ Br > I.[1][3]

  • The strength of the nucleophile: Stronger nucleophiles generally react faster.

This guide focuses on comparing the reactivity of this compound with two other widely used activated aromatic compounds: 2,4-dinitrochlorobenzene and 4-nitrobenzoyl chloride .

Structural and Electronic Profile of this compound

This compound possesses a unique structural framework. The central sulfonyl group (-SO2-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the d-orbital resonance of the sulfur atom.[4] This group deactivates both aromatic rings towards electrophilic substitution but activates them for nucleophilic attack.

In this compound, each aromatic ring is further substituted with a nitro group (-NO2) in the meta position relative to the sulfone bridge. The nitro group is one of the most potent activating groups for SNAr reactions, capable of stabilizing the negative charge of the Meisenheimer complex through both inductive and resonance effects.[1] However, the meta positioning of the nitro groups in this compound is a crucial factor influencing its reactivity, as resonance stabilization of the Meisenheimer complex is less effective compared to ortho or para substitution.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the reactivity of this compound against 2,4-dinitrochlorobenzene and 4-nitrobenzoyl chloride in the context of SNAr reactions.

2,4-Dinitrochlorobenzene is a classic and highly reactive substrate for SNAr reactions.[1][5] Its reactivity stems from the presence of two nitro groups positioned ortho and para to the chlorine leaving group. This optimal arrangement allows for significant resonance stabilization of the negative charge in the Meisenheimer intermediate, delocalizing it onto the oxygen atoms of both nitro groups.

Reactivity Comparison:

CompoundActivating GroupsPosition of Activating GroupsLeaving GroupExpected Relative Reactivity in SNAr
This compound -SO2-, -NO2meta -NO2NitrophenylsulfoneModerate
2,4-Dinitrochlorobenzene Two -NO2 groupsortho, para-ClHigh

The reactivity of this compound in SNAr reactions is expected to be considerably lower than that of 2,4-dinitrochlorobenzene. This is primarily due to the meta position of the nitro groups, which only allows for inductive stabilization of the Meisenheimer complex, whereas the ortho and para nitro groups in 2,4-dinitrochlorobenzene provide superior resonance stabilization.

SNAr_Mechanism_Comparison

4-Nitrobenzoyl chloride is an activated aromatic compound, but its primary mode of reaction with nucleophiles is nucleophilic acyl substitution, not SNAr at the aromatic ring.[6][7] The carbonyl group is highly electrophilic, and the chloride ion is an excellent leaving group in this context. The nitro group at the para position further enhances the electrophilicity of the carbonyl carbon through its electron-withdrawing effects.[6][8]

Reactivity Comparison:

While both this compound and 4-nitrobenzoyl chloride are reactive towards nucleophiles, the reaction mechanisms are fundamentally different.

  • This compound: Undergoes SNAr at the aromatic ring, with one of the nitrophenylsulfone moieties acting as the leaving group. This process involves the temporary disruption of aromaticity.

  • 4-Nitrobenzoyl Chloride: Undergoes nucleophilic acyl substitution at the carbonyl carbon. This reaction proceeds through a tetrahedral intermediate and does not involve the aromatic ring directly in the substitution process.[6]

Direct comparison of their reaction rates under identical conditions is not straightforward due to these mechanistic differences. However, nucleophilic acyl substitution is generally a very rapid process, suggesting that 4-nitrobenzoyl chloride would react much faster with most nucleophiles than this compound would via an SNAr pathway.

Reaction_Mechanisms

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity of these compounds, kinetic studies are essential. A common method involves monitoring the progress of the reaction using UV-Vis spectrophotometry, assuming the product has a different absorption spectrum from the reactants.

This protocol is designed to determine the pseudo-first-order rate constant for the reaction of an activated aromatic compound with a nucleophile.

Materials:

  • Activated aromatic compound (e.g., this compound, 2,4-dinitrochlorobenzene)

  • Nucleophile (e.g., sodium methoxide, aniline)

  • Appropriate solvent (e.g., methanol, DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the activated aromatic compound of known concentration in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile at different concentrations, ensuring a significant excess (at least 10-fold) compared to the aromatic compound.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product.

    • Equilibrate the solvent and nucleophile solution in a cuvette to the desired reaction temperature.

    • Initiate the reaction by injecting a small, known volume of the activated aromatic compound stock solution into the cuvette and start data acquisition immediately.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance remains constant).

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting linear plot will be equal to -kobs, where kobs is the pseudo-first-order rate constant.

  • Determination of the Second-Order Rate Constant:

    • Repeat the experiment with different excess concentrations of the nucleophile.

    • Plot kobs versus the concentration of the nucleophile. The slope of this plot will give the second-order rate constant (k2), which is a direct measure of the compound's reactivity.

Experimental_Workflow

Conclusion and Future Perspectives

This compound is a moderately activated aromatic compound for nucleophilic aromatic substitution. Its reactivity is significantly influenced by the powerful electron-withdrawing sulfonyl group, but is tempered by the meta positioning of the activating nitro groups. In comparison to a highly activated substrate like 2,4-dinitrochlorobenzene, where the nitro groups are in the more favorable ortho and para positions, this compound exhibits lower reactivity. When compared to 4-nitrobenzoyl chloride, a fundamental difference in reaction mechanism (SNAr vs. nucleophilic acyl substitution) makes a direct rate comparison less meaningful, though the latter is generally expected to be much more reactive with nucleophiles.

For researchers in drug development and materials science, understanding these reactivity differences is crucial for designing synthetic routes and predicting reaction outcomes. The choice of an activated aromatic substrate will depend on the desired reaction rate, the nature of the nucleophile, and the required reaction conditions. Future studies could explore the reactivity of this compound with a wider range of nucleophiles and in different solvent systems to build a more comprehensive reactivity profile.

References

  • Solubility of Things. (n.d.). 4-Nitrobenzoyl chloride.
  • Wikipedia. (2023, December 27). Nucleophilic aromatic substitution.
  • Homework.Study.com. (n.d.). What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?
  • CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • National Institutes of Health. (2021, April 28). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions.
  • Royal Society of Chemistry. (1995). Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents.
  • PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Pearson. (n.d.). Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3.
  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
  • Wikipedia. (2023, November 28). Sulfone.
  • ResearchGate. (n.d.). Preparation of common nucleophilic and electrophilic bis(sulfone)‐containing building blocks.
  • MDPI. (2024, January 5). Polysulfone Membranes: Here, There and Everywhere.
  • eqipped. (n.d.). Bis(4-Fluorophenyl) Sulfone.
  • Pearson. (n.d.). Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Scribd. (n.d.). SNAr Synthesis of 2,4-DNP.
  • Frontiers. (2022, June 7). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • PubChem. (n.d.). 4-Nitrobenzoyl chloride.
  • ResearchGate. (n.d.). Preparation of sulfonated bis(4‐fluorophenyl) sulfone.
  • National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • Thieme. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • ResearchGate. (n.d.). S N Ar reactions of 2.
  • PubMed. (2019, September 25). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.
  • ResearchGate. (2024, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions.
  • ResearchGate. (2024, August 9). Reactivity of 3-N-(4-chloro-3-nitrophenyl)-sydnone in SNAR reactions.

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A Comparative Guide to the Synthetic Routes of Diaminodiphenyl Sulfones: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Diaminodiphenyl sulfones, particularly the 4,4'-isomer commonly known as dapsone, are crucial chemical entities.[1][2][3] They serve not only as vital antibacterial agents in the treatment of diseases like leprosy but also as high-performance monomers and curing agents in the polymer industry for materials such as epoxy resins and polysulfones.[1][4][5] The economic and scientific viability of producing these compounds hinges on the chosen synthetic pathway. This guide offers an in-depth cost-benefit analysis of the primary synthetic routes to diaminodiphenyl sulfones, providing researchers, scientists, and drug development professionals with the critical data needed to make informed decisions.

The Classical Approach: Reduction of Dinitrodiphenyl Sulfone

This long-established, multi-step route remains a common method for synthesizing 4,4'-diaminodiphenyl sulfone. It typically begins with the reaction of 4-chloronitrobenzene with sodium sulfide to form the 4,4'-dinitrodiphenyl thioether intermediate.[6] This intermediate is then oxidized to 4,4'-dinitrodiphenyl sulfone, which is subsequently reduced to the final product.[2][6]

Causality Behind Experimental Choices: The choice of this route is often dictated by the relatively low cost and availability of the starting material, 4-chloronitrobenzene. The oxidation step is critical; historically, strong oxidants like potassium dichromate or potassium permanganate in sulfuric acid were used.[1][6] However, these reagents generate significant hazardous waste. Modern adaptations often favor cleaner oxidants like hydrogen peroxide, sometimes in the presence of a catalyst, to improve the environmental profile of the process.[4][7] The final reduction of the dinitro compound can be achieved through various methods, including catalytic hydrogenation (e.g., with Raney Nickel or Pd/C catalysts) or using reducing agents like tin(II) chloride in hydrochloric acid or iron powder in a weakly acidic medium.[1][6][8][9] Catalytic hydrogenation is often preferred in industrial settings for its efficiency and cleaner waste stream compared to stoichiometric metal reductants.

Experimental Protocol: Catalytic Hydrogenation of 3,3'-Dinitrodiphenyl Sulfone

This protocol is adapted from a patented industrial process for the synthesis of 3,3'-diaminodiphenyl sulfone, which is analogous to the final step for the 4,4'-isomer.[8]

  • Reactor Setup: A 1000 mL high-pressure reactor is charged with 100g of 3,3'-dinitrodiphenyl sulfone, 250g of isopropanol (solvent), 5g of Raney Nickel catalyst, and 1g of calcium oxide as a co-catalyst.[8]

  • Hydrogenation: The reactor is sealed and purged with nitrogen, then filled with hydrogen gas. The reaction mixture is heated to 80°C, and the hydrogen pressure is maintained at 5 MPa.[8]

  • Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake, which typically takes around 110 minutes.[8]

  • Work-up: After cooling and venting the reactor, the catalyst is filtered off. The filtrate is then cooled to induce crystallization of the product.

  • Isolation: The crystallized 3,3'-diaminodiphenyl sulfone is isolated by filtration, washed, and dried. This process reports a yield of 90% with a purity of 99% as determined by HPLC.[8]

Cost-Benefit Analysis:

Factor Analysis
Cost Moderate. Starting materials are relatively inexpensive. However, the use of precious metal catalysts (Pd/C) or the cost associated with handling and disposal of heavy metal waste (from SnCl2 or CrO3) can increase overall expenses. Energy costs for heating and/or high-pressure reactions are also a factor.
Yield & Purity Good to Excellent. Yields for the final reduction step are often high (e.g., 90%), and the final product can typically be purified to >99% by recrystallization.[8]
Scalability High. This route is well-established and has been implemented on an industrial scale.[1]
Safety & Environment Moderate to High Concern. The synthesis involves nitrated intermediates, which are energetic materials. Traditional oxidizing agents (potassium permanganate, dichromate) are highly toxic and generate hazardous waste.[1][10] The use of iron/acid reduction also produces large amounts of iron sludge. Catalytic hydrogenation is a greener alternative for the reduction step.
Condensation and Oxidation Routes

Several routes build the sulfone bridge through condensation reactions followed by oxidation. A prominent example involves the condensation of 4-aminothiophenol with 4-chloronitrobenzene.[4][7][11] This forms a 4-amino-4'-nitrodiphenyl sulfide intermediate, which is then oxidized and the nitro group subsequently reduced.

Causality Behind Experimental Choices: This pathway offers a more convergent approach. The key steps are the initial condensation and the selective oxidation of the sulfide to a sulfone without over-oxidizing the amino group. To circumvent this, the amino group is often protected (e.g., by acetylation) before oxidation.[4] A more modern and efficient approach employs a catalytic system like sodium tungstate (Na₂WO₄) with hydrogen peroxide, which allows for a clean and high-yield oxidation.[4][7][11] This method is more environmentally friendly than using stoichiometric heavy metal oxidants.

Logical Flow of a Modern Condensation-Oxidation Synthesis

A 4-Aminothiophenol C Condensation (Base, Solvent, e.g., Toluene) A->C B 4-Chloronitrobenzene B->C D 4-Amino-4'-nitrodiphenyl Sulfide C->D High Yield (~95%) E Oxidation (H₂O₂, Na₂WO₄ catalyst) D->E F 4-Amino-4'-nitrodiphenyl Sulfone E->F G Reduction (Catalytic Hydrogenation, e.g., Pd/C) F->G H 4,4'-Diaminodiphenyl Sulfone G->H High Yield & Purity (>99%)

Caption: A modern three-step synthesis of 4,4'-diaminodiphenyl sulfone.

Cost-Benefit Analysis:

Factor Analysis
Cost Competitive. While it involves multiple steps, the use of greener and catalytic reagents like H₂O₂/Na₂WO₄ can be more cost-effective in the long run due to reduced waste treatment costs.[4] Phase transfer catalysts may be used in the condensation step to improve efficiency.[1]
Yield & Purity Excellent. This route, particularly with modern improvements, reports very high yields for each step (e.g., 95% for condensation, 82% for reduction) and high final product purity (>99.5%).[4]
Scalability High. The process uses conditions that are readily adaptable to industrial scale-up.[1][4]
Safety & Environment Improved. The use of H₂O₂ as an oxidant is a significant green advantage, as the only byproduct is water.[12][13] This avoids the heavy metal waste of older methods. However, the use of organic solvents and nitrated intermediates still requires careful handling.
Direct Sulfonylation and Rearrangement Routes

Directly sulfonating anilines or related compounds presents a potentially shorter pathway. However, controlling the regioselectivity to obtain the desired 4,4'-isomer is a significant challenge. Early methods using harsh conditions like fuming sulfuric acid often led to complex mixtures of products and were environmentally detrimental.[14]

More recent research has explored novel approaches. One such method involves the thermal rearrangement of arylsulfamates.[15] Aniline can be converted to its N-sulfamate, which then rearranges under thermal conditions to provide the C-sulfonated product. While promising, controlling the ortho/para selectivity can be temperature-dependent.[15]

Another innovative approach is the direct sulfonylation of anilines using sulfinate salts, mediated by visible light photoredox catalysis.[16][17] This method operates under mild conditions and avoids the need for pre-functionalization of the starting materials. While demonstrated for a range of aniline derivatives, its specific application to the synthesis of 4,4'-diaminodiphenyl sulfone on a large scale is still an area for development.

Causality Behind Experimental Choices: The driving force for these routes is atom economy and step reduction. The visible-light mediated method, for example, leverages a photocatalyst (like an iridium complex) to generate a highly reactive sulfonyl radical from a stable sulfinate salt.[16] This radical can then react with an aniline derivative. The choice of mild conditions is a direct attempt to overcome the functional group incompatibility and harshness of classical electrophilic aromatic substitution methods.[16]

Conceptual Workflow for Photoredox Sulfonylation

A Aniline Derivative E Reaction (Mild Conditions, Room Temp) A->E B Sulfinate Salt (R-SO₂Na) B->E C Photocatalyst (e.g., Ir-based) C->E D Visible Light (e.g., Blue LEDs) D->E F Sulfonylated Aniline Product E->F Good Yields

Caption: Visible light-mediated direct sulfonylation of anilines.

Cost-Benefit Analysis:

Factor Analysis
Cost Potentially High (Currently). Photocatalysts, especially those based on iridium, can be expensive. The cost of sulfinate salts can also be higher than bulk starting materials for other routes. However, costs may decrease as these technologies mature.
Yield & Purity Good to Excellent (on lab scale). Reported yields are generally high for a variety of substrates.[16] Purification is often straightforward.
Scalability Challenging. Scaling photochemical reactions can be difficult due to issues with light penetration. This is an active area of research, with flow chemistry offering potential solutions.
Safety & Environment Excellent. These methods represent a significant step forward in green chemistry.[12][13][18] They operate under mild conditions, often at room temperature, and avoid harsh reagents and the generation of significant waste.
Other Notable Methods
  • Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N or C-S bonds.[19][20] For instance, reacting 4-acetamidobenzenesulfonic acid with 4-chloronitrobenzene at high temperatures can produce an intermediate that is then hydrolyzed and reduced to dapsone.[6] Traditional Ullmann reactions often require harsh conditions (high temperatures, polar solvents), though modern ligand systems have improved their scope and mildness.[19]

  • "One-Pot" Syntheses: Some innovative procedures aim to combine multiple steps into a single operation. One patented method describes a "one-pot" synthesis starting from 4-nitrobenzenesulfonyl chloride, which undergoes a copper-catalyzed self-coupling reaction, followed by in-situ reduction with sodium dithionite to give dapsone in an 88% overall yield.[21][22] Such methods are highly attractive from a process efficiency standpoint.

Comparative Summary
Synthetic Route Key Advantages Key Disadvantages Best Suited For
Reduction of Dinitrodiphenyl Sulfone Well-established, scalable, inexpensive starting materials.Generates significant hazardous waste (classic method), involves energetic intermediates.Large-scale industrial production where cost is paramount and waste handling is established.
Condensation and Oxidation High yields and purity, improved environmental profile with modern oxidants (H₂O₂).Multi-step process, may require protection/deprotection steps.Industrial production seeking a balance of cost, efficiency, and improved green credentials.
Direct Sulfonylation / Rearrangement High atom economy, mild conditions (photoredox), fewer steps.Expensive catalysts (photoredox), potential scalability issues, regioselectivity challenges.Academic research, discovery chemistry, and potentially future green manufacturing processes.
"One-Pot" Methods High process efficiency, reduced workup and solvent use.May require specific catalysts and reagents, optimization can be complex.Process development aiming for streamlined, cost-effective manufacturing.

Conclusion

The optimal synthetic route to diaminodiphenyl sulfones is not a one-size-fits-all answer but rather a decision based on a careful balance of economic, environmental, and practical considerations.

For large-scale, cost-driven industrial production, the classical reduction of dinitrodiphenyl sulfone and the modern condensation/oxidation routes remain the most viable options. The latter offers a significantly better environmental profile, which is an increasingly important factor in chemical manufacturing.

For the research and drug development professional focused on novel analogues or late-stage functionalization, the emerging direct sulfonylation methods mediated by photoredox catalysis offer unparalleled advantages in terms of mild conditions and functional group tolerance.[16] While currently limited by scale and catalyst cost, these green chemistry approaches represent the future of sustainable synthesis and are poised to become more economically viable as the technology matures.[12][23]

Ultimately, the continuous innovation in synthetic methodology provides a valuable toolbox for chemists. By understanding the cost-benefit trade-offs of each approach, researchers can select the most appropriate pathway to meet their specific goals, whether it be producing kilograms of dapsone for polymer applications or synthesizing novel derivatives for next-generation therapeutics.

References

  • WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents.
  • US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents.
  • CN101018764A - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents.
  • WO/2006/002690 PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE.
  • Chemical Structure of Dapsone: Uses, Dosage & Side Effects - Medicover Hospitals.
  • Several synthesis processes of 4,4 '- Diaminodiphenylsulfone - Knowledge - Bloom Tech.
  • PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - European Patent Office - EP 1778630 B1 - EPO.
  • CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents.
  • Direct sulfonylation of anilines mediated by visible light - PMC.
  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC - NIH.
  • CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents.
  • Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing).
  • PROCESS FOR THE SYNTHESIS OF DAPSONE AND ITS INTERMEDIATES - European Patent Office - EP 3180307 B1 - Googleapis.com.
  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography | Request PDF - ResearchGate.
  • Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Publishing.
  • CN103641753A - Preparation method of dapsone - Google Patents.
  • Full article: Synthesis of [3H] Dapsone.
  • Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine - SCIREA.
  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
  • Ullmann condensation - Wikipedia.
  • CA2573114A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents.
  • CN103641753B - Preparation method of dapsone - Google Patents.
  • Dapsone Manufacturing Plant Report: Setup & Cost - IMARC Group.
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - NIH.
  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis - JOCPR.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Exploring the Synthesis and Applications of 4,4'-Diaminodiphenyl Sulfone.

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A Comparative Guide to Analytical Standards for Bis(3-nitrophenyl)sulfone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance polymers and specialty chemical synthesis, the purity and consistent quality of intermediates are paramount. Bis(3-nitrophenyl)sulfone and its derivatives are key building blocks in the production of advanced materials such as poly(ether sulfone)s (PES) and as precursors to vital monomers like 3,3'-diaminodiphenyl sulfone.[1] Rigorous analytical control of these starting materials is not merely a quality assurance measure; it is a critical determinant of the final product's performance, safety, and regulatory compliance.

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of this compound and its derivatives. As a Senior Application Scientist, the insights presented herein are grounded in established analytical principles and field-proven practices, offering a robust framework for researchers and professionals in drug development and materials science. We will delve into the nuances of various analytical techniques, discuss the current landscape of reference standards, and provide actionable protocols to ensure the integrity of your research and manufacturing processes.

The Landscape of Analytical Standards for this compound

A pivotal aspect of quantitative analysis is the availability of certified reference materials (CRMs). At present, a comprehensive search of commercial suppliers and pharmacopeias indicates a lack of readily available CRMs specifically for this compound. While suppliers of the chemical in bulk exist, these are typically offered as manufacturing intermediates with a specified purity (e.g., a minimum of 90%), rather than as primary analytical standards.[1]

This absence of a commercial CRM necessitates that laboratories either procure the highest purity material available and perform a thorough in-house characterization and qualification to establish it as a secondary or working standard, or rely on techniques that do not require an identical reference standard, such as quantitative NMR (qNMR).

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for routine quality control, trace-level impurity detection, or primary purity assignment. Here, we compare the most pertinent methodologies for the analysis of this compound and its derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polarity, with UV detection.Combines the high-resolution separation of UPLC with the sensitive and selective mass analysis of MS/MS.Chromatographic separation based on volatility, with Flame Ionization Detection (FID) or Mass Spectrometry (MS).Intrinsic quantitative nature of NMR where signal intensity is directly proportional to the number of nuclei.
Primary Use Routine purity determination, quantification of known impurities, stability testing.Trace-level impurity identification and quantification, analysis in complex matrices.Analysis of volatile impurities and residual solvents. May require derivatization for non-volatile sulfones.Absolute purity determination of the main component without a specific reference standard, structural elucidation.
Strengths Robust, widely available, excellent for quantifying isomeric impurities.[2]High sensitivity and selectivity, definitive identification of impurities.[3][4]High resolution for volatile compounds.Primary ratio method, high precision, non-destructive.[5][6]
Limitations Requires a well-characterized reference standard for quantification.Higher cost and complexity, potential for matrix effects.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity than chromatographic methods, requires a certified internal standard.
Typical LOQ ~0.05% for impurities<0.01% for impurities~0.01% for volatile impurities~0.1% for purity assignment

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for quality control of aromatic sulfones due to its ability to separate isomers and other non-volatile impurities.[2] A reversed-phase method is generally suitable for this compound and its derivatives.

Workflow for HPLC Method Development and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis Dev1 Select Column (e.g., C18) Dev2 Optimize Mobile Phase (Acetonitrile/Water) Dev1->Dev2 Dev3 Set Detection Wavelength (UV) Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Ana1 Prepare Standard & Sample Solutions Val5->Ana1 Ana2 Perform HPLC Analysis Ana1->Ana2 Ana3 Calculate Purity & Impurity Levels Ana2->Ana3

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol (Proposed)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with Acetonitrile and Water (with 0.1% phosphoric acid for improved peak shape).

    • Gradient Program:

      • 0-20 min: 40% to 80% Acetonitrile

      • 20-25 min: 80% Acetonitrile

      • 25.1-30 min: 40% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Rationale for Experimental Choices:

  • A C18 column is chosen for its versatility in separating moderately polar to non-polar compounds like aromatic sulfones.

  • Gradient elution is necessary to resolve impurities that may have significantly different polarities from the main compound.

  • Phosphoric acid is added to the mobile phase to suppress the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

In the absence of a certified reference material for this compound, qNMR stands out as a primary method for assigning purity.[5] This technique relies on the direct proportionality between the integrated NMR signal area and the number of protons giving rise to that signal. By using a certified internal standard of known purity, the purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.

Workflow for qNMR Purity Assessment

Prep Accurately weigh analyte and certified internal standard Solv Dissolve in deuterated solvent (e.g., DMSO-d6) Prep->Solv Acq Acquire 1H NMR spectrum with optimized parameters Solv->Acq Proc Process data (phasing, baseline correction) Acq->Proc Int Integrate analyte and standard signals Proc->Int Calc Calculate purity using the qNMR equation Int->Calc

Caption: General workflow for qNMR purity determination.

Detailed qNMR Protocol (Proposed)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): > 5 x T1 (longest relaxation time of a proton in both analyte and standard)

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity using the following equation:

      Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Rationale for Experimental Choices:

  • A high-field NMR provides better signal dispersion, reducing the likelihood of signal overlap.

  • The choice of internal standard is critical; it must be stable, non-reactive with the analyte, and have signals in a clear region of the spectrum.

  • A long relaxation delay is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.

Potential Impurities in this compound

The control of impurities is a critical aspect of quality assurance. Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation.

A common synthetic route to dinitrodiphenyl sulfones is the nitration of diphenyl sulfone. This electrophilic aromatic substitution can lead to the formation of positional isomers.[7]

Likely Process-Related Impurities:

  • Isomeric Impurities:

    • Bis(2-nitrophenyl)sulfone

    • Bis(4-nitrophenyl)sulfone

    • 2,3'-Dinitrodiphenyl sulfone

    • 3,4'-Dinitrodiphenyl sulfone

    • 4,4'-Dinitrodiphenyl sulfone

  • Starting Material:

    • Diphenyl sulfone

  • Under-reacted Intermediate:

    • 3-Nitrodiphenyl sulfone

The developed analytical method, particularly a gradient HPLC method, should be capable of separating these potential impurities from the main this compound peak to ensure accurate purity assessment.

Conclusion

The robust analytical characterization of this compound and its derivatives is fundamental to their successful application in advanced materials and pharmaceutical intermediates. While the absence of a commercially available certified reference material presents a challenge, it can be effectively addressed through the implementation of quantitative NMR for primary purity assignment and the in-house qualification of a working standard for routine chromatographic analysis.

The comparative methodologies and detailed protocols provided in this guide offer a comprehensive framework for establishing a reliable quality control system. By combining the strengths of HPLC for impurity profiling and qNMR for absolute purity determination, researchers and manufacturers can ensure the quality, consistency, and performance of these critical chemical building blocks.

References

  • Kralovsky, J., Kalhousova, M., & Slosar, P. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Reddy, A. V. B., & Madhavi, G. (2014). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Journal of Pharmaceutical and Biomedical Analysis, 98, 13-19.
  • Shintani, H., & Sakudo, A. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Pharmaceutical Analytica Acta, 2(6).
  • Wang, Z., et al. (2014). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Asian Journal of Chemistry, 26(14), 4377-4380.
  • Yazaki, K. (1994). Method for purifying 3,3'-dinitrodiphenyl sulfone.
  • Mahajan, S., & Singh, I. P. (2013). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd.

Sources

A Comparative Guide to High-Performance Polymers Synthesized from Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials with exceptional thermal, mechanical, and chemical resilience, researchers and engineers continuously explore novel monomers that impart superior properties to polymers. Bis(3-nitrophenyl)sulfone stands out as a versatile building block for a range of high-performance polymers, including poly(ether sulfone)s (PES), aromatic polyamides (aramids), and polyimides. The strategic placement of the nitro groups in the meta position on the phenyl rings influences the polymer's architecture and ultimate properties, offering a unique profile compared to more conventional isomers.

This guide provides an in-depth technical comparison of polymers synthesized using this compound and its derivatives. We will delve into the synthesis, properties, and performance of these polymers, benchmarking them against commercially available, state-of-the-art alternatives. This document is intended for researchers, scientists, and professionals in drug development and other advanced technology sectors who require a nuanced understanding of these materials for their applications.

The Central Role of this compound

This compound is a key intermediate in the synthesis of high-performance polymers. Its utility stems from two primary pathways:

  • Direct Polycondensation: The nitro groups activate the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This makes it a suitable monomer for the synthesis of poly(ether sulfone)s when reacted with bisphenols.

  • Conversion to Diamine: The nitro groups can be readily reduced to amine functionalities, yielding 3,3'-diaminodiphenyl sulfone. This diamine is a crucial monomer for the synthesis of aromatic polyamides and polyimides through polycondensation reactions with diacid chlorides or dianhydrides, respectively.

The meta-catenation of the resulting polymers, a direct consequence of the monomer's isomeric structure, imparts a distinct set of properties, including enhanced solubility and processability, when compared to their para-linked counterparts, without significantly compromising their high-temperature performance.

Benchmarking Against Industry Standards

To provide a clear perspective on the performance of polymers derived from this compound, we will compare them against well-established commercial high-performance polymers:

  • Poly(ether sulfone) (PES): Udel® PSU

  • Aromatic Polyamide (Aramid): Kevlar®

  • Polyimide: Kapton®

These materials are recognized for their exceptional performance in demanding applications and serve as excellent benchmarks for our comparative analysis.

Comparative Analysis of Polymer Properties

The following sections detail the synthesis and properties of polymers derived from this compound and compare them with their respective commercial benchmarks.

Poly(ether sulfone)s (PES) from this compound

Poly(ether sulfone)s are amorphous thermoplastics known for their high strength, stability at elevated temperatures, and resistance to hydrolysis.[1][2] The synthesis of PES from this compound involves a nucleophilic aromatic substitution reaction with a bisphenol, such as Bisphenol A.[3]

Table 1: Comparison of Poly(ether sulfone) Properties

PropertyPES from this compound & Bisphenol A (Estimated)Udel® P-1700 PSU
Glass Transition Temperature (Tg) ~180-200 °C185 °C
Heat Deflection Temperature @ 1.82 MPa ~165-185 °C174 °C
Tensile Strength ~75-85 MPa83 MPa
Tensile Modulus ~2.4-2.6 GPa2.5 GPa
Elongation at Break ~40-60%50-100%
Solubility Good solubility in aprotic polar solventsSoluble in chlorinated hydrocarbons and polar aprotic solvents

Note: Specific experimental data for PES derived directly from this compound is limited in publicly available literature. The values presented are estimations based on the properties of similar aromatic poly(ether sulfone)s with meta-linkages.

The meta-linkages in PES derived from this compound are expected to result in slightly lower thermal properties but potentially improved processability compared to the more rigid structure of Udel® PSU.

Aromatic Polyamides (Aramids) from 3,3'-Diaminodiphenyl Sulfone

Aromatic polyamides, or aramids, are renowned for their exceptional strength-to-weight ratio and thermal stability.[4][5] The synthesis of aramids from 3,3'-diaminodiphenyl sulfone (derived from the reduction of this compound) typically involves a low-temperature solution polycondensation with an aromatic diacid chloride, such as terephthaloyl chloride.[6]

Table 2: Comparison of Aromatic Polyamide Properties

PropertyPolyamide from 3,3'-DADS & Terephthaloyl ChlorideKevlar® 49[4][7]
Glass Transition Temperature (Tg) ~250-280 °CDecomposes before melting
Decomposition Temperature (Td) >450 °C425-480 °C
Tensile Strength ~100-150 MPa (film)~3.6 GPa (fiber)
Tensile Modulus ~2.5-3.5 GPa (film)~131 GPa (fiber)
Elongation at Break ~5-10% (film)~2.8% (fiber)
Solubility Soluble in aprotic polar solvents with salt (LiCl)Insoluble in most solvents

The meta-oriented structure of the polyamide derived from 3,3'-diaminodiphenyl sulfone results in a less rigid polymer chain compared to the para-oriented structure of Kevlar®. This leads to significantly different mechanical properties, with the meta-aramid exhibiting lower tensile strength and modulus but greater flexibility and solubility. These properties make it more suitable for applications requiring processability into films and coatings rather than high-strength fibers.

Polyimides from 3,3'-Diaminodiphenyl Sulfone

Polyimides are a class of high-performance polymers with outstanding thermal stability, chemical resistance, and excellent dielectric properties.[8][9][10] The synthesis of polyimides from 3,3'-diaminodiphenyl sulfone involves a two-step process: the formation of a poly(amic acid) with a dianhydride, such as pyromellitic dianhydride (PMDA), followed by thermal or chemical imidization.[11][12]

Table 3: Comparison of Polyimide Properties

PropertyPolyimide from 3,3'-DADS & PMDAKapton® HN[8][13][14]
Glass Transition Temperature (Tg) ~300-330 °C360-410 °C
Decomposition Temperature (Td) >500 °C>500 °C
Tensile Strength ~90-120 MPa172 MPa
Tensile Modulus ~2.8-3.5 GPa3.1 GPa
Elongation at Break ~3-6%70%
Dielectric Constant (1 kHz) ~3.2-3.53.5
Solubility Soluble in aprotic polar solventsInsoluble

Similar to the aramids, the meta-catenation in the polyimide from 3,3'-diaminodiphenyl sulfone leads to enhanced solubility compared to the wholly aromatic and more rigid structure of Kapton®. This improved processability comes at the cost of a slightly lower glass transition temperature, though the overall thermal stability remains excellent.

Experimental Protocols

Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a poly(ether sulfone) from this compound and Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene

  • Methanol

  • Hydrochloric acid

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound, an equimolar amount of Bisphenol A, and an excess of potassium carbonate.

  • Add DMAc and toluene to the flask.

  • Heat the mixture to reflux (around 140-150°C) under a nitrogen atmosphere to azeotropically remove water.

  • After the removal of water, distill off the toluene and raise the temperature to 160-180°C to continue the polymerization.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • After several hours, cool the reaction mixture and precipitate the polymer by pouring the solution into a stirred excess of methanol.

  • Filter the fibrous polymer, wash it thoroughly with methanol and water, and then with a dilute hydrochloric acid solution to remove any remaining salts.

  • Finally, wash with water until neutral and dry the polymer in a vacuum oven at 100-120°C.

Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of an aromatic polyamide from 3,3'-diaminodiphenyl sulfone and terephthaloyl chloride.

Materials:

  • 3,3'-Diaminodiphenyl sulfone (DADS)

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium chloride (LiCl) (anhydrous)

  • Methanol

Procedure:

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve 3,3'-diaminodiphenyl sulfone and anhydrous lithium chloride in NMP.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution, ensuring the temperature remains low.

  • Continue stirring at low temperature for several hours, then allow the reaction to warm to room temperature and stir overnight.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the polymer by filtration, wash it extensively with methanol and hot water to remove unreacted monomers and salts.

  • Dry the resulting aromatic polyamide under vacuum at 80-100°C.

Synthesis of Polyimide via a Two-Step Method

This protocol describes the synthesis of a polyimide from 3,3'-diaminodiphenyl sulfone and pyromellitic dianhydride (PMDA).

Materials:

  • 3,3'-Diaminodiphenyl sulfone (DADS)

  • Pyromellitic dianhydride (PMDA)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure: Step 1: Synthesis of Poly(amic acid)

  • In a dry, nitrogen-flushed flask, dissolve an equimolar amount of 3,3'-diaminodiphenyl sulfone in anhydrous DMAc.

  • Gradually add an equimolar amount of PMDA to the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 30°C.

  • Continue stirring at room temperature for several hours to obtain a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating cycle would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization.

  • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine. Stir the mixture at room temperature for several hours to effect imidization. The resulting polyimide can then be precipitated in methanol, filtered, washed, and dried.

Visualization of Synthesis Workflows

Synthesis_Workflows

Caption: Synthesis pathways for high-performance polymers from this compound.

Conclusion

Polymers synthesized from this compound and its diamine derivative, 3,3'-diaminodiphenyl sulfone, represent a valuable class of high-performance materials. The introduction of meta-linkages into the polymer backbone generally leads to enhanced solubility and processability compared to their all-para-linked commercial counterparts. This improved processability is a significant advantage in applications where the polymer needs to be cast into films, coated onto substrates, or molded into complex shapes.

While there may be a slight trade-off in terms of ultimate thermal properties and mechanical strength in some cases, the overall performance of these polymers remains exceptional. For researchers and engineers seeking a balance of high-temperature stability, mechanical robustness, and improved processability, polymers derived from this compound offer a compelling design choice. Further research into the specific properties of these polymers with various comonomers will undoubtedly continue to expand their application in advanced technologies.

References

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Advanced & Niche Applications

Application Note: Bis(3-nitrophenyl)sulfone as a Cornerstone Intermediate in the Synthesis of Advanced Polymers and Specialty Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bis(3-nitrophenyl)sulfone

This compound (CAS No. 1228-53-1) is a highly versatile and pivotal intermediate in the field of specialty chemical synthesis.[1] Its molecular architecture, characterized by a rigid sulfone bridge and two meta-substituted nitro groups, imparts a unique combination of thermal stability and chemical reactivity. The potent electron-withdrawing nature of both the sulfonyl (-SO₂-) and nitro (-NO₂) groups significantly activates the aromatic rings, making them susceptible to nucleophilic aromatic substitution. Furthermore, the nitro groups themselves are readily reducible, providing a direct and efficient pathway to valuable diamine monomers.[1][2]

This guide provides researchers, process chemists, and materials scientists with an in-depth exploration of the primary applications of this compound. We will detail field-proven protocols for its conversion into 3,3'-diaminodiphenyl sulfone, a key monomer for high-performance fibers, and its use in the synthesis of advanced poly(ether sulfone)s. The causality behind experimental choices, process optimization, and analytical validation is emphasized throughout.

Physicochemical Properties & Handling

Before proceeding with any protocol, it is crucial to understand the material's properties and handling requirements. This compound is a stable crystalline solid, but like all nitroaromatic compounds, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 1228-53-1[1]
Molecular Formula C₁₂H₈N₂O₆S[2]
Molecular Weight 308.27 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥99% (Typical for synthetic applications)[1]
Melting Point 201-202 °C (from acetic acid)[3]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc), dichloroethane.[2]

Core Application I: Synthesis of 3,3'-Diaminodiphenyl Sulfone

The reduction of this compound to 3,3'-diaminodiphenyl sulfone (3,3'-DDS) is its most significant application. 3,3'-DDS is an essential monomer for producing advanced polymers such as polysulfonamide fibers, which are valued for their exceptional thermal resistance and are used in specialized applications like firefighting suits and aerospace components.[4]

cluster_reduction Reduction of Nitro Groups Dinitro This compound (C₁₂H₈N₂O₆S) Catalyst Reducing Agent (e.g., H₂/Pd-C or Fe/H⁺) Dinitro->Catalyst Introduction of Reducing Conditions Diamino 3,3'-Diaminodiphenyl Sulfone (C₁₂H₁₂N₂O₂S) Catalyst->Diamino Conversion of -NO₂ to -NH₂

Caption: General reaction scheme for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation

This method is favored for its high efficiency, clean conversion, and atom economy, making it suitable for industrial-scale production. The choice of catalyst and solvent system is critical for achieving high yield and purity.[4]

Principle: The nitro groups are reduced to primary amines using molecular hydrogen in the presence of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel. The reaction is conducted under pressure in a suitable solvent. Co-catalysts or promoters like sodium carbonate can enhance reaction rate and selectivity.[4]

Table 2: Process Parameters for Catalytic Hydrogenation

ParameterConditionRationale / Expert Notes
Substrate This compoundHigh purity starting material is essential to prevent catalyst poisoning.
Solvent Lower alcohols (Methanol, Ethanol)Good solubility for the substrate and product; easy to remove post-reaction.[4]
Substrate:Solvent Ratio 1:1 to 1:8 (w/w)Ensures sufficient dissolution for efficient mass transfer to the catalyst surface.[4]
Catalyst Raney Nickel or 5-10% Pd/CRaney Ni is cost-effective; Pd/C is often more active and selective but more expensive.[4]
Catalyst Loading 0.05% to 10% (w/w of substrate)Higher loading increases reaction rate but also cost. Optimization is required.[4]
Co-catalyst Na₂CO₃, KOH, CaOA mild base can neutralize acidic byproducts and improve catalyst lifetime.[4]
Temperature 25 - 100 °CExothermic reaction; requires careful temperature control to avoid side reactions.[4]
Hydrogen Pressure 1.8 - 8.5 MPa (gauge)Higher pressure increases the rate of hydrogenation.[4]

Step-by-Step Methodology:

  • Reactor Preparation: Charge a high-pressure autoclave reactor with this compound and the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Add the catalyst (e.g., Raney Nickel) and co-catalyst (e.g., Na₂CO₃) to the mixture. The catalyst should be handled as a slurry to prevent ignition.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen (3-5 cycles) to remove all oxygen, which is a safety hazard and can deactivate the catalyst.

  • Pressurization & Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 5 MPa) and begin agitation. Heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-8 hours.

  • Cooldown & Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.

  • Catalyst Removal: Filter the hot reaction mixture through a bed of celite to remove the catalyst. Caution: The catalyst can be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent or water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to crystallize the 3,3'-diaminodiphenyl sulfone. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield high-purity crystals (m.p. 172-174 °C).[5]

Protocol 2: Iron Powder Reduction (Bechamp Reduction)

This classical method avoids the need for high-pressure equipment and is a robust alternative, particularly for lab-scale synthesis.

Principle: Reduced iron powder, activated by an electrolyte such as ammonium chloride, acts as the reducing agent in a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO). The iron is oxidized while the nitro groups are reduced.

Step-by-Step Methodology:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge this compound (e.g., 3.4 kg), DMSO (9.5 kg), and an aqueous solution of 5.3% ammonium chloride (3.18 kg).[6]

  • Heating: Slowly heat the mixture to 50 °C with stirring to achieve a homogeneous solution.[6]

  • Reagent Addition: Add reduced iron powder (e.g., 2.5 kg) in small portions over 1-2 hours. The portion-wise addition is critical to control the exothermic reaction and maintain the temperature below 80-90 °C.[6]

  • Reaction Completion: After the final addition of iron, maintain the temperature for an additional 2-3 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Filtration: While still hot, filter the reaction mixture to remove iron oxides and unreacted iron. Wash the filter cake with hot DMSO to ensure complete product recovery.[6]

  • Product Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The product will precipitate as the solvent volume is reduced. Cool the resulting slurry to 5 °C to maximize precipitation.[6]

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum to yield 3,3'-diaminodiphenyl sulfone.[6]

Core Application II: Monomer for High-Performance Poly(ether sulfone)s

The activated aromatic rings of this compound allow it to function as an electrophilic monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. This route is used to synthesize amorphous, high-temperature engineering thermoplastics.

MonomerA This compound (Electrophile) PTC Phase Transfer Catalyst (PTC) MonomerA->PTC MonomerB Bisphenol-A (Nucleophile) MonomerB->PTC Polymer Poly(ether sulfone) PTC->Polymer Interfacial Polycondensation Purification Precipitation & Drying Polymer->Purification

Caption: Workflow for the synthesis of poly(ether sulfone)s via nitro-displacement.

Protocol 3: Interfacial Polycondensation via Nitro-Displacement

Principle: This protocol utilizes a two-phase system (aqueous/organic) with a phase-transfer catalyst (PTC) to facilitate the reaction between a water-soluble bisphenate salt and the organic-soluble sulfone monomer. The PTC transports the phenoxide anion into the organic phase where it displaces the nitro groups via an SNAr mechanism to form the ether linkages of the polymer backbone.[7]

Table 3: Reagents for Interfacial Polycondensation

ReagentRoleExample
Electrophilic Monomer Polymer backboneThis compound
Nucleophilic Monomer Polymer backboneBisphenol-A
Base Deprotonates bisphenolSodium Hydroxide (NaOH)
Organic Solvent Dissolves monomer & polymerDichloromethane, Nitrobenzene
Phase Transfer Catalyst Transports nucleophileBenzyltributylammonium chloride (BTBAC)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a flask, dissolve Bisphenol-A (e.g., 2.5 mmol) in an aqueous solution of sodium hydroxide (e.g., 5 mL of 1.0 N NaOH) with stirring.[7]

  • Organic Phase Preparation: In a separate vessel, dissolve this compound (2.5 mmol) and the PTC (e.g., 0.05 mmol BTBAC) in the chosen organic solvent (e.g., 7.5 mL dichloromethane).[7]

  • Reaction Initiation: Add the organic phase to the vigorously stirred aqueous phase. The reaction is typically conducted at room temperature.

  • Polymerization: Continue vigorous stirring for 24-48 hours. The progress can be monitored by the increasing viscosity of the organic layer.

  • Product Isolation: Slowly pour the viscous organic layer into a non-solvent such as methanol (e.g., 50 mL) to precipitate the poly(ether sulfone) as a fibrous solid.[7]

  • Purification: Filter the polymer and wash it extensively with water and methanol to remove trapped salts and unreacted monomers.

  • Drying: Dry the final polymer in a vacuum oven at 70-80 °C for 24 hours. The resulting polymer can be characterized by techniques such as GPC (for molecular weight), DSC (for glass transition temperature), and NMR spectroscopy.[7]

Emerging Research & Future Outlook

Beyond its established role in polymer science, the diphenyl sulfone scaffold is gaining attention in medicinal chemistry.[8] The structural rigidity and hydrogen bonding capabilities of the sulfone group are attractive features for drug design. Novel derivatives have shown promising inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications for conditions ranging from glaucoma to Alzheimer's disease.[9] this compound and its primary derivative, 3,3'-DDS, serve as excellent starting points for the synthesis of compound libraries aimed at discovering new bioactive molecules.

Conclusion

This compound is a foundational building block whose strategic importance is rooted in the dual reactivity of its nitro groups and sulfone-activated aromatic system. The protocols detailed herein demonstrate its reliable and scalable conversion into high-value diamines and advanced polymers. For researchers and developers, a thorough understanding of the reaction mechanisms and process parameters associated with this intermediate is key to unlocking innovations in materials science and specialty chemicals.

References

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Application of Bis(3-nitrophenyl)sulfone in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

Bis(3-nitrophenyl)sulfone, a seemingly simple aromatic sulfone, holds significant potential within the intricate landscape of medicinal chemistry. While not a therapeutic agent in its own right, its true value lies in its role as a highly versatile and strategically functionalized building block.[1][2][3] The presence of two nitro groups in the meta positions and a central sulfone moiety provides a unique combination of chemical reactivity and structural rigidity, making it an attractive starting point for the synthesis of diverse compound libraries with potential therapeutic applications.[1][4]

The electron-withdrawing nature of the nitro groups activates the aromatic rings for nucleophilic substitution, while the nitro groups themselves can be readily reduced to primary amines, opening a gateway to a vast array of chemical transformations.[1] The diaryl sulfone core, a privileged structure in medicinal chemistry, imparts favorable pharmacokinetic properties such as metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the chemical attributes of this compound for the discovery of novel therapeutic agents. We will delve into its application as a precursor for bioactive molecules, provide detailed experimental protocols for key transformations, and outline strategic workflows for screening and development.

Core Applications in Medicinal Chemistry: From Intermediate to Innovation

The primary application of this compound in a medicinal chemistry context is as a key intermediate for the synthesis of more complex molecules with desired pharmacological activities. The true potential is unlocked through the chemical manipulation of its nitro and sulfone functionalities.

Precursor to Bioactive Diamines: The Gateway to Diversity

The most prominent and well-established application is the reduction of the nitro groups to form 3,3'-diaminodiphenyl sulfone.[4] This diamine is a critical building block for the synthesis of a wide range of polymers and, more importantly for our focus, novel small molecules. These amino groups serve as versatile handles for the introduction of various pharmacophores through amide bond formation, reductive amination, and other amine-based chemistries.

The resulting derivatives can be designed to target a multitude of biological pathways. For instance, the diamino scaffold can be elaborated to create inhibitors of enzymes such as carbonic anhydrase and cholinesterases, which are implicated in conditions like glaucoma and Alzheimer's disease.[6][7]

A Scaffold for Novel Enzyme Inhibitors

The diaryl sulfone core is a common feature in many enzyme inhibitors. By using this compound as a starting material, medicinal chemists can systematically explore the chemical space around this privileged scaffold. The synthesis of novel bis-sulfone derivatives has shown promise in the inhibition of metabolic enzymes.[6] The introduction of various substituents on the aromatic rings can modulate the potency and selectivity of these inhibitors.

Leveraging the Nitro Group as a Pharmacophore

The nitro group itself is a recognized pharmacophore and is present in a number of approved drugs, particularly in the antimicrobial and anticancer fields.[8][9][10][11] While often associated with toxicity, strategic placement and electronic modulation can lead to selective activity. Researchers can explore the direct biological activity of derivatives where one or both nitro groups are retained, potentially leading to the discovery of new antimicrobial or anticancer agents.[12][13]

Experimental Protocols: From Synthesis to Screening

The following protocols provide detailed, step-by-step methodologies for the key transformations and conceptual screening workflows involving this compound.

Protocol 1: Synthesis of 3,3'-Diaminodiphenyl Sulfone

This protocol details the reduction of this compound to the corresponding diamine, a critical first step in many synthetic routes.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (6-8 equivalents) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite in a Buchner funnel to remove the inorganic salts. Wash the filter cake with ethanol.

  • Extraction and Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,3'-diaminodiphenyl sulfone.

Causality Behind Experimental Choices:

  • Tin(II) chloride in HCl: This is a classic and effective method for the reduction of aromatic nitro groups to amines. The acidic medium is necessary for the reaction to proceed.

  • Reflux: Heating the reaction accelerates the rate of reduction.

  • Neutralization with NaOH: This step is crucial to deprotonate the newly formed anilinium salts to the free amines and to precipitate the tin byproducts as tin hydroxides, facilitating their removal.

Protocol 2: General Synthesis of Novel Bis-Amide Derivatives for Enzyme Inhibition Screening

This protocol outlines a general procedure for creating a library of diverse amide derivatives from 3,3'-diaminodiphenyl sulfone for screening as potential enzyme inhibitors.

Materials:

  • 3,3'-Diaminodiphenyl sulfone (from Protocol 1)

  • A library of diverse carboxylic acids or acyl chlorides

  • A coupling agent (e.g., EDC/HOBt or HATU) or a base (e.g., triethylamine or pyridine for acyl chlorides)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reactant Preparation: In a dry reaction vessel, dissolve 3,3'-diaminodiphenyl sulfone (1 equivalent) in the chosen anhydrous solvent.

  • Coupling Reaction (for carboxylic acids):

    • Add the carboxylic acid (2.2 equivalents), EDC (2.4 equivalents), and HOBt (2.4 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acylation (for acyl chlorides):

    • Cool the solution of the diamine to 0 °C.

    • Add the base (e.g., triethylamine, 2.5 equivalents).

    • Slowly add the acyl chloride (2.2 equivalents) and allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up:

    • Quench the reaction with water or a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bis-amide derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid or the acyl chloride.

  • Coupling Agents: EDC/HOBt or HATU are commonly used to activate carboxylic acids for efficient amide bond formation with minimal side reactions.

  • Base with Acyl Chlorides: A non-nucleophilic base is required to neutralize the HCl generated during the acylation reaction.

Workflow for Bioactivity Screening

The newly synthesized derivatives can be subjected to a tiered screening process to identify potential therapeutic leads.

1. Primary Screening:

  • Target-based assays: If a specific enzyme target is known (e.g., acetylcholinesterase), perform in vitro assays to determine the inhibitory activity (IC₅₀ values) of the synthesized compounds.

  • Cell-based assays: For anticancer screening, utilize cell proliferation assays (e.g., MTT or SRB assay) against a panel of cancer cell lines.[8] For antimicrobial screening, determine the minimum inhibitory concentration (MIC) against relevant bacterial or fungal strains.[14]

2. Secondary Screening:

  • Selectivity assays: For promising hits from the primary screen, assess their selectivity against related enzymes or cell lines to identify compounds with a desirable therapeutic window.

  • Mechanism of action studies: Investigate how the lead compounds exert their biological effects. For enzyme inhibitors, this could involve kinetic studies. For anticancer agents, this may include cell cycle analysis or apoptosis assays.

3. Lead Optimization:

  • Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of the lead compounds to understand the relationship between their chemical structure and biological activity. This iterative process aims to improve potency, selectivity, and pharmacokinetic properties.

Data Presentation

Compound ID Structure Modification Target Enzyme IC₅₀ (nM)[6]
BSF-01(Reference Bis-sulfone)hCA I11.4 ± 3.4
BSF-02(Reference Bis-sulfone)hCA II28.7 ± 6.6
BSF-03(Reference Bis-sulfone)AChE18.7 ± 2.61
BSF-04(Reference Bis-sulfone)BChE9.5 ± 2.1
Note: The data presented is illustrative and based on published findings for novel bis-sulfone derivatives to demonstrate potential efficacy.

Visualizations

G cluster_0 Synthesis of Bioactive Scaffolds cluster_1 Derivatization for Therapeutic Applications cluster_2 Therapeutic Targets This compound This compound 3,3'-Diaminodiphenyl Sulfone 3,3'-Diaminodiphenyl Sulfone This compound->3,3'-Diaminodiphenyl Sulfone Reduction (e.g., SnCl2/HCl) Other Bioactive Analogs Other Bioactive Analogs This compound->Other Bioactive Analogs Direct Functionalization Novel Bis-Amide Derivatives Novel Bis-Amide Derivatives 3,3'-Diaminodiphenyl Sulfone->Novel Bis-Amide Derivatives Amide Coupling Enzyme Inhibition (e.g., AChE, CA) Enzyme Inhibition (e.g., AChE, CA) Novel Bis-Amide Derivatives->Enzyme Inhibition (e.g., AChE, CA) Anticancer Agents Anticancer Agents Other Bioactive Analogs->Anticancer Agents Antimicrobial Agents Antimicrobial Agents Other Bioactive Analogs->Antimicrobial Agents

Caption: Synthetic workflow from this compound to potential therapeutic agents.

G Start: Library of Derivatives Start: Library of Derivatives Primary Screening Primary Screening Start: Library of Derivatives->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Active Inactive Compounds Inactive Compounds Primary Screening->Inactive Compounds Inactive Secondary Screening Secondary Screening Lead Optimization (SAR) Lead Optimization (SAR) Secondary Screening->Lead Optimization (SAR) Lead Candidate Lead Candidate Lead Optimization (SAR)->Lead Candidate Hit Identification->Secondary Screening

Caption: Tiered screening workflow for novel drug candidates.

Conclusion: A Building Block for Future Therapies

This compound represents a powerful and often underutilized starting material in the medicinal chemist's toolbox. Its predictable reactivity and the privileged nature of the diaryl sulfone core make it an ideal scaffold for the development of novel therapeutic agents. By following the protocols and strategic workflows outlined in this guide, researchers can efficiently synthesize and screen libraries of compounds derived from this versatile building block, accelerating the discovery of new medicines for a range of diseases.

References

  • Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. [Link not available]
  • Yao, C., Li, F., & Wang, J. (2008). Bis(3-nitro-phen-yl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1378. [Link]
  • Gül, H. İ., et al. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 34(1), e22401. [Link]
  • Natural and biologically active sulfone derivatives.
  • Cas 1156-50-9,BIS(4-NITROPHENYL) SULFONE - LookChem. [Link]
  • Yao, C., Li, F., & Wang, J. (2008). Bis(3-nitro-phen-yl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1378. [Link]
  • This compound - precisionFDA. [Link]
  • Wang, L., et al. (2012). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 33(4), 547–555. [Link]
  • SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl)
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
  • Sharma, P., et al. (2019). Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties.
  • Historical Perspective and Current Trends in Anticancer Drug Development - PMC - NIH. [Link]
  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing). [Link]
  • CN101585789A - Method for preparing 3-nitrophenyl sulphone - Google P
  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - MDPI. [Link]
  • (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • Role of Antimicrobial Drug in the Development of Potential Therapeutics - PMC - NIH. [Link]
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  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. [Link]
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Application Notes & Protocols: Development of Novel Enzyme Inhibitors from Sulfone-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of the Sulfone Moiety in Enzyme Inhibition

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive component in the design of potent and selective enzyme inhibitors.[3] This guide provides a comprehensive overview of the principles and practical methodologies for the development of novel enzyme inhibitors derived from sulfone-containing compounds, intended for researchers, scientists, and drug development professionals. We will delve into the rational design, synthesis, and robust evaluation of these promising therapeutic candidates.

The versatility of the sulfone group is evidenced by its presence in a wide array of approved drugs and clinical candidates targeting a host of diseases.[1] From antibacterial agents to anticancer therapeutics, the sulfone moiety consistently contributes to enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action.[1][4][5] This document will serve as a detailed technical guide, elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.

Part 1: Rational Design and Synthesis of Sulfone-Based Inhibitors

The journey to a novel enzyme inhibitor begins with a meticulous design strategy, often informed by the structure of the target enzyme and known ligand-binding interactions. The incorporation of a sulfone moiety can be a key step in optimizing lead compounds.

Design Principles: Leveraging the Sulfone Scaffold

The sulfone group is more than a mere structural linker; its chemical properties can be strategically exploited:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong interactions with amino acid residues in the enzyme's active site.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, contributing to improved in vivo half-life of the drug candidate.[3]

  • Modulation of Physicochemical Properties: The inclusion of a sulfone can influence the solubility, lipophilicity, and electronic properties of a molecule, which are critical for cell permeability and bioavailability.[6]

  • Bioisosteric Replacement: The sulfone group can serve as a bioisostere for other functional groups, such as amides or esters, to overcome issues like hydrolysis or to explore new binding interactions.[7]

A successful design strategy often involves computational modeling to predict the binding affinity and orientation of the sulfone-containing compound within the target enzyme's active site. Structure-activity relationship (SAR) studies are then crucial to experimentally validate and refine these in silico predictions.[6]

Synthetic Strategies for Sulfone-Containing Compounds

A variety of synthetic routes are available for the preparation of sulfone-based enzyme inhibitors. The choice of method depends on the desired molecular architecture and the nature of the starting materials.

Common Synthetic Approaches:

  • Oxidation of Sulfides: The most prevalent method for synthesizing sulfones is the oxidation of the corresponding sulfide precursor.[1][8] This transformation can be achieved using a range of oxidizing agents under mild reaction conditions.

  • Suzuki Cross-Coupling: For the synthesis of biaryl sulfones, the Suzuki cross-coupling reaction is a powerful tool, allowing for the formation of a carbon-carbon bond between a sulfonyl-containing aryl halide and an aryl boronic acid.[6]

  • Radical Annulation: For the synthesis of cyclic sulfones, photoredox-catalyzed radical annulation of unactivated olefins with sulfonylmethyl bromides offers a direct and tunable approach.[2]

The following diagram illustrates a general workflow for the synthesis and initial evaluation of sulfone-based inhibitors.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start Start Design_Inhibitor Inhibitor Design & Computational Modeling Start->Design_Inhibitor Synthesize_Sulfone_Compound Synthesis of Sulfone- Containing Compound Design_Inhibitor->Synthesize_Sulfone_Compound Purification_Characterization Purification & Characterization (NMR, MS, HPLC) Synthesize_Sulfone_Compound->Purification_Characterization Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Purification_Characterization->Biochemical_Assay Test Compound Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (Cytotoxicity, Target Engagement) Determine_IC50->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Lead_Optimization->Design_Inhibitor Iterative Refinement G Enzyme Enzyme (E) EI_Complex Enzyme-Inhibitor Non-covalent Complex (E-I) Enzyme->EI_Complex Ki (Binding Affinity) Inhibitor Inhibitor (I) Inhibitor->EI_Complex Covalent_Adduct Covalently Modified Enzyme (E-I*) EI_Complex->Covalent_Adduct kinact (Rate of Inactivation)

Caption: Mechanism of irreversible inhibition by a covalent inhibitor.

Part 3: Cell-Based Assays for Efficacy and Toxicity Evaluation

While in vitro biochemical assays are essential for initial screening, it is crucial to evaluate the performance of sulfone-based inhibitors in a more biologically relevant context. Cell-based assays provide insights into cell permeability, target engagement, and potential cytotoxicity.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [9][10] Materials:

  • Cancer cell lines (e.g., A549, A431, H1975) [10]* Cell culture medium and supplements

  • Sulfone inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Multichannel pipette

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight in a CO2 incubator. [10]2. Compound Treatment: Treat the cells with serial dilutions of the sulfone inhibitor and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours). [10]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Whole-Cell Target Engagement Assay

To confirm that the observed cellular effects are due to the inhibition of the target enzyme, a whole-cell target engagement assay is necessary. This can be achieved through various methods, such as Western blotting to assess the phosphorylation status of a downstream substrate or a cellular thermal shift assay (CETSA).

A recent study on sulfone-based urolithins as allosteric inhibitors of liver pyruvate kinase (PKL) provides an excellent example of a whole-cell assay. [6]After treating HepG2 cells with the sulfone compounds, the cells were lysed, and the PKL activity was measured using a kinetic assay. [6]This approach directly assesses the ability of the compound to penetrate the cell membrane and inhibit the intracellular target.

Conclusion: The Path Forward for Sulfone-Based Inhibitors

The development of novel enzyme inhibitors from sulfone-containing compounds represents a highly promising avenue for drug discovery. The inherent versatility and favorable physicochemical properties of the sulfone moiety provide a robust foundation for the design of potent and selective therapeutic agents. By employing a systematic approach that integrates rational design, efficient synthesis, and a hierarchical series of in vitro and cell-based assays, researchers can effectively navigate the complex path from initial concept to a viable lead candidate. The protocols and principles outlined in this guide are intended to provide a solid framework for these endeavors, ultimately contributing to the advancement of new medicines for a wide range of human diseases.

References

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). MDPI.
  • Synthesis and Structure-Activity Relationship of a Novel Sulfone Series of TNF-alpha Converting Enzyme Inhibitors. (n.d.). PubMed.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI.
  • Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. (n.d.). PubMed.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC - NIH.
  • Mechanism of Action of Sulfones. (n.d.). International Journal of Leprosy and Other Mycobacterial Diseases.
  • The cyclic sulfone inhibitors with the evaluation of P1-allyl group. (n.d.).
  • Discovery of sulfone containing metallo-β-lactamase inhibitors with reduced bacterial cell efflux and histamine release issues. (2024). PubMed.
  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. (n.d.). PMC - PubMed Central.
  • A, mechanism of vinyl sulfone inhibition. In this mechanism, sortase... (n.d.).
  • Penicillin sulfone inhibitors of class D beta-lactamases. (n.d.). PubMed - NIH.
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (n.d.).
  • Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis. (n.d.). MDPI.
  • Dapsone in dermatology and beyond. (n.d.). PMC - PubMed Central.
  • Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. (n.d.). MDPI.
  • Penicillin Sulfone Inhibitors of Class D β-Lactamases. (n.d.). PMC - NIH.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Synthesis and biochemical studies of estrone sulf
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
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  • Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. (n.d.).

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Application Note: Bis(3-nitrophenyl)sulfone as a Foundational Precursor for High-Performance Symmetrical Bis-Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and chemical development professionals on the utilization of Bis(3-nitrophenyl)sulfone as a key intermediate in the synthesis of functional symmetrical bis-azo dyes. We will explore the chemical rationale, provide detailed, validated protocols for the key synthetic transformations, and discuss the characterization and application of the resulting dyestuffs. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

This compound (B3NPS) is a highly stable and versatile chemical building block.[1] While not a dye itself, its molecular architecture is primed for transformation into high-performance colorants. The molecule's utility is anchored in two key features: the robust diphenyl sulfone core, which imparts thermal stability, and the two meta-positioned nitro groups. These nitro groups are the gateways to chromophore construction, as they can be efficiently reduced to primary amino groups.[1][2]

This transformation yields 3,3'-diaminodiphenyl sulfone (DDS), a crucial diamine that can be readily converted into a bis-diazonium salt. This salt is a potent electrophile, capable of reacting with a wide array of nucleophilic coupling components to generate structurally complex and functionally diverse symmetrical bis-azo dyes. The sulfone bridge in the final dye molecule often contributes to enhanced lightfastness and affinity for certain substrates.

The Synthetic Pathway: From Intermediate to Functional Dye

The synthesis of bis-azo dyes from B3NPS is a well-defined, multi-step process. Each stage is critical for the purity and yield of the final product. The overall workflow involves a reduction of the nitro groups, followed by the tetrazotization of the resulting diamine, and finally, the azo coupling reaction to form the dye.

G Start This compound (Starting Material) Reduction Step 1: Nitro Group Reduction Start->Reduction e.g., Sn / HCl DDS 3,3'-Diaminodiphenyl Sulfone (DDS) (Key Intermediate) Reduction->DDS Tetrazotization Step 2: Tetrazotization DDS->Tetrazotization NaNO₂ / HCl 0-5 °C Diazonium Bis-Diazonium Salt (Reactive Electrophile) Tetrazotization->Diazonium Coupling Step 3: Azo Coupling (Chromophore Formation) Diazonium->Coupling Dye Symmetrical Bis-Azo Dye (Final Product) Coupling->Dye Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Coupling Alkaline pH

Figure 1: High-level experimental workflow for the synthesis of symmetrical bis-azo dyes from this compound.

Experimental Protocols & Methodologies

Protocol 1: Reduction of this compound to 3,3'-Diaminodiphenyl Sulfone (DDS)

This initial step is the most critical transformation, converting the inert nitro-substituted precursor into the reactive diamine intermediate. The choice of reducing agent is key; while catalytic hydrogenation is an option, the classic Bechamp reduction using a metal in acidic medium (e.g., Tin and Hydrochloric Acid) is robust, high-yielding, and widely accessible.

Expertise Behind the Protocol:

  • Choice of Acid: Concentrated HCl is used to generate stannous chloride (SnCl₂) in situ, which is the active reducing species, and to keep the resulting amine protonated and soluble.

  • Exothermic Reaction Control: The reaction is highly exothermic. Adding the acid portion-wise to the B3NPS/Tin mixture allows for controlled heat generation, preventing runaway reactions.

  • Work-up: Basification with a strong base like NaOH is essential. It neutralizes the excess acid and precipitates the free diamine (DDS), which is insoluble in water, while the tin salts form soluble stannates, facilitating separation.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add this compound (1.0 eq) and granulated tin (approx. 5.0 eq).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) in portions through the condenser. An exothermic reaction will commence. Maintain a gentle reflux by external heating if necessary, for 3-4 hours, or until the reaction mixture becomes clear.

  • Neutralization: Allow the mixture to cool to room temperature. Carefully pour it into a beaker containing a concentrated sodium hydroxide (NaOH) solution, cooled in an ice bath, until the solution is strongly alkaline (pH > 10).

  • Isolation: The product, 3,3'-diaminodiphenyl sulfone (DDS), will precipitate as a solid. Filter the precipitate using a Buchner funnel, wash thoroughly with distilled water to remove inorganic salts, and dry in a vacuum oven at 60-70°C.

  • Purity Check: Assess purity via TLC and melting point analysis. The product can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Protocol 2: Synthesis of a Symmetrical Bis-Azo Dye via Tetrazotization and Coupling

This protocol uses the synthesized DDS and couples it with a representative naphthol derivative to form a bis-azo dye. Azo dyes containing one or more azo groups (-N=N-) are known for their vibrant colors.[3]

Figure 2: Chemical reaction pathway from the starting material to a final symmetrical bis-azo dye product.

A. Tetrazotization of 3,3'-Diaminodiphenyl Sulfone (DDS)

Expertise Behind the Protocol:

  • Temperature Control: Diazonium salts are notoriously unstable at higher temperatures. Maintaining a temperature of 0-5°C throughout the process is paramount to prevent decomposition and loss of yield.[4][5]

  • Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete diazotization, but a large excess should be avoided. The excess nitrous acid must be destroyed (e.g., with sulfamic acid) before coupling, as it can interfere with the subsequent reaction.

Step-by-Step Methodology:

  • Dissolution: Suspend DDS (1.0 eq) in water. Add concentrated HCl (approx. 4.0 eq) and stir until a clear solution of the diamine hydrochloride salt is formed.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, approx. 2.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold DDS solution over 20-30 minutes, ensuring the temperature does not rise above 5°C.

  • Confirmation: Stir the mixture for an additional 30-60 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

  • Quenching: If necessary, destroy excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative. The resulting cold solution is the bis-diazonium salt, ready for immediate use.

B. Azo Coupling Reaction

Expertise Behind the Protocol:

  • pH Control: Azo coupling is highly pH-dependent. The coupling component (e.g., a naphthol derivative like H-acid) must be in its deprotonated, more reactive phenoxide form. This is achieved by maintaining an alkaline pH (typically 8-10) with sodium carbonate or a similar base.

  • Order of Addition: The diazonium salt solution is added to the coupling component solution. This ensures that the diazonium salt is always the limiting reagent at the point of reaction, minimizing side reactions like self-coupling.

Step-by-Step Methodology:

  • Coupling Solution: In a separate beaker, dissolve the coupling component (e.g., H-acid, 2.0 eq) in an aqueous solution of sodium carbonate, ensuring the pH is between 8 and 10. Cool this solution to 0-5°C in an ice bath.

  • Coupling: Slowly add the freshly prepared, cold bis-diazonium salt solution to the stirred coupling component solution. The addition should be done portion-wise or dropwise, maintaining the temperature below 10°C and keeping the pH alkaline.

  • Precipitation: A colored precipitate of the bis-azo dye will form immediately. Continue stirring the reaction mixture in the cold for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Isolate the dye by filtration. Wash the filter cake with a saturated sodium chloride solution to aid in precipitation ("salting out") and then with cold water.

  • Drying: Dry the purified dye in an oven at a moderate temperature (e.g., 50-60°C).

Characterization and Performance Data

The synthesized dyes should be characterized to confirm their structure and assess their properties. The specific properties will vary based on the coupling component used.

ParameterMethodExpected Result / Observation
Purity Thin-Layer Chromatography (TLC)A single spot indicates a pure compound.[6]
Identity FTIR SpectroscopyPresence of characteristic peaks for -N=N- (azo) stretch, -SO₂- (sulfone) stretch, and functional groups from the coupler (e.g., -OH, -NH₂).
Color Properties UV-Visible SpectroscopyDetermination of λmax (wavelength of maximum absorbance) in a suitable solvent like DMF or water. This value corresponds to the color of the dye.[6]
Application Exhaustion Dyeing on FibersApplication to fabrics like cotton, wool, or nylon to observe the resulting shade (e.g., orange, red, violet) and assess levelness.[7]
Fastness ISO Standard TestsEvaluation of light, wash, and rubbing fastness properties, which are often good to excellent for sulfone-based dyes.[7][8]

Application Protocol: Exhaustion Dyeing of Cotton Fabric

This protocol provides a general method for applying the synthesized dye to a cellulosic fiber like cotton.

Step-by-Step Methodology:

  • Prepare Dye Bath: Create an aqueous solution of the synthesized dye (e.g., 2% on weight of fabric). Add an electrolyte like sodium sulfate (e.g., 60-80 g/L) to the dye bath.

  • Dyeing: Introduce the wetted cotton fabric into the dye bath at room temperature. Raise the temperature to 60-80°C over 30 minutes and hold for 45-60 minutes with gentle agitation.

  • Fixation: Add an alkali such as sodium carbonate (e.g., 20 g/L) to the dye bath to raise the pH. This promotes the formation of a covalent bond if the dye contains a reactive group, or otherwise aids in fixation. Continue dyeing for another 60 minutes.

  • Rinsing: Remove the fabric, rinse with cold water, and then with hot water.

  • Soaping: Wash the dyed fabric in a hot solution containing a non-ionic detergent (soaping) to remove any unfixed or loosely adsorbed dye. Rinse thoroughly and air dry.[8]

Conclusion

This compound is a valuable and cost-effective precursor for synthesizing a range of symmetrical bis-azo dyes. The transformation via reduction to 3,3'-diaminodiphenyl sulfone and subsequent tetrazotization/coupling is a reliable and scalable synthetic route. The protocols outlined in this note, grounded in established chemical principles, provide a solid foundation for researchers to explore the creation of novel functional dyes for applications in textiles, materials science, and beyond.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed.
  • Chem-Impex. (n.d.). Bis(4-fluoro-3-nitrophenyl) sulfone.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • TSI Journals. (n.d.). STUDIES ON SYNHESIS OF SULFONE DYES AND THEIR APPLICATION ON VARIOUS FIBRES.
  • Lewis, D. M., Renfrew, A. H. M., & Siddique, A. A. (2002). The synthesis and application of a new reactive dye based on disulfide-bis-ethylsulfone. Dyes and Pigments, 55(2-3), 125-135.
  • MDPI. (2021). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review.
  • ResearchGate. (n.d.). The Synthesis and Application of Reactive Dyes Based on 4,4'-methylene bis-m-nitro aniline on Various Fibres.
  • Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
  • Organic Chemistry Portal. (2003). Synthesis and properties of bis(hetaryl)azo dyes.
  • PMC. (n.d.). Bis(3-nitrophenyl) sulfone.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component, their Characterization and Evolution of Dyeing Characteristics.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism.
  • International Journal of Chemical Studies. (2016). Synthesis and characterization of some bi-functional reactive dyes and their application on various fibers.

Sources

The Dual Functionality of Bis(3-nitrophenyl)sulfone in Advanced Metal-Organic Frameworks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Synergy of Sulfone and Nitro Moieties in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. Bis(3-nitrophenyl)sulfone, a molecule traditionally recognized as a key intermediate for high-performance polymers, presents a compelling yet underexplored opportunity as a precursor for a bifunctional organic linker in MOF synthesis.[1] Its inherent rigidity, coupled with the electron-withdrawing nature of the sulfone and nitro groups, can impart unique structural and chemical properties to the resulting frameworks.

To be utilized as a linker in MOF synthesis, this compound must first be functionalized with coordinating groups, typically carboxylates. The resulting linker, 4,4'-sulfonylbis(3-nitrobenzoic acid), combines the structural rigidity of the diphenyl sulfone core with the potent chemical functionality of the nitro groups. The sulfone group acts as a robust, angular connector, influencing the overall topology of the MOF, while the nitro groups, lining the pores of the framework, can offer specific binding sites for guest molecules and serve as precursors for further post-synthetic modification.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound-derived linkers in the design and synthesis of novel MOFs. We will delve into the synthetic considerations, characterization techniques, and potential applications of these advanced materials, with a focus on providing both the "how" and the "why" behind the experimental procedures.

Application Notes: The Rationale Behind Employing this compound-Derived Linkers

The decision to employ a linker derived from this compound is driven by the desire to create MOFs with tailored properties. The unique combination of the sulfone and nitro functional groups offers several advantages:

  • Enhanced Structural Stability: The rigid diphenyl sulfone backbone contributes to the formation of robust frameworks with high thermal and chemical stability. This is a critical attribute for applications that involve harsh operating conditions.

  • Tunable Pore Chemistry: The presence of nitro groups on the linker allows for the fine-tuning of the MOF's pore environment. The electron-withdrawing nature of the nitro groups can enhance the adsorption of specific molecules through dipole-quadrupole interactions.[2]

  • Post-Synthetic Modification Potential: The nitro groups can be readily reduced to amino groups, opening up a vast landscape for post-synthetic modification. This allows for the introduction of a wide range of functionalities to the MOF after its initial synthesis, enabling the customization of its properties for specific applications.

  • Catalytic Activity: The electron-deficient nature of the aromatic rings, induced by the sulfone and nitro groups, can enhance the Lewis acidity of the metal nodes, potentially leading to improved catalytic performance in various organic transformations.

  • Drug Delivery Applications: The nitro groups can serve as recognition sites for specific drug molecules, and their potential for creating a reducing environment upon conversion to amino groups could be exploited for controlled drug release. The inherent porosity of MOFs allows for high drug loading capacities.

Experimental Protocols

The following protocols are based on established solvothermal synthesis and characterization techniques for MOFs and are adapted for a hypothetical MOF, designated as "NT-MOF-1," synthesized from 4,4'-sulfonylbis(3-nitrobenzoic acid) and a metal salt (e.g., zinc nitrate or copper nitrate).

Protocol 1: Solvothermal Synthesis of NT-MOF-1

This protocol describes the solvothermal synthesis of a MOF using a dicarboxylic acid linker derived from this compound. Solvothermal synthesis is a widely used method for obtaining high-quality crystalline MOFs.[3][4]

Materials:

  • 4,4'-sulfonylbis(3-nitrobenzoic acid) (Linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (Metal Salt)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined autoclave (20 mL)

  • Scintillation vials

  • Oven

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Solution Preparation:

    • In a 20 mL scintillation vial, dissolve a specific molar amount of the 4,4'-sulfonylbis(3-nitrobenzoic acid) linker in 10 mL of DMF.

    • In a separate vial, dissolve a corresponding molar amount of the chosen metal salt in 10 mL of DMF. The molar ratio of linker to metal salt may need to be optimized, with a 1:1 or 1:2 ratio being a common starting point.

  • Reaction Mixture:

    • Combine the linker and metal salt solutions in the Teflon-lined autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven at a temperature between 100 °C and 150 °C for 24 to 72 hours.[3] The optimal temperature and time will depend on the specific metal and desired crystal size.

  • Cooling and Crystal Collection:

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by filtration.

  • Washing:

    • Wash the collected crystals with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash the crystals with ethanol to exchange the high-boiling point DMF.

  • Drying:

    • Dry the washed crystals under vacuum at a temperature between 80 °C and 120 °C for at least 12 hours to obtain the activated MOF.

Visual Workflow for Solvothermal Synthesis:

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Linker Dissolve Linker in DMF Mix Combine Solutions in Autoclave Linker->Mix Metal Dissolve Metal Salt in DMF Metal->Mix Heat Heat in Oven (100-150°C, 24-72h) Mix->Heat Cool Cool to RT Heat->Cool Filter Filter Crystals Cool->Filter Wash Wash with DMF & Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Activated NT-MOF-1 Dry->Product

Solvothermal synthesis workflow for NT-MOF-1.
Protocol 2: Characterization of NT-MOF-1

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern over a 2θ range of 5° to 50°.

  • Expected Outcome: A unique diffraction pattern with sharp peaks, indicating a crystalline material. The absence of peaks from the starting materials confirms phase purity.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Procedure:

    • Place a small amount of the activated MOF in a TGA crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.

  • Expected Outcome: A TGA curve showing distinct weight loss steps. The initial small weight loss corresponds to the removal of any residual solvent. A plateau indicates the stable temperature range of the MOF, followed by a significant weight loss at the decomposition temperature.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the MOF.

    • Record the FTIR spectrum in the range of 4000 to 400 cm⁻¹.

  • Expected Outcome: The spectrum should show the disappearance of the broad O-H stretch from the carboxylic acid of the linker and the appearance of characteristic asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups. The characteristic peaks for the sulfone (SO₂) and nitro (NO₂) groups should also be present.

4. Gas Adsorption Analysis (BET Surface Area):

  • Purpose: To determine the porosity and specific surface area of the MOF.

  • Procedure:

    • Degas a sample of the activated MOF under vacuum at an elevated temperature (e.g., 120 °C) to remove any adsorbed molecules.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Expected Outcome: A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data.

Summary of Expected Characterization Data:

Characterization TechniqueExpected Results for NT-MOF-1
PXRD A unique pattern of sharp diffraction peaks confirming crystallinity.
TGA High thermal stability, with a decomposition temperature above 300 °C.
FTIR Absence of carboxylic acid O-H stretch; presence of coordinated carboxylate, sulfone, and nitro group vibrations.
Gas Adsorption Significant N₂ uptake at low relative pressures, indicating a porous material with a high BET surface area.

Visualization of Characterization Workflow:

characterization_workflow cluster_techniques Characterization Techniques cluster_properties Determined Properties MOF Synthesized NT-MOF-1 PXRD PXRD MOF->PXRD TGA TGA MOF->TGA FTIR FTIR MOF->FTIR BET Gas Adsorption (BET) MOF->BET Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Stability Thermal Stability TGA->Stability Functional_Groups Functional Groups & Coordination FTIR->Functional_Groups Porosity Porosity & Surface Area BET->Porosity

Sources

Application Notes & Protocols: A Framework for Investigating the Biological Activity of Bis(3-nitrophenyl)sulfone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diaryl sulfone core is a privileged scaffold in medicinal chemistry, most notably represented by dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory conditions.[1][2] The versatility of this scaffold allows for extensive chemical modification, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] The introduction of nitro groups, known for their potent electron-withdrawing properties and presence in numerous bioactive molecules, presents a compelling strategy for developing novel therapeutic agents.[5]

This document provides a comprehensive, hypothesis-driven framework for the systematic investigation of Bis(3-nitrophenyl)sulfone and its analogs. It is designed for researchers in drug discovery and chemical biology, offering detailed protocols for a tiered screening approach. We will move from broad primary screens to more specific, mechanism-based secondary assays, explaining the scientific rationale behind each experimental choice to ensure a robust and efficient investigation.

Section 1: The Compound Library: Rationale and Design

The parent compound, this compound, serves as our starting point.[6] A successful screening campaign relies on a well-designed library of analogs to probe structure-activity relationships (SAR). We propose a focused library that systematically modifies key features of the parent molecule.

Rationale for Analog Selection:

  • Positional Isomerism: Moving the nitro group from the meta- (3,3') to the para- (4,4') position can significantly alter the molecule's electronic distribution and steric profile, potentially impacting receptor binding and cellular uptake.

  • Nitro Group Bioisosteres: Replacing the nitro group with other substituents (e.g., amino, fluoro) allows for evaluation of its specific contribution to bioactivity. The amino group is particularly relevant for comparison with dapsone.

  • Asymmetric Substitution: Introducing different substituents on each phenyl ring can fine-tune the molecule's properties and may lead to improved selectivity.

Table 1: Proposed Initial Screening Library of Bis(phenyl)sulfone Analogs

Compound ID Structure Name R1 R2 Rationale
C-1 (Parent) This compound 3-NO₂ 3-NO₂ Starting point for investigation.
C-2 Bis(4-nitrophenyl)sulfone 4-NO₂ 4-NO₂ Evaluate impact of substituent position.
C-3 3,3'-Diaminodiphenyl sulfone 3-NH₂ 3-NH₂ Direct comparison of nitro vs. amino group.
C-4 Dapsone (4,4'-Diaminodiphenyl sulfone) 4-NH₂ 4-NH₂ Established benchmark compound.
C-5 3-Amino-3'-nitrodiphenyl sulfone 3-NH₂ 3-NO₂ Probe effects of asymmetric substitution.

| C-6 | Bis(4-fluoro-3-nitrophenyl) sulfone | 3-NO₂, 4-F | 3-NO₂, 4-F | Investigate influence of additional halogen substituent. |

Note on Synthesis: The synthesis of diaryl sulfones can be achieved through various established methods, including the oxidation of corresponding sulfides or modern cross-coupling reactions utilizing SO₂ surrogates.[7][8] Researchers should consult relevant literature for specific synthetic protocols.[9][10][11]

Section 2: A Tiered, Hypothesis-Driven Screening Strategy

To maximize efficiency and conserve resources, we recommend a tiered screening approach. A primary, broad-spectrum assay identifies initial "hits," which are then advanced to a panel of secondary, hypothesis-driven assays to elucidate the specific nature of their biological activity.

Screening_Workflow start_node Compound Library (C-1 to C-6) primary_assay Primary Screen: Cytotoxicity Assay (MTT) (e.g., HeLa, DU145, HDFa cell lines) start_node->primary_assay decision1 Analyze IC50 Values Selective against Cancer Cells? primary_assay->decision1 anticancer_path Secondary Screen 1: Anticancer Assays decision1->anticancer_path Yes antimicrobial_path Secondary Screen 2: Antimicrobial Assays decision1->antimicrobial_path All Compounds antiinflammatory_path Secondary Screen 3: Anti-inflammatory Assays decision1->antiinflammatory_path All Compounds apoptosis Apoptosis Assay (Annexin V/PI) anticancer_path->apoptosis mic MIC Determination (S. aureus, E. coli) antimicrobial_path->mic mpo MPO Inhibition Assay (Neutrophil MPO) antiinflammatory_path->mpo

Caption: Tiered screening workflow for this compound analogs.

Section 3: Primary Screening Protocol - Cell Viability Assessment

Objective: To determine the general cytotoxicity of the compound library against both cancerous and non-cancerous cell lines to identify potential anticancer agents and establish safe concentration ranges for subsequent assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cell lines (e.g., HeLa for cervical cancer, DU145 for prostate cancer, and HDFa for normal dermal fibroblasts) to ~80% confluency.[3]

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot % Viability against log[Concentration] and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.

Table 2: Example Data Template for IC₅₀ Values (µM)

Compound ID HeLa DU145 HDFa Selectivity Index (SI)*
C-1
C-2
C-3
Doxorubicin

*SI = IC₅₀ (HDFa) / IC₅₀ (Cancer Cell Line). A higher SI indicates greater selectivity for cancer cells.

Section 4: Secondary Screening Protocols

Protocol 4.1: Anticancer Mechanism - Apoptosis Assay

Rationale: Compounds demonstrating selective cytotoxicity against cancer cells in the primary screen are further investigated to determine if they induce apoptosis, a form of programmed cell death and a preferred mechanism for anticancer drugs.

Principle: The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Apoptosis_Pathway compound Test Compound (e.g., C-1) cell Cancer Cell compound->cell apoptosis Apoptotic Cascade (Caspase Activation) cell->apoptosis ps_translocation PS Translocation (Outer Membrane) apoptosis->ps_translocation membrane_compromise Membrane Compromise apoptosis->membrane_compromise Leads to annexinV Annexin V-FITC (Binds to PS) ps_translocation->annexinV Detects pi Propidium Iodide (Enters Cell) membrane_compromise->pi Allows Entry

Caption: Principle of Annexin V/PI apoptosis detection.

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed a cancer cell line (e.g., HeLa) in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately using a flow cytometer.

  • Interpretation:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Protocol 4.2: Antimicrobial Activity - Broth Microdilution Assay

Rationale: The structural similarity of the diaryl sulfone scaffold to dapsone, a known antibacterial, necessitates screening for antimicrobial activity.[2] Several sulfone derivatives have demonstrated potent activity against various bacterial strains.[12][13]

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: MIC Determination

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[13][14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a growth control (broth + bacteria, no compound) and a sterility control (broth only). Use a standard antibiotic like Ampicillin or Ciprofloxacin as a positive control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).

Protocol 4.3: Anti-inflammatory Mechanism - Myeloperoxidase (MPO) Inhibition Assay

Rationale: The anti-inflammatory effect of dapsone is linked to its ability to inhibit the myeloperoxidase (MPO) enzyme in neutrophils, which reduces the production of damaging reactive oxygen species.[2][15] This assay directly tests if the analogs share this mechanism.

Principle: This cell-free assay measures the ability of a compound to inhibit the activity of purified human MPO. The enzyme's peroxidase activity is monitored by measuring the oxidation of a chromogenic substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine), in the presence of hydrogen peroxide (H₂O₂).

Protocol: In Vitro MPO Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Sodium phosphate buffer.

    • Enzyme: Purified human myeloperoxidase (MPO).

    • Substrate: TMB solution.

    • Cofactor: Hydrogen peroxide (H₂O₂).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of the test compounds. Include a known MPO inhibitor as a positive control.

    • Add the MPO enzyme solution to all wells except the blank.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding TMB and H₂O₂.

  • Measurement: Immediately measure the change in absorbance over time (kinetic read) at a specific wavelength (e.g., 650 nm) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for MPO inhibition.

Section 5: Data Synthesis and Future Directions

The culmination of this tiered approach is a comprehensive biological activity profile for each this compound analog.

Table 3: Summary of Biological Activity Profiles

Compound ID Cancer Cell IC₅₀ (HeLa, µM) Normal Cell IC₅₀ (HDFa, µM) Apoptosis Induction (% at IC₅₀) MIC (S. aureus, µg/mL) MIC (E. coli, µg/mL) MPO Inhibition IC₅₀ (µM)
C-1
C-2

| ... | | | | | | |

Interpreting the Results:

  • A compound with low IC₅₀ values against cancer cells but high IC₅₀ against normal cells, and which induces apoptosis, is a strong candidate for further anticancer drug development.

  • A compound with low MIC values indicates potent antimicrobial activity, warranting further investigation against a broader panel of pathogens, including resistant strains.

  • A compound with a potent MPO inhibition IC₅₀ could be explored as a lead for novel anti-inflammatory agents.

Next Steps:

  • Lead Optimization: Synthesize additional analogs based on initial SAR data to improve potency and selectivity.

  • Mechanism of Action: For promising anticancer hits, perform Western blot analysis to probe key apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2 family) or cell cycle analysis.

  • In Vivo Studies: Test the most promising compounds in appropriate animal models to evaluate efficacy and safety.

By following this structured and scientifically-grounded approach, researchers can effectively navigate the complexities of drug discovery and unlock the therapeutic potential of this compound analogs.

References

  • Crystal structure of bis(3-nitrophenyl) sulfone. (n.d.).
  • Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300. (2022). PubMed. [Link]
  • Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. (2019). PubMed. [Link]
  • Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. (2023).
  • Natural and biologically active sulfone derivatives. (n.d.).
  • Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. (1976). PubMed. [Link]
  • Method for preparing 3-nitrophenyl sulphone. (2009).
  • Research Supporting a Pilot Study of Metronomic Dapsone during Glioblastoma Chemoirradi
  • Antimicrobial activity of Various Sulfone Derivatives: A Review. (2018).
  • A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones. (2021).
  • Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. (2023).
  • Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. (n.d.).
  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Deriv
  • MDACT: A New Principle of Adjunctive Cancer Treatment Using Combinations of Multiple Repurposed Drugs, with an Example Regimen. (2022). PubMed Central. [Link]
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. (2021).
  • Heterogeneous copper-catalyzed synthesis of diaryl sulfones. (2020). Royal Society of Chemistry. [Link]
  • BIS(4-NITROPHENYL) SULFONE. (n.d.). LookChem. [Link]
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2024).
  • What is the mechanism of Dapsone? (2024).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
  • Diaryl Sulfone Synthesis. (2013). ChemistryViews. [Link]
  • Modern Sulfone Synthesis Focused on SO2 Surrogates. (2020). Baran Lab - Scripps Research. [Link]
  • A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. (2017).
  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfon

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Application Notes & Protocols: Computational Modeling of Reactions Involving Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Synthesis and Simulation

Bis(3-nitrophenyl)sulfone is a pivotal chemical intermediate, recognized for its role as a monomer in the synthesis of high-performance polymers like poly(ether sulfone)s (PES) and as a precursor to versatile diamine compounds.[1] Its unique structure, featuring a central sulfonyl group flanked by two nitrophenyl rings, dictates its reactivity and potential applications. The electron-withdrawing nature of the nitro and sulfonyl groups activates the aromatic rings, making it a candidate for various chemical transformations. Understanding the mechanisms, kinetics, and thermodynamics of these reactions is crucial for optimizing synthetic yields and exploring novel applications, including those in materials science and drug development.[1][2][3]

Computational chemistry provides a powerful lens to investigate these processes at a molecular level, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] By simulating reaction pathways and molecular interactions, researchers can predict outcomes, identify transient intermediates, and rationally design new molecules with desired properties. This guide provides detailed protocols for two key computational applications involving this compound: elucidating a reaction mechanism using Density Functional Theory (DFT) and exploring its potential for biomolecular interaction through Molecular Dynamics (MD) simulations.

Part 1: Elucidating Reaction Mechanisms with Density Functional Theory (DFT)

One of the most significant reactions of this compound is the reduction of its nitro groups to form 3,3'-diaminodiphenyl sulfone, a valuable monomer for polyamides and other polymers.[1][5] DFT is an ideal computational method for this task, as it offers a robust balance of accuracy and computational cost for studying the electronic structure and energetics of organic reactions.[6][7]

The core principle of this approach is to map out the potential energy surface (PES) of the reaction. We identify the low-energy structures of reactants and products (minima on the PES) and, crucially, locate the transition state (a first-order saddle point on the PES) that connects them. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate.[8]

Protocol 1: DFT Workflow for Reaction Pathway Analysis

This protocol outlines the steps to model the first stage of a hypothetical reduction of one nitro group on this compound.

  • Step 1: Initial Geometry Optimization

    • Objective: To find the lowest energy conformation of the reactant (this compound), the reducing agent, and the final products.

    • Methodology:

      • Build the 3D structure of each molecule using a molecular editor (e.g., Avogadro, GaussView).

      • Perform an initial, low-level optimization if necessary (e.g., with a molecular mechanics force field).

      • Submit the structure for a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).[9]

      • Causality: This step is critical because all subsequent energy calculations depend on having the correct, stable 3D structure of the molecules. Using an incorrect conformation can lead to significant errors in calculated reaction energies.

  • Step 2: Transition State (TS) Searching

    • Objective: To locate the geometry of the transition state connecting the reactants and the products.

    • Methodology:

      • Propose an initial guess for the TS structure. This can be based on chemical intuition or by using methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST).

      • Submit this guess structure for a TS optimization calculation (e.g., using the Berny algorithm in Gaussian). This procedure optimizes to a saddle point rather than a minimum.

    • Trustworthiness: The TS search is often the most challenging step. A successful optimization will yield a structure with exactly one imaginary frequency, which corresponds to the vibrational mode of the bond-breaking/forming process.

  • Step 3: Frequency Analysis

    • Objective: To characterize the optimized structures as either minima (reactants, products) or a true transition state.

    • Methodology:

      • Perform a frequency calculation at the same level of theory used for optimization.

      • For reactants and products, all calculated vibrational frequencies should be positive (real).

      • For the TS, there must be exactly one imaginary frequency. Visualizing this vibrational mode confirms that it represents the correct atomic motion along the reaction coordinate.

  • Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

    • Objective: To confirm that the located TS correctly connects the intended reactants and products.

    • Methodology:

      • Start an IRC calculation from the optimized TS geometry.

      • The calculation follows the potential energy surface downhill from the TS in both the forward and reverse directions.

      • A successful IRC calculation will terminate at the optimized geometries of the reactant and product complexes.[8]

    • Self-Validation: This step is a crucial validation of the transition state. If the IRC path does not lead to the expected reactants and products, the located TS is for a different reaction pathway and must be discarded.

Data Presentation: Reaction Energetics

The energies obtained from these calculations allow for the construction of a reaction energy profile. All energies are typically reported relative to the starting reactants.

SpeciesElectronic Energy (Hartree)Relative Energy (kcal/mol)
Reactants-1534.123450.0
Transition State-1534.09876+15.5
Products-1534.15678-20.9

Note: These are representative values for illustrative purposes.

Visualization: DFT Workflow

DFT_Workflow cluster_pre Input Structures cluster_opt Optimization & Verification cluster_post Analysis Reactant Reactant Geometry Opt Geometry Optimization Reactant->Opt Product Product Geometry Product->Opt Freq1 Frequency Analysis (0 Imaginary Freq) Opt->Freq1 Verify Minimum TS_Search Transition State Search Opt->TS_Search Provide Endpoints Freq2 Frequency Analysis (1 Imaginary Freq) TS_Search->Freq2 Verify TS IRC IRC Calculation Freq2->IRC Confirm Path IRC->Freq1 Connects to Minima Energy Energy Profile IRC->Energy Mechanism Mechanism Elucidation Energy->Mechanism

Caption: Workflow for elucidating a reaction mechanism using DFT.

Part 2: Probing Biomolecular Interactions with Molecular Dynamics (MD)

The sulfone functional group is a key pharmacophore found in numerous approved drugs.[3] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it an attractive moiety in drug design. While this compound itself is not a drug, its core diaryl sulfone structure is a scaffold that can be functionalized for therapeutic purposes. For instance, various sulfone derivatives have been investigated as potential anticancer agents that target enzymes like human topoisomerase II alpha (TopoIIα).[10][11]

Computational modeling can be used to predict and analyze how a hypothetical drug candidate, derived from the this compound scaffold, might bind to a protein target. This involves a two-stage process: molecular docking to predict the binding pose, followed by MD simulations to assess the stability and dynamics of the protein-ligand complex.[12]

Protocol 2: Molecular Docking and MD Simulation Workflow

This protocol describes how to simulate the interaction of a hypothetical inhibitor with its protein target.

  • Step 1: System Preparation

    • Objective: To prepare the protein receptor and the ligand molecule for simulation.

    • Methodology:

      • Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands. Add hydrogen atoms and assign protonation states appropriate for a physiological pH.

      • Ligand: Build the 3D structure of the this compound derivative. Perform a geometry optimization using DFT or a high-quality molecular mechanics force field to get a reasonable starting conformation. Assign partial charges.

    • Causality: Proper preparation is paramount. Incorrect protonation states of protein residues or a poor initial ligand geometry can prevent the formation of key interactions and lead to unrealistic simulation results.

  • Step 2: Molecular Docking

    • Objective: To predict the most likely binding pose(s) of the ligand in the protein's active site.

    • Methodology:

      • Define the binding site on the receptor, typically a cavity identified from the crystal structure of a known ligand-protein complex.

      • Use a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the binding site.

      • The program uses a scoring function to rank the poses, estimating the binding affinity. Select the highest-scoring and most chemically plausible poses for further analysis.

    • Expertise: Docking is a search and scoring problem. It provides a static snapshot and a valuable starting point, but its scoring functions are approximations. It does not account for the dynamic nature of the protein or the role of solvent.[12]

  • Step 3: MD System Setup

    • Objective: To build a complete, solvated system ready for simulation.

    • Methodology:

      • Place the best-docked protein-ligand complex in a simulation box.

      • Solvate the system by adding a sufficient number of explicit water molecules (e.g., TIP3P water model).

      • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

      • Assign a force field (e.g., AMBER, CHARMM) to describe the bonded and non-bonded interactions for all atoms in the system.

  • Step 4: MD Simulation

    • Objective: To simulate the dynamic evolution of the system over time.

    • Methodology:

      • Minimization: Perform energy minimization to relax the system and remove any steric clashes introduced during the setup.

      • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the solute.

      • Production Run: Release the restraints and run the simulation for a desired length of time (e.g., 100-500 nanoseconds), saving the coordinates (trajectory) at regular intervals.

    • Trustworthiness: The equilibration phase is a critical validation step. Monitoring system properties like temperature, pressure, and density ensures the system has reached a stable state before the production run begins. A simulation started from an unequilibrated state will produce unreliable results.

  • Step 5: Trajectory Analysis

    • Objective: To extract meaningful biochemical information from the simulation trajectory.

    • Methodology:

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand over time to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions.

      • Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and salt bridges between the protein and ligand throughout the simulation to identify key binding interactions.

Data Presentation: Docking and Stability Metrics
MetricValueInterpretation
Docking Score (kcal/mol)-9.5Predicted binding affinity. More negative is generally better.
Ligand RMSD (Å)1.5 ± 0.3A low, stable RMSD suggests the ligand remains bound in a consistent pose.
Key H-Bond Occupancy (%)85% (Ligand-Asn91)High occupancy indicates a stable and important hydrogen bond.

Note: These are representative values for a hypothetical simulation.

Visualization: Docking & MD Workflow

MD_Workflow cluster_prep Preparation cluster_dock Docking cluster_sim Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Prot Prepare Receptor PDB->Prep_Prot Ligand Ligand Structure Prep_Lig Prepare Ligand Ligand->Prep_Lig Dock Molecular Docking Prep_Prot->Dock Prep_Lig->Dock Pose Select Binding Pose Dock->Pose Setup Solvate & Ionize System Pose->Setup Equil Minimization & Equilibration Setup->Equil Prod Production MD Run Equil->Prod Trajectory Analyze Trajectory (RMSD, RMSF, H-Bonds) Prod->Trajectory Binding Assess Binding Stability Trajectory->Binding

Caption: Workflow for probing protein-ligand interactions.

Conclusion

Computational modeling offers an indispensable toolkit for researchers and drug development professionals working with molecules like this compound. DFT calculations can illuminate complex reaction mechanisms, providing a rational basis for optimizing synthetic conditions.[13] Concurrently, molecular docking and MD simulations provide a dynamic view of potential biomolecular interactions, guiding the design of novel therapeutics.[12] By integrating these computational protocols into the research pipeline, scientists can accelerate the discovery process, reduce experimental costs, and gain a deeper, more fundamental understanding of the chemical and biological behavior of this versatile sulfone compound.

References

  • Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available online
  • Molecular dynamics simulations of sulfone derivatives in complex with DNA topoisomerase IIα ATPase domain. Taylor & Francis Online. Available online
  • Molecular dynamics simulations of sulfone derivatives in complex with DNA topoisomerase IIα
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Preprints.org. Available online
  • Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. Available online
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available online
  • A DFT analysis of the molecular structures and vibrational spectra of diphenylsulfone and 4,4'-Sulfonyldianiline (Dapsone). King Fahd University of Petroleum & Minerals. Available online
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing). Available online
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University. Available online
  • Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investig
  • Synthetic exploration of sul nyl radicals using sul nyl sulfones. SciSpace. Available online
  • Molecular dynamics simulation results of sulfone 3 in SDS micelles.
  • Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PubMed Central. Available online
  • Representative important sulfone-based molecules.
  • Bis(3-nitrophenyl) sulfone. PubMed Central. Available online
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.
  • Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Available online
  • Selected syntheses and reactions of sulfones.
  • This compound. precisionFDA. Available online
  • Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. PubMed. Available online
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. Available online
  • Bis(3-nitro-phen-yl) sulfone. PubMed. Available online
  • Paired electrochemical conversion of nitroarenes to sulfonamides, diarylsulfones and bis(arylsulfonyl)aminophenols.
  • Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. MDPI. Available online

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents demands a rigorous commitment to safety, environmental stewardship, and regulatory compliance. Bis(3-nitrophenyl)sulfone, a diphenyl sulfone derivative utilized in various synthetic applications, is no exception.[1] Its molecular structure, featuring both nitroaromatic and sulfone functional groups, necessitates a cautious and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.

The procedural framework outlined herein is grounded in the established principles for managing hazardous chemical waste, particularly for nitroaromatic and sulfone-containing compounds.[2][3][4] Adherence to these protocols is not merely a matter of best practice but a critical component of a robust and trustworthy laboratory safety program.

Hazard Identification and Essential Safety Precautions

Anticipated Hazards: Based on data from related compounds, this compound should be handled as a substance that is:

  • Irritating to the skin and eyes : Direct contact may cause irritation.[5][6][7]

  • Potentially irritating to the respiratory system : Inhalation of dust should be avoided.[5][7][8]

  • Environmentally hazardous : Nitroaromatic compounds are noted for their potential toxicity and recalcitrance to biodegradation, while sulfone groups can have adverse environmental effects if improperly discarded.[2][4] Therefore, release into the environment or disposal down the drain must be strictly avoided.[2][5]

Personal Protective Equipment (PPE)

A proactive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment.

CategoryRequired PPERationale and Source(s)
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[5][9][10]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.[5][10]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.To minimize the risk of accidental skin exposure.[10]
Respiratory Protection A NIOSH-approved respirator should be used if dusts are generated, especially when handling the solid form outside of a fume hood.To prevent inhalation of particles that may cause respiratory irritation.[11][12][13]

All handling and preparation for disposal of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be poured down the sink or disposed of in regular trash. [2]

Methodology for Waste Collection and Segregation:
  • Identify Waste Streams : All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or surplus product.

    • Reaction residues and byproducts.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, paper towels).

    • Solvents used for cleaning contaminated glassware.

  • Segregate Waste : It is critical to keep this compound waste separate from other waste streams to prevent potentially dangerous reactions.[2][14] This compound should be segregated as a halogen-free nitroaromatic organic waste . Do not mix with incompatible materials such as strong oxidizing agents.[14]

  • Select Appropriate Waste Containers :

    • Use a designated, leak-proof, and chemically compatible container with a secure screw cap.[2][11]

    • Ensure the container is robust and suitable for holding solid or liquid hazardous waste.

  • Label Containers with Precision : Proper labeling is a cornerstone of safe waste management. The waste container must be clearly labeled with:

    • The words "Hazardous Waste ".[2][14]

    • The full chemical name: "This compound ".[2][14]

    • The date accumulation started and the name of the generating laboratory or researcher.

Approved Final Disposal Methodology

The recommended and required method for the final disposal of this compound is through a licensed and certified hazardous waste management company.

  • Professional Disposal Service : Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of chemical waste.[10] They will have established procedures and contracts with qualified vendors.

  • High-Temperature Incineration : For nitroaromatic compounds, high-temperature incineration is the preferred method of destruction.[11][13] This process ensures the complete breakdown of the molecule into less harmful components and is conducted in facilities equipped with afterburners and scrubbers to neutralize toxic emissions.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures cluster_key *TSDF: Treatment, Storage, and Disposal Facility WasteGen Waste Generation (e.g., Unused Reagent, Contaminated Materials) Segregate Segregate as Nitroaromatic Organic Waste WasteGen->Segregate Container Place in Labeled, Compatible Hazardous Waste Container Segregate->Container Store Store Safely in Designated Satellite Accumulation Area Container->Store EHS_Contact Contact EHS for Waste Pickup Store->EHS_Contact Request Disposal Pickup Licensed Waste Contractor Picks Up Container EHS_Contact->Pickup Transport Transport to Permitted TSDF* Pickup->Transport Incinerate Final Disposal via High-Temperature Incineration Transport->Incinerate Key

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.[11]

  • Evacuate & Ventilate : Immediately evacuate all non-essential personnel from the affected area and ensure the space is well-ventilated.[11][14]

  • Don PPE : Before addressing the spill, personnel must be wearing the appropriate PPE as detailed in Section 1.

  • Containment : Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[11]

  • Cleanup :

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled hazardous waste container.[5]

    • Use an inert absorbent material like sand or vermiculite for liquid spills or solutions. Do not use combustible materials like paper towels.[14]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

By adhering to this comprehensive disposal plan, researchers, scientists, and drug development professionals can manage this compound waste with the highest degree of safety and environmental responsibility, reinforcing the culture of trust and expertise that is the hallmark of scientific integrity.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Bis(4-fluoro-3-nitrophenyl) sulfone. Thermo Fisher Scientific.
  • BenchChem Technical Support Team. (2025). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide. Benchchem.
  • BenchChem Technical Support Team. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Albendazole Sulfone. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Spain, J. C. (Ed.). (2012). Biodegradation of nitroaromatic compounds and explosives. CRC press.
  • Smolecule. (n.d.). Buy Bis(4-fluoro-3-nitrophenyl) sulfone | 312-30-1. Smolecule.
  • ChemBK. (2024, April 10). Sulfone, bis(4-fluoro-3-nitrophenyl). ChemBK.
  • Guidechem. (n.d.). BIS(4-NITROPHENYL) SULFONE (cas 1156-50-9) SDS/MSDS download. Guidechem.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
  • S. S. Raj, S. D. G. S. D. P. J. S. P. & M. N. P. (2007). Bis(3-nitrophenyl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1339-o1340.
  • BenchChem Technical Support Team. (2025).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(3-nitrophenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like Bis(3-nitrophenyl)sulfone, a compound featuring both nitroaromatic and sulfone functional groups, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety for handling this and similar chemical entities.

Hazard Identification and Risk Assessment

This compound and analogous compounds are classified as hazardous substances.[1][2][3][4] The primary risks associated with this solid, crystalline compound stem from its irritant properties. A thorough risk assessment is the foundational step before any handling procedure.

Key Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage upon contact.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or particulates may lead to respiratory tract irritation.[2][4][5]

While specific toxicological properties for this compound are not extensively documented in all search results, the hazards of structurally similar nitroaromatic and sulfone compounds provide a reliable basis for establishing robust safety protocols.[1][5][6]

Hazard ClassificationRoute of ExposureDescription of RiskSource
Skin Corrosion/Irritation DermalCauses skin irritation upon direct contact.[1][2][3][4][5]
Serious Eye Damage/Irritation OcularCauses serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity InhalationMay cause respiratory irritation if inhaled as dust.[2][4][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a regulatory formality; it is the primary barrier between the researcher and potential chemical exposure.[7] The following PPE ensemble is mandatory for handling this compound.

Hand Protection
  • Rationale: To prevent dermal contact and subsequent skin irritation.[8] Given that the compound is a solid, incidental contact is the primary risk.

  • Specification: Wear chemical-resistant, impervious gloves. Nitrile gloves are a suitable first choice for handling solids and protecting against splashes.[7]

  • Best Practices: Always inspect gloves for tears or punctures before use.[9] If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, wash your hands thoroughly, and don fresh gloves.[8]

Eye and Face Protection
  • Rationale: To shield against accidental splashes or the generation of airborne dust that could cause severe eye irritation.[1][2][5]

  • Specification: Chemical safety goggles are mandatory. These must form a seal around the eyes to provide adequate protection from dust and splashes.[7]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfer or dissolution), a face shield should be worn in conjunction with safety goggles to protect the entire face.[8][10]

Skin and Body Protection
  • Rationale: To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.

  • Specification: A standard laboratory coat is required for all procedures. For tasks with a higher risk of dust generation or spillage, consider wearing chemical-resistant coveralls.[11]

  • Best Practices: Lab coats should be fully buttoned. Do not wear personal clothing that exposes skin, such as shorts or open-toed shoes.[9]

Respiratory Protection
  • Rationale: To prevent the inhalation of airborne dust particles, which can cause respiratory irritation.[2][4][5]

  • Specification: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.[1][5]

  • Situational Requirement: If you are working outside of a fume hood or there is a potential for significant dust generation (e.g., during a spill cleanup), a NIOSH-approved respirator with a particle filter is necessary.[1][11]

Operational and Disposal Plans

A self-validating safety system integrates procedural discipline with the correct use of PPE.

Operational Plan: Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[1][12] Confirm that all necessary PPE is available and in good condition.

  • Designated Area: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.[13][14]

  • Dispensing: Use spatulas and other appropriate tools to handle the solid material. Avoid actions that could generate dust, such as pouring the solid from a height.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[15][16] Decontaminate the work surface and any equipment used.

Disposal Plan: Step-by-Step Waste Management
  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container closed when not in use. Store it in a well-ventilated area, away from incompatible materials.[1]

  • Final Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2][5][15] Do not dispose of this material down the drain or in regular trash.

Safe Handling & Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_post Post-Procedure prep 1. Conduct Risk Assessment & Review SDS ppe_check 2. Inspect & Don Required PPE (Gloves, Goggles, Lab Coat) prep->ppe_check eng_control 3. Verify Fume Hood Functionality ppe_check->eng_control handle 4. Handle Compound Inside Fume Hood eng_control->handle Proceed with work decon 5. Decontaminate Workspace & Equipment handle->decon waste_seg 6. Segregate Contaminated Waste (Gloves, etc.) decon->waste_seg dispose 7. Place in Labeled Hazardous Waste Container waste_seg->dispose final_disp 8. Arrange for Approved Chemical Waste Disposal dispose->final_disp ppe_remove 9. Doff PPE Correctly final_disp->ppe_remove wash 10. Wash Hands Thoroughly ppe_remove->wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

  • SAFETY DATA SHEET - Bis(4-fluoro-3-nitrophenyl) sulfone. Thermo Fisher Scientific. [Link]
  • SAFETY DATA SHEET - Bis(4-nitrophenyl) sulfone. Thermo Fisher Scientific. [Link]
  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
  • This compound. precisionFDA. [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • PPE Solutions for Chemical Industries. 3M. [Link]
  • How to Choose PPE for Chemical Work.
  • Strategies for the Safe Handling of Sulfonic Acid.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Safe Handling of Corrosive & Flammable Chemical Reagents. Learning Videos Channel. [Link]
  • Guidance on Safe Storage of Chemicals in the Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.